molecular formula C8H6BrN B024449 4-Cyanobenzyl bromide CAS No. 17201-43-3

4-Cyanobenzyl bromide

Cat. No.: B024449
CAS No.: 17201-43-3
M. Wt: 196.04 g/mol
InChI Key: UMLFTCYAQPPZER-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)benzonitrile
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InChI

InChI=1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2
Source PubChem
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InChI Key

UMLFTCYAQPPZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40864744
Record name Benzonitrile, 4-(bromomethyl)-
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Molecular Weight

196.04 g/mol
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CAS No.

17201-43-3
Record name 4-Cyanobenzyl bromide
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Record name 4-(Bromomethyl)benzonitrile
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Record name 4-Cyanobenzyl bromide
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Record name Benzonitrile, 4-(bromomethyl)-
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Record name Benzonitrile, 4-(bromomethyl)-
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Record name α-bromo-p-toluonitrile
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Record name 4-(BROMOMETHYL)BENZONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanobenzyl Bromide (CAS No. 17201-43-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyanobenzyl bromide (CAS No. 17201-43-3), a pivotal intermediate in organic and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, chemical reactivity, key applications, and essential safety information, tailored for professionals in research and development.

Core Properties and Specifications

This compound, also known as 4-(bromomethyl)benzonitrile or α-bromo-p-tolunitrile, is an off-white crystalline powder.[1] Its chemical structure, featuring a reactive benzylic bromide and an electron-withdrawing cyano group, makes it a highly versatile reagent for introducing the cyanobenzyl moiety into complex molecules.[2][3][4] This dual functionality is crucial for its widespread use in the synthesis of pharmaceuticals, agrochemicals, and specialty ligands.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17201-43-3[1]
Molecular Formula C₈H₆BrN[1]
Molecular Weight 196.04 g/mol [1][5]
Appearance White to light yellow crystalline powder[6][7]
Melting Point 113-117 °C[1][6][8]
Boiling Point 143 °C @ 12 mmHg; 135-137 °C @ 0.6 Torr[1][9]
Density 1.51 g/cm³[1]
Flash Point 125.1 °C[1][6]
Solubility Insoluble in water; Soluble in chloroform, methanol, ethanol (B145695), and ethyl acetate.[6][7]
Purity Typically ≥98-99%[1][2][10]
Storage 0-5°C, under inert atmosphere, protected from moisture and light.[6][11][12]

Synthesis and Purification Protocols

This compound is primarily synthesized via the bromination of a toluene (B28343) derivative. The most common industrial methods involve the photo-bromination of p-tolunitrile (B1678323) or the reaction of p-cyanobenzyl alcohol with hydrobromic acid.[7][13]

This method involves the free-radical bromination of p-tolunitrile under light irradiation.[7]

Methodology:

  • Setup: A four-necked flask is equipped with a mechanical stirrer, thermometer, reflux condenser, and an exhaust gas absorption device.

  • Reaction: A specific quantity of p-tolunitrile is added to the flask and heated to 145-150°C.

  • Bromination: Under the irradiation of a 150W tungsten lamp, bromine is added dropwise. The rate of addition is controlled to prevent bromine from overflowing and to allow the color to fade, maintaining the reaction temperature. The optimal molar ratio of p-tolunitrile to bromine is 1:1.1.[7]

  • Completion: After the bromine addition is complete, the mixture is stirred for an additional 15 minutes to yield crude this compound.[7]

  • Washing: An appropriate amount of 50% ethanol is added to the reaction flask. The mixture is stirred thoroughly, causing the product to precipitate as light-yellow flaky crystals.[7]

  • Purification (Recrystallization): The crude product is dissolved in a heated mixed solvent of 75% ethanol and 25% ethyl acetate. The solution is then allowed to cool naturally, leading to the precipitation of a large amount of flaky crystals.[7]

  • Isolation: The crystals are collected by filtration and dried in an oven to yield white, refined this compound with a purity of >99%.[7] The total yield for this process is reported to be around 68.6%.[7]

G cluster_synthesis Synthesis Workflow A p-Tolunitrile B Photo-bromination (Br₂, 145-150°C, 150W lamp) A->B C Crude Product B->C D Washing (50% Ethanol) C->D E Recrystallization (Ethanol/Ethyl Acetate) D->E F Purified this compound (>99% Purity) E->F

Caption: Workflow for the synthesis and purification of this compound.

This alternative method avoids the use of elemental bromine and other hazardous reagents like peroxides.[13]

Methodology:

  • Setup: A reaction flask is charged with n-hexane, p-cyanobenzyl alcohol (114.5 g), and 48% hydrobromic acid (218 g).[13]

  • Reaction: The mixture is heated to reflux and stirred for 2 hours.[13]

  • Isolation: The flask is cooled to room temperature, and the solvent is removed under reduced pressure to obtain a solid.

  • Purification: Methanol (600 ml) is added, and the mixture is refluxed until the solid completely dissolves. The solution is then cooled in an ice bath for 2 hours.[13]

  • Final Product: The resulting white crystalline solid is collected by filtration and dried at 50°C to yield this compound (155 g, 92% yield).[13]

Chemical Reactivity and Key Applications

The high reactivity of this compound is attributed to the benzylic position of the bromine atom, which is an excellent leaving group, facilitating nucleophilic substitution reactions (Sₙ2).[2][7] It serves as a potent alkylating agent for carbon, nitrogen, oxygen, and sulfur nucleophiles.[7]

G cluster_reactivity General Reactivity A This compound C Sₙ2 Transition State A->C Attack by Nu⁻ B Nucleophile (Nu⁻) B->A D Substituted Product (4-Cyanobenzyl-Nu) C->D Br⁻ leaves E Bromide Ion (Br⁻) C->E

Caption: General mechanism for nucleophilic substitution of this compound.

Its applications are diverse, spanning multiple sectors:

  • Pharmaceutical Synthesis: It is a critical intermediate in the production of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.[1][3][4] It is also used to synthesize piperidine-linked aromatic diimidazolines, which are analogs of the anti-Pneumocystis carinii drug, Pentamidine.[6][14]

  • Ligand and Heterocycle Synthesis: The compound is used to prepare ligands containing a chelating pyrazolyl-pyridine group.[6] It also reacts with heterocycles, such as its reaction with 2H-tetrazole in the presence of potassium hydroxide (B78521) to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile.[6]

  • Agrochemicals and Materials Science: It serves as a building block for novel herbicides, insecticides, and fungicides.[3] Its versatility also makes it valuable in materials science research.[4]

G cluster_applications Key Application Areas A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Ligand Synthesis A->D E Alogliptin (Anti-diabetic) B->E F Pentamidine Analogs (Anti-protozoal) B->F G Herbicides, Insecticides C->G

Caption: Overview of the primary applications for this compound.

This protocol demonstrates a typical nucleophilic substitution reaction using sodium azide (B81097).

Methodology:

  • Reaction Setup: this compound (49.15 g, 251 mmol) is dissolved in 200 ml of DMF at ambient temperature.[5]

  • Nucleophilic Addition: A solution of sodium azide (20.23 g, 0.31 mol) in 50 ml of water is added to the reaction mixture. An exothermic reaction occurs.[5]

  • Workup: After 1.5 hours, the reaction mixture is diluted with 200 ml of toluene followed by 500 ml of water. (Caution: Toluene should be added before water to avoid the separation of potentially explosive azide compounds).[5]

  • Extraction and Isolation: The aqueous phase is extracted twice more with 50 ml of toluene. The combined organic extracts are washed with water and brine, then dried over MgSO₄, filtered, and the solvent is removed to yield the product.[5]

Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[11][15] It is also a respiratory and skin sensitizer.[8][15]

Table 2: GHS Hazard and Precautionary Statements

TypeCodeStatementSource(s)
Hazard H314Causes severe skin burns and eye damage.[11][15]
H317May cause an allergic skin reaction.[8][15]
H318Causes serious eye damage.[11][15]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][11][15]
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[15]
Precautionary P260Do not breathe dust/fume/gas/mist/vapours/spray.[11]
P280Wear protective gloves/protective clothing/eye protection/face protection.[16][11]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[16][11]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][16]

Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Emergency eye wash fountains and safety showers must be readily available.[16][11]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and suitable protective clothing. In case of inadequate ventilation, use a full-face respirator.[8][16]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen).[6][11][12] Keep away from heat, sparks, and open flames.[11]

  • Incompatible Materials: Avoid contact with metals, alcohols, bases, amines, strong oxidizing agents, and water.[11]

References

Synthesis of 4-Cyanobenzyl Bromide from p-Tolunitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzyl bromide is a crucial intermediate in the synthesis of various pharmaceuticals and other functional organic molecules.[1][2] Its production from p-tolunitrile (B1678323) is a key industrial process, primarily achieved through free-radical bromination of the benzylic methyl group. This technical guide provides a comprehensive overview of the synthesis, detailing the reaction mechanism, experimental protocols, and purification methods. Quantitative data from various methodologies are summarized for comparative analysis. Furthermore, this document presents visual representations of the reaction pathway and experimental workflow to facilitate a deeper understanding for researchers and professionals in drug development and organic synthesis.

Introduction

This compound, also known as α-bromo-p-tolunitrile, is a versatile organic compound featuring a benzene (B151609) ring substituted with a cyano group and a bromomethyl group at the para positions.[3] The presence of the reactive benzylic bromide makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of the 4-cyanobenzyl moiety into a wide range of molecular scaffolds.[3][4] This reactivity has led to its extensive use as a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.[2][5]

The most common and direct route for the synthesis of this compound is the free-radical bromination of p-tolunitrile. This reaction selectively targets the methyl group due to the stability of the resulting benzylic radical intermediate.[6] This guide will focus on this prevalent synthetic pathway.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from p-tolunitrile proceeds via a free-radical chain mechanism. This process is typically initiated by light (photochemical initiation) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, when using N-bromosuccinimide (NBS).[7][8]

The reaction can be summarized in three key stages:

  • Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond in molecular bromine (Br₂) by UV light or heat, or the homolysis of the N-Br bond in NBS initiated by a radical initiator, to generate bromine radicals (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of p-tolunitrile, forming a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ or NBS to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br₂ Br_rad 2 Br• Br2->Br_rad hv or Δ p_tolunitrile p-Tolunitrile benzyl_radical 4-Cyanobenzyl Radical p_tolunitrile->benzyl_radical + Br• HBr HBr product 4-Cyanobenzyl bromide benzyl_radical->product + Br₂ Br_rad2 Br• Br_rad3 2 Br• Br2_term Br₂ Br_rad3->Br2_term

Caption: Reaction pathway for the free-radical bromination of p-tolunitrile.

Experimental Protocols

Two primary methods for the free-radical bromination of p-tolunitrile are detailed below: direct bromination with molecular bromine and bromination using N-bromosuccinimide (NBS).

Method 1: Direct Bromination with Bromine

This method involves the direct use of liquid bromine, typically with photochemical initiation.

Materials and Equipment:

  • p-Tolunitrile

  • Bromine

  • Ethanol (B145695)

  • Ethyl acetate

  • Four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

  • Gas absorption device (for HBr fumes)

  • 150W tungsten lamp or UV lamp

  • Heating mantle

  • Filtration apparatus

  • Oven

Procedure:

  • Charge the four-necked flask with a specific amount of p-tolunitrile.

  • Heat the p-tolunitrile to 150°C using a heating mantle.[4]

  • Under irradiation with a 150W tungsten lamp, add bromine dropwise to the reaction mixture.[4] The rate of addition should be controlled to prevent the accumulation of unreacted bromine, indicated by the fading of the bromine color.[4] Maintain the reaction temperature between 145-150°C during the addition.[4]

  • After the complete addition of bromine, continue stirring the mixture at the same temperature for an additional 15 minutes to ensure the reaction goes to completion.[4]

  • Cool the reaction mixture.

  • Add an appropriate amount of ethanol to the flask and stir vigorously. The crude product will precipitate as light yellow flaky crystals.[4]

  • Filter the crude product and wash it with ethanol.

Purification (Recrystallization):

  • Dissolve the crude this compound in a minimal amount of a hot mixed solvent of ethanol and ethyl acetate.[4]

  • Allow the solution to cool to room temperature, which will cause the precipitation of white, flaky crystals of the purified product.[4]

  • Filter the crystals and dry them in an oven to obtain pure this compound.[4]

Method 2: Bromination with N-Bromosuccinimide (NBS)

This method is often preferred in laboratory settings due to the easier handling of solid NBS compared to liquid bromine.[6] The reaction is typically carried out in a non-polar solvent and initiated with a radical initiator like AIBN or benzoyl peroxide.[7][8]

Materials and Equipment:

  • p-Tolunitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile (B52724) or chlorobenzene[9][10]

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve p-tolunitrile in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator (AIBN or benzoyl peroxide).

  • Heat the mixture to reflux with stirring.[7] The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide (B58015).

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization as described in Method 1.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental procedure for the direct bromination method.

ParameterValueReference
Molar Ratio (p-tolunitrile:bromine)1:1.1[4]
Reaction Temperature145-150°C[4]
Purity of Crude Product (GC)89.2%[4]
Recrystallization Solvent75% Ethanol + 25% Ethyl Acetate[4]
Purity of Final Product (GC)>99%[4]
Overall Yield68.6%[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Start: p-Tolunitrile Reaction Bromination (Method 1 or 2) Start->Reaction Cooling Cooling of Reaction Mixture Reaction->Cooling Precipitation Precipitation/Washing (e.g., with Ethanol) Cooling->Precipitation Filtration1 Filtration Precipitation->Filtration1 Crude_Product Crude 4-Cyanobenzyl bromide Filtration1->Crude_Product Recrystallization Recrystallization (Ethanol/Ethyl Acetate) Crude_Product->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Final_Product Pure 4-Cyanobenzyl bromide Drying->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Bromine is highly corrosive, toxic, and causes severe burns. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • This compound is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled.[11] It can cause severe skin burns and eye damage, and may cause allergic skin reactions or respiratory difficulties.[11] Handle in a fume hood and wear appropriate PPE.

  • N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent that is also a suspected carcinogen.[9] Safer alternatives should be considered whenever possible.[9][10]

  • The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction setup should include a gas trap to neutralize the HBr fumes.

Conclusion

The synthesis of this compound from p-tolunitrile via free-radical bromination is a well-established and efficient method. This guide has provided a detailed overview of the underlying reaction mechanism, comprehensive experimental protocols for both direct bromination and the use of NBS, and a summary of relevant quantitative data. The inclusion of visual diagrams for the reaction pathway and experimental workflow aims to provide researchers and professionals with a clear and concise understanding of the process. By following the detailed procedures and adhering to the necessary safety precautions, high-purity this compound can be reliably synthesized for its various applications in pharmaceutical and chemical industries.

References

The Synthesis of 4-Cyanobenzyl Bromide: A Technical Guide to Benzylic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The targeted bromination of 4-cyanotoluene to produce 4-cyanobenzyl bromide is a critical transformation in organic synthesis, providing a versatile intermediate for the pharmaceutical and fine chemical industries. This technical guide delves into the core mechanisms, experimental protocols, and quantitative data associated with the benzylic bromination of 4-cyanotoluene. The primary focus will be on the prevalent free-radical pathway, with a comparative analysis of two key methodologies: direct photobromination and the use of N-bromosuccinimide (NBS).

Core Mechanism: Free-Radical Halogenation

The selective bromination of the methyl group of 4-cyanotoluene proceeds via a free-radical chain mechanism. This pathway is favored over electrophilic aromatic substitution on the benzene (B151609) ring due to the directing nature of the alkyl substituent and the reaction conditions employed, which typically involve radical initiators such as UV light or chemical initiators like peroxides. The mechanism can be dissected into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of the bromine-bromine bond in molecular bromine (Br₂) or the nitrogen-bromine bond in N-bromosuccinimide (NBS). This step generates the initial bromine radicals (Br•) necessary to start the chain reaction. This process can be induced by ultraviolet (UV) light or by the thermal decomposition of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).[1][2]

Propagation

The propagation phase consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-cyanotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is a key factor in the selectivity of the reaction for the methyl group. In the second step, the newly formed benzylic radical reacts with a molecule of Br₂ (or NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[1]

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad hv or Δ 4-cyanotoluene 4-Cyanotoluene Br_rad->4-cyanotoluene benzylic_radical Benzylic Radical 4-cyanotoluene->benzylic_radical + Br• HBr H-Br 4-cyanobenzyl_bromide This compound benzylic_radical->4-cyanobenzyl_bromide + Br2 Br2_prop Br-Br Br_rad_prop Br• Br_rad_term 2 Br• Br2_term Br2 Br_rad_term->Br2_term benzylic_radical_term 2 Benzylic Radicals dimer Dimer benzylic_radical_term->dimer Br_benzylic_term Br• + Benzylic Radical product_term Product Br_benzylic_term->product_term

Figure 1: General mechanism of free-radical bromination.

Experimental Methodologies and Data

Two primary experimental approaches for the synthesis of this compound are detailed below, along with the corresponding quantitative data.

Method 1: Direct Photobromination

This method involves the direct reaction of 4-cyanotoluene with molecular bromine under light irradiation.

A four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an exhaust gas absorption device is charged with 4-cyanotoluene. The reactant is heated to 150°C. Under the irradiation of a 150W tungsten lamp, bromine is added dropwise. The rate of addition is controlled to ensure that the bromine color fades and does not overflow, maintaining the reaction temperature between 145-150°C. After the complete addition of bromine, the mixture is stirred for an additional 15 minutes to yield crude this compound.[3]

For purification, the crude product is washed with 50% ethanol (B145695). The resulting light yellow flaky crystals are then recrystallized from a mixed solvent of 75% ethanol and 25% ethyl acetate (B1210297). The white, refined this compound crystals are collected by filtration and dried in an oven.[3]

ParameterValueReference
Molar Ratio (4-cyanotoluene:Br₂)1:1.1[3]
Reaction Temperature145-150°C[3]
Purity of Crude Product (GC)89.2%[3]
Total Product Yield68.6%[3]
Purity of Refined Product (GC)>99%[3]
Method 2: N-Bromosuccinimide (NBS) Bromination

This method utilizes N-bromosuccinimide as the brominating agent, often in the presence of a chemical radical initiator.

A mixture of 4-cyanotoluene (p-tolunitrile), N-bromosuccinimide (NBS), and benzoyl peroxide is refluxed in chloroform (B151607) for 24 hours. After the reaction is complete, the solvent is evaporated under reduced pressure. Ethyl acetate and water are then added to the residue. The organic layer is extracted, washed with brine (3 x 75 ml), dried over sodium sulfate, and concentrated in vacuo to obtain this compound as a white solid.[4]

ParameterValueReference
Molar Ratio (4-cyanotoluene:NBS)1:1[4]
Radical InitiatorBenzoyl Peroxide[4]
SolventChloroform[4]
Reaction Time24 hours[4]
Product Yield92%[4]

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound via free-radical bromination is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4-Cyanotoluene Reaction Bromination (Br2/hv or NBS/Initiator) Start->Reaction Crude_Product Crude this compound Reaction->Crude_Product Washing Washing (e.g., 50% Ethanol) Crude_Product->Washing Recrystallization Recrystallization (e.g., Ethanol/Ethyl Acetate) Washing->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Final_Product Final_Product Drying->Final_Product Pure this compound

References

An In-depth Technical Guide to the Reactivity of 4-Cyanobenzyl Bromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-cyanobenzyl bromide with a diverse range of nucleophiles. This compound is a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry, valued for its susceptibility to nucleophilic substitution. This document details the kinetics, experimental protocols, and reaction outcomes of its reactions with oxygen, nitrogen, sulfur, and other nucleophiles. A significant application of this chemistry is highlighted in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin, with the relevant signaling pathway visually represented.

Introduction

This compound (α-bromo-p-tolunitrile) is a benzylic halide characterized by a bromomethyl group and a cyano group in the para position of the benzene (B151609) ring. This structure confers high reactivity towards nucleophilic substitution, primarily through an S(_N)2 mechanism. The electron-withdrawing nature of the cyano group can influence the electrophilicity of the benzylic carbon, while the benzylic position itself stabilizes the transition state of the substitution reaction. The bromide ion is an excellent leaving group, further facilitating these reactions.[1] This combination of features makes this compound a versatile reagent for introducing the 4-cyanobenzyl moiety into a wide array of molecules, a common structural motif in medicinal chemistry.[2]

General Reaction Mechanism

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (S(_N)2) pathway. This is characteristic of primary benzylic halides.[3] The reaction is a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside relative to the bromine atom. This leads to an inversion of stereochemistry if the carbon were chiral. The rate of the S(_N)2 reaction is dependent on the concentration of both the this compound and the nucleophile.[4]

General S(_N)2 mechanism for this compound.

Data Presentation: Comparative Reactivity of Nucleophiles

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
Benzyl (B1604629) bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified6.83 x 10⁻³
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified1.55 x 10⁻²
Benzyl bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified3.17 x 10⁻³
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified1.83 x 10⁻³
p-Nitrobenzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified4.17 x 10⁻³
Benzyl chlorideAnilineCarbon tetrachloride-Phenol (80:20)603.52 x 10⁻⁴
Benzyl chloridep-ToluidineCarbon tetrachloride-Phenol (80:20)604.00 x 10⁻⁴
Benzyl chloridep-ChloroanilineCarbon tetrachloride-Phenol (80:20)602.50 x 10⁻⁴

Note: The electron-withdrawing nitro group in p-nitrobenzyl bromide generally decreases the rate of S(_N)2 reactions compared to unsubstituted benzyl bromide. The cyano group in this compound is also electron-withdrawing, and a similar trend would be expected.

Experimental Protocols

The following are representative experimental protocols for the reaction of this compound with different classes of nucleophiles. These procedures are generalized and may require optimization for specific substrates.

Reaction with Oxygen Nucleophiles (Alcohols)

Objective: Synthesis of 4-cyanobenzyl ethers.

General Procedure:

  • To a solution of the alcohol (1.0 eq.) in a suitable solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Alcohol in Solvent AlkoxideFormation Alkoxide Formation (0°C to RT) Alcohol->AlkoxideFormation Base NaH Base->AlkoxideFormation CyanobenzylBromide This compound in Solvent SN2Reaction SN2 Reaction (RT or Reflux) CyanobenzylBromide->SN2Reaction AlkoxideFormation->SN2Reaction Quench Quench with Water SN2Reaction->Quench Extract Extract with Organic Solvent Quench->Extract WashDry Wash & Dry Extract->WashDry Concentrate Concentrate WashDry->Concentrate Purify Column Chromatography Concentrate->Purify Product 4-Cyanobenzyl Ether Purify->Product

Workflow for 4-cyanobenzyl ether synthesis.
Reaction with Nitrogen Nucleophiles (Amines)

Objective: Synthesis of N-(4-cyanobenzyl)amines.

General Procedure:

  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 eq.) in a polar aprotic solvent such as acetonitrile (B52724) or DMF.

  • Add this compound (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat as necessary until completion (monitored by TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Reaction with Sulfur Nucleophiles (Thiols)

Objective: Synthesis of 4-cyanobenzyl thioethers.

General Procedure:

  • To a solution of the thiol (1.0 eq.) in a solvent such as ethanol (B145695) or DMF, add a base like sodium hydroxide (B78521) or potassium carbonate (1.1 eq.).

  • Stir the mixture for a short period to generate the thiolate.

  • Add this compound (1.0 eq.) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The product can be purified by chromatography if necessary.

Reaction with Azide (B81097) Nucleophile

Objective: Synthesis of 4-(azidomethyl)benzonitrile.

General Procedure:

  • Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.

  • Add sodium azide (NaN₃, 1.2-1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product, which is often of high purity.

Application in Drug Development: Synthesis of Alogliptin

Alogliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), used for the treatment of type 2 diabetes.[5] A key step in the synthesis of Alogliptin involves the nucleophilic substitution of a chlorouracil derivative with this compound.[6]

DPP-4 Inhibition Signaling Pathway

DPP-4 is an enzyme that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[8][9] By inhibiting DPP-4, Alogliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. This leads to improved glycemic control.[2]

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins GLP-1 & GIP (Active Incretins) Food->Incretins Stimulates Release BetaCells β-Cells Incretins->BetaCells Stimulates AlphaCells α-Cells Incretins->AlphaCells Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin Insulin Secretion BetaCells->Insulin Glucagon Glucagon Secretion AlphaCells->Glucagon GlucoseUptake Increased Glucose Uptake (Muscle, Fat) Insulin->GlucoseUptake HepaticGlucose Reduced Hepatic Glucose Production Glucagon->HepaticGlucose InactiveIncretins Inactive Incretins DPP4->InactiveIncretins Inactivates Alogliptin Alogliptin Alogliptin->DPP4

DPP-4 inhibition pathway by Alogliptin.

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic substitution reactions, readily forming C-O, C-N, and C-S bonds under relatively mild conditions. Its utility is prominently demonstrated in the synthesis of complex pharmaceutical agents like Alogliptin. Understanding the kinetics and optimizing the reaction conditions for various nucleophiles is crucial for its efficient application in research and drug development. This guide provides a foundational understanding and practical protocols to aid scientists in leveraging the reactivity of this important synthetic intermediate.

References

Solubility Profile of 4-Cyanobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Cyanobenzyl bromide (also known as α-bromo-p-tolunitrile) in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents a standardized experimental protocol for determining solubility parameters in a laboratory setting.

Solubility Data

Publicly available data on the quantitative solubility of this compound is scarce. Most sources, including safety data sheets and chemical supplier specifications, describe its solubility in qualitative terms. The following table summarizes the available information. It is important to note the absence of specific concentration values (e.g., g/100 mL) and the corresponding temperatures.

SolventFormulaTypeReported Solubility
ChloroformCHCl₃ChlorinatedSoluble[1][2][3]
MethanolCH₃OHPolar ProticSoluble[1][2][3], Slightly Soluble[2]
EthanolC₂H₅OHPolar ProticSoluble
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticImplied Soluble (used as a reaction solvent)
AcetoneC₃H₆OPolar AproticImplied Soluble (used as a reaction solvent)
WaterH₂OPolar ProticInsoluble[1][2][3]

Note: "Implied Soluble" indicates that while direct solubility data was not found, the solvent is used in synthetic procedures involving this compound, suggesting it acts as a solvent for the compound.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the common laboratory technique of isothermal equilibrium.

2.1 Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

2.2 Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

  • Constant temperature orbital shaker or magnetic stirrer with a hot plate

  • Calibrated thermometer or temperature probe

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

2.3 Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or on a stirrer with a temperature-controlled bath.

    • Set the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle for at least 1 hour at the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the concentration of the original, undiluted supernatant based on the analysis results and the dilution factor.

    • The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

2.4 Safety Precautions

  • This compound is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Finalization A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute sample for analysis G->H I Analyze concentration (e.g., HPLC) H->I J Calculate original concentration I->J K Report solubility at specified temperature J->K

Caption: Workflow for determining compound solubility.

References

Spectral Analysis of 4-Cyanobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 4-Cyanobenzyl bromide (CAS No. 17201-43-3), a key intermediate in the synthesis of pharmaceuticals and other organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Compound Information

PropertyValue
Chemical Name 4-(Bromomethyl)benzonitrile
Synonyms p-Cyanobenzyl bromide, α-Bromo-p-tolunitrile
CAS Number 17201-43-3
Molecular Formula C₈H₆BrN
Molecular Weight 196.05 g/mol [1][2][3]
Appearance White to off-white crystalline solid
Melting Point 113-118 °C[4]

Spectroscopic Data

The following sections present the key spectral data for this compound, acquired through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.63Doublet2HAromatic protons (Ha)
7.48Doublet2HAromatic protons (Hb)
4.48Singlet2HBenzylic protons (-CH₂Br)
Data sourced from patent KR101088892B1.[5]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum is typically recorded in CDCl₃ with broadband proton decoupling.[6]

Chemical Shift (ppm) RangeAssignment
~142Quaternary Aromatic Carbon (C-CH₂Br)
~133Aromatic CH
~130Aromatic CH
~118Nitrile Carbon (-C≡N)
~113Quaternary Aromatic Carbon (C-CN)
~32Benzylic Carbon (-CH₂Br)
Note: Exact chemical shifts can vary slightly based on solvent and concentration. The provided data represents typical ranges for the assigned carbon atoms.
Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. The spectrum for the solid-state sample was obtained using the KBr wafer technique.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H Stretch
2220 - 2230StrongC≡N (Nitrile) Stretch
1610 - 1590MediumC=C Aromatic Ring Stretch
1460 - 1440MediumC=C Aromatic Ring Stretch
~1210StrongC-Br Stretch
860 - 800Strongp-Disubstituted Benzene C-H Bend
Note: These are characteristic absorption frequencies for the functional groups present in this compound.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio of the molecule and its fragments.

m/zRelative Intensity (%)Assignment
197~95[M+2]⁺ Molecular ion (with ⁸¹Br)
195~100[M]⁺ Molecular ion (with ⁷⁹Br)
116100[M-Br]⁺ (Base Peak)
89~15[C₇H₅]⁺
Note: The presence of two molecular ion peaks with a ~1:1 intensity ratio is characteristic of a compound containing one bromine atom.

Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The sample is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used. To ensure all carbon signals are observed, especially quaternary carbons, a longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are often required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal.

FT-IR Spectroscopy (KBr Wafer Method)
  • Sample Preparation: 1-2 mg of this compound is finely ground in an agate mortar and pestle. Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added, and the two are intimately mixed.

  • Pellet Formation: The mixture is transferred to a pellet die. A pressure of 8-10 tons is applied for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.

  • Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate, at a concentration of approximately 10-100 µg/mL.

  • GC Separation: A 1 µL aliquot of the sample solution is injected into the gas chromatograph, which is equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is typically used with a standard electron energy of 70 eV. The mass analyzer scans a mass range (e.g., m/z 35-300) to detect the molecular ion and its fragments.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern. This data is often compared with spectral libraries for confirmation.

Workflow Visualization

The logical flow of the spectral analysis process, from sample handling to final structural confirmation, is depicted in the following diagram.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_elucidation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR NMR Prep_IR Grind with KBr & Press Sample->Prep_IR IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR 1H & 13C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Elucidation Confirm Structure Data_NMR->Elucidation Data_IR->Elucidation Data_MS->Elucidation

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-Cyanobenzyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for 4-Cyanobenzyl bromide and adhere to all applicable local, state, and federal regulations.

Introduction

This compound (4-CBB), also known as 4-(bromomethyl)benzonitrile, is a vital intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1][2][3] Its utility is prominent in the production of Alogliptin, a medication used to treat type 2 diabetes.[1][3] The molecule's structure, featuring both a reactive benzyl (B1604629) bromide group and a cyano group, makes it a versatile building block for creating complex molecular architectures.[1] However, this reactivity also necessitates stringent safety protocols to mitigate the significant health hazards it presents. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound for professionals in research and drug development.

Compound Identification and Properties

Proper identification and understanding of the physical and chemical properties of this compound are fundamental to its safe handling.

Identifier Value
Chemical Name This compound
Synonyms 4-(Bromomethyl)benzonitrile, α-Bromo-p-tolunitrile
CAS Number 17201-43-3
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol [1][3][4]
Appearance Off-white to light yellow crystalline powder[1][3]
Odor Acrid or characteristic[3]
Physical and Chemical Property Value
Melting Point 113-117 °C[1][2]
Boiling Point 143 °C at 12 mmHg[1][5]
Density 1.51 g/cm³[1][5]
Flash Point 125.1 °C[1][2]
Solubility Insoluble in water.[2][3] Soluble in organic solvents such as chloroform, methanol, ethanol, and ethyl acetate.[2][3]
Stability Stable under recommended storage conditions.[3][6]

Hazard Identification and Classification

This compound is a hazardous substance that can cause severe health effects upon exposure. It is classified as a corrosive solid and a lachrymator.[6][7]

Hazard Class GHS Classification Hazard Statement
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[5][6][8][9]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.[5][6][8]
Respiratory Sensitization Category 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6][8][9]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[7][8][9]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[8][9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[6]
Corrosive to Metals Category 1H290: May be corrosive to metals.[8][9][10]

Safe Handling and Storage

Strict adherence to safe handling and storage protocols is crucial to prevent exposure and ensure the integrity of the compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][11]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[6][11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

Body Part Required PPE Specifications
Eyes/Face Safety goggles and a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[5][7]
Skin Chemical-resistant gloves and a lab coatNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.[5][7] A flame-resistant, impervious lab coat should be worn.[5]
Respiratory RespiratorIn case of inadequate ventilation or when exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[5][9]
Feet Closed-toe shoesSafety shoes are recommended.[6]
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][11]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][11]

  • Contaminated clothing should be removed immediately and washed before reuse.[5][11]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][11]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, metals, and water.[6]

  • The storage area should be locked to restrict access to authorized personnel only.[5][6][8]

  • It is recommended to store under an inert atmosphere as the compound is sensitive to air and moisture.[6]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][11]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Do not touch spilled material. Wear appropriate PPE as described in section 4.2.[5][6]

  • Containment and Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[6] Moisten with water to reduce airborne dust if necessary.[12]

  • Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][11]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[6][11][13]

  • Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][13]

Experimental Protocols

This compound is a key reagent in nucleophilic substitution reactions. Below are generalized protocols for common transformations. All procedures must be carried out in a chemical fume hood with appropriate PPE.

General N-Alkylation of a Primary Amine

This protocol describes the reaction of this compound with a primary amine to form a secondary amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.2 equivalents) or triethylamine (B128534) (1.1 equivalents), to the solution.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may be gently heated if necessary.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Example Protocol: Synthesis of a Precursor to Alogliptin

This protocol is a representative example of the use of this compound in pharmaceutical synthesis.[1][2][11]

  • Reaction Setup: To a solution of 6-chlorouracil (B25721) (1.0 equivalent) in dimethylformamide (DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Alkylation: Add this compound (1.0 equivalent) to the reaction mixture and stir at room temperature until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Further Steps: The resulting intermediate can then be carried forward through subsequent methylation and nucleophilic substitution steps to yield Alogliptin.

Visualizations

Logical Relationship of Hazards and Precautions

Hazard_Precautions cluster_hazards Hazards of this compound cluster_precautions Safety Precautions H1 Corrosive (Causes severe skin burns and eye damage) P1 Engineering Controls (Fume Hood, Eyewash/Shower) H1->P1 P2 Personal Protective Equipment (PPE) (Gloves, Goggles, Face Shield, Lab Coat) H1->P2 P5 Emergency Procedures (First Aid, Spill Cleanup) H1->P5 H2 Respiratory & Skin Sensitizer (May cause allergic reactions) H2->P1 H2->P2 P3 Safe Handling Practices (Avoid dust, wash hands) H2->P3 H3 Acutely Toxic (Harmful if swallowed, inhaled, or on skin) H3->P1 H3->P2 H3->P5 H4 Lachrymator & Respiratory Irritant H4->P1 H4->P2 P4 Proper Storage (Cool, dry, well-ventilated, inert atmosphere)

Caption: Relationship between hazards and safety precautions.

Experimental Workflow for Handling this compound

Experimental_Workflow start Start: Planning & Risk Assessment prep Prepare Work Area (Fume hood, emergency equipment) start->prep 1. Assess ppe Don Appropriate PPE (Gloves, goggles, face shield, lab coat) prep->ppe 2. Prepare weigh Weighing (In fume hood or ventilated enclosure) ppe->weigh 3. Protect reaction Reaction Setup & Execution (Inert atmosphere if needed) weigh->reaction 4. Execute workup Reaction Workup & Extraction reaction->workup 5. Process purification Purification (e.g., Column Chromatography) workup->purification 6. Isolate waste Waste Disposal (Segregate halogenated waste) purification->waste 7. Dispose cleanup Decontaminate Glassware & Work Area waste->cleanup 8. Clean end End: Remove PPE & Wash Hands cleanup->end 9. Finish

Caption: General laboratory workflow for this compound.

Disposal Considerations

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][6]

  • It should be treated as hazardous waste and disposed of at an approved waste disposal facility.[6][11]

  • Do not allow the chemical to enter drains or the environment.[7][11]

Conclusion

This compound is an indispensable reagent in modern organic synthesis, particularly within the pharmaceutical sector. Its inherent reactivity, while valuable, demands a thorough understanding and rigorous implementation of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its handling, ensuring a safe laboratory environment while leveraging its synthetic potential. Continuous vigilance, proper training, and a commitment to safety are paramount when working with this and other hazardous chemical intermediates.

References

An In-depth Technical Guide to the Electrophilicity of 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzyl bromide is a versatile bifunctional molecule widely employed in organic synthesis, particularly as a key intermediate in the preparation of pharmaceuticals and other specialty chemicals.[1][2] Its reactivity is fundamentally governed by the electrophilic character of the benzylic carbon, which is significantly influenced by the presence of both the electron-withdrawing cyano group and the good leaving group, bromide.[3][4] This guide provides a comprehensive technical overview of the electrophilicity of this compound, detailing the theoretical frameworks for its quantification, experimental methodologies for its determination, and its implications for synthetic applications.

The electrophilicity of this compound makes it a potent alkylating agent, readily participating in nucleophilic substitution reactions.[1][4] The cyano group at the para position enhances the electrophilic nature of the benzylic carbon by inductive and resonance effects, making it more susceptible to nucleophilic attack.[3] This enhanced reactivity is crucial in its role as a building block for complex molecules, including the antidiabetic drug Alogliptin.[5]

Theoretical Framework for Quantifying Electrophilicity

The electrophilicity of a compound can be quantitatively assessed using several established physicochemical principles. Two of the most relevant frameworks for understanding the reactivity of this compound are the Hammett equation and Mayr's electrophilicity scale.

The Hammett Equation: Unraveling Substituent Effects

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives.[6][7] It provides a quantitative measure of the electronic effects (inductive and resonance) of a substituent on a reaction center. The equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of the substituted benzene derivative.

  • k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[8] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.[9] Electron-withdrawing groups have positive σ values, and electron-donating groups have negative σ values.

For this compound, the para-cyano group is a strong electron-withdrawing substituent, characterized by a positive σ value. In nucleophilic substitution reactions, where a negative charge is not developing at the benzylic position in the transition state (as in an Sₙ2 reaction), the cyano group is expected to increase the reaction rate by enhancing the electrophilicity of the benzylic carbon. A Hammett plot for the reaction of a series of substituted benzyl (B1604629) bromides with a given nucleophile would be expected to yield a positive ρ value, and the data point for this compound would lie on the line corresponding to its σ value.[5]

Mayr's Electrophilicity Scale: A Universal Reactivity Framework

Professor Herbert Mayr and his group have developed a comprehensive scale of electrophilicity (E) and nucleophilicity (N) that allows for the prediction of reaction rates for a wide variety of polar organic reactions.[8][10] The fundamental equation is:

log(k) = sₙ(N + E)

where:

  • k is the second-order rate constant.

  • sₙ is a nucleophile-specific sensitivity parameter.

  • N is the nucleophilicity parameter of the nucleophile.

  • E is the electrophilicity parameter of the electrophile.

This equation provides a powerful tool for quantitatively comparing the electrophilicities of different compounds. A higher E value signifies a stronger electrophile. The determination of the E parameter for this compound would involve measuring its reaction rates with a series of reference nucleophiles of known N and sₙ values.[11][12]

Quantitative Data

Table 1: Hammett Substituent Constants (σ) for Common Substituents

Substituentσ_metaσ_para
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-Cl0.370.23
-Br0.390.23
-CN0.560.66
-NO₂0.710.78

Data sourced from established physical organic chemistry literature.

The large positive σ_para value for the cyano group (0.66) indicates its strong electron-withdrawing nature, which is expected to significantly increase the electrophilicity of the benzylic carbon in this compound compared to unsubstituted benzyl bromide.

Table 2: Relative Reactivity of Substituted Benzyl Bromides in Sₙ2 Reactions

Substituent (para)Relative Rate (k/k₀)
-OCH₃~0.2
-CH₃~0.6
-H1
-Cl~2.5
-Br~2.8
-CN ~10-20 (Estimated)
-NO₂~30

Note: The value for this compound is an estimation based on its Hammett σ value and typical ρ values for Sₙ2 reactions of benzyl halides. Precise experimental data would be required for a definitive value.

Experimental Protocols

The quantitative determination of the electrophilicity of this compound requires precise kinetic measurements. The following are detailed methodologies for key experiments.

Protocol for Determining Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This method is suitable for fast reactions, which are common when dealing with reactive electrophiles like this compound.[1][2][3][13][14]

Objective: To measure the second-order rate constant (k) for the reaction of this compound with a reference nucleophile.

Materials:

  • Stopped-flow spectrophotometer

  • Thermostatted cell holder

  • Syringes for reactant solutions

  • This compound (high purity)

  • Reference nucleophile (e.g., a substituted pyridine (B92270) or an enamine with a known N and sₙ value)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent under an inert atmosphere.

    • Prepare a series of solutions of the reference nucleophile at different concentrations, typically at least a 10-fold excess compared to the electrophile, to ensure pseudo-first-order conditions.

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance of the product or disappearance of a reactant.

    • Thermostat the cell holder to the desired reaction temperature (e.g., 20 °C for direct comparison with Mayr's database).

  • Kinetic Measurement:

    • Load one syringe with the this compound solution and the other with one of the nucleophile solutions.

    • Rapidly mix the two solutions by actuating the stopped-flow drive. The instrument will automatically trigger data acquisition upon stopping the flow.

    • Record the change in absorbance over time.

    • Repeat the measurement for each concentration of the nucleophile.

  • Data Analysis:

    • For each concentration of the nucleophile, fit the absorbance vs. time data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

    • Plot k_obs versus the concentration of the nucleophile. The slope of this plot will be the second-order rate constant (k).

Protocol for Competitive Kinetic Experiments

This method allows for the determination of the relative reactivity of two electrophiles towards a single nucleophile without the need for absolute rate constants.

Objective: To determine the relative reactivity of this compound compared to a reference electrophile (e.g., benzyl bromide).

Materials:

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector.

  • Thermostatted reaction vessel.

  • This compound.

  • Reference electrophile (e.g., benzyl bromide).

  • Nucleophile (in sub-stoichiometric amount).

  • Anhydrous solvent.

  • Internal standard for GC/HPLC analysis.

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, prepare a solution containing known initial concentrations of this compound, the reference electrophile, and the internal standard in the chosen solvent.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile.

    • At various time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large excess of a trapping agent or by rapid dilution).

    • Analyze the quenched aliquots by GC or HPLC to determine the concentrations of the remaining this compound and the reference electrophile.

  • Data Analysis:

    • The relative rate constant (k_rel) can be calculated using the following equation, derived from the integrated rate law for competitive second-order reactions: k_rel = k₁/k₂ = log([E₁]t/[E₁]₀) / log([E₂]t/[E₂]₀) where [E₁] and [E₂] are the concentrations of this compound and the reference electrophile, respectively, at time t and time 0.

Visualizations

Reaction Mechanism and Energetics

The reaction of this compound with a nucleophile typically proceeds via an Sₙ2 mechanism.

SN2_Mechanism reactant Nu⁻ + 4-CN-C₆H₄CH₂Br ts [Nu---CH₂(C₆H₄CN)---Br]⁻ reactant->ts Attack product Nu-CH₂(C₆H₄CN) + Br⁻ ts->product Departure

Figure 1: Sₙ2 reaction pathway of this compound with a nucleophile.
Experimental Workflow for Mayr's Parameter Determination

The process of determining the electrophilicity parameter (E) for a new compound like this compound is systematic.

Mayr_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_E Prepare solution of This compound (E) kinetics Measure reaction rates (k) for E + Nu₁, E + Nu₂, E + Nu₃... using Stopped-Flow prep_E->kinetics prep_Nu Prepare solutions of Reference Nucleophiles (Nu₁, Nu₂, Nu₃...) with known N and sₙ prep_Nu->kinetics plot Plot log(k) vs. N for each reaction kinetics->plot fit Fit data to log(k) = sₙ(N + E) plot->fit determine_E Determine Electrophilicity Parameter (E) fit->determine_E

Figure 2: Workflow for the determination of the Mayr electrophilicity parameter (E).

Conclusion

The electrophilicity of this compound is a critical determinant of its chemical behavior, making it a highly effective and versatile reagent in organic synthesis. The strong electron-withdrawing nature of the para-cyano group significantly enhances the reactivity of the benzylic carbon towards nucleophiles. A quantitative understanding of this electrophilicity, through frameworks like the Hammett equation and Mayr's scale, is essential for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. The experimental protocols outlined in this guide provide a robust foundation for the precise determination of the kinetic parameters that define the electrophilic character of this important synthetic intermediate. For professionals in drug development and chemical research, a thorough grasp of these principles is invaluable for the rational design and efficient execution of synthetic strategies involving this compound.

References

In-Depth Technical Guide to the Stability and Storage of 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-cyanobenzyl bromide (α-bromo-p-tolunitrile). Understanding the chemical stability of this crucial reagent is paramount for ensuring experimental reproducibility, maintaining purity, and ensuring safety in the laboratory. This document outlines the key factors influencing its stability, proper storage and handling protocols, and potential degradation pathways.

Core Stability Profile

This compound is a white to off-white crystalline solid that is generally stable under recommended storage conditions.[1] However, its reactivity as a benzylic halide makes it susceptible to degradation under adverse conditions, primarily through hydrolysis and thermal decomposition. It is particularly sensitive to moisture and air.[2]

Factors Influencing Stability

Several environmental factors can impact the stability of this compound:

  • Moisture: As a lachrymator and a reactive benzylic bromide, it is highly susceptible to hydrolysis.[2][3] Exposure to water or humid conditions will lead to the formation of 4-cyanobenzyl alcohol and hydrobromic acid. This is a primary degradation pathway.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition. While stable at room temperature, prolonged exposure to heat should be avoided.[2] Thermal decomposition under fire conditions can generate toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[2]

  • Light: While not as critical as moisture or temperature, it is good practice to protect this compound from direct sunlight and strong light sources to prevent potential photodegradation.[2]

  • Incompatible Materials: Contact with strong oxidizing agents, bases, amines, alcohols, and metals can lead to vigorous or exothermic reactions and should be strictly avoided.[2][3]

Quantitative Stability Data Summary
ParameterValue/RecommendationCitations
Physical State White to off-white crystalline solid[1][4]
Melting Point 113-117 °C[1]
Boiling Point 143 °C at 12 mmHg[4]
General Stability Stable under normal, dry conditions at room temperature.[1][3]
Moisture Sensitivity High; hydrolyzes in the presence of water.[2][3]
Thermal Stability Decomposes at elevated temperatures.[2]
Light Sensitivity Recommended to protect from light.[2]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound.

Storage Conditions

The following table outlines the recommended storage conditions for this compound to ensure its long-term stability.

Storage ParameterRecommendationRationaleCitations
Temperature Store in a cool, dry place. Refrigeration (0-5°C or 2-8°C) is recommended for long-term storage.Minimizes thermal degradation and slows down potential side reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.[2]
Container Keep in a tightly sealed, original container.Prevents exposure to moisture and air.[2][4]
Location Store in a well-ventilated area away from incompatible materials.Ensures safety in case of accidental release and prevents hazardous reactions.[2][4]
Light Protect from direct sunlight and strong light sources.Prevents potential photodegradation.[2]
Handling Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures. It is classified as corrosive and causes severe skin burns and eye damage.[4][5]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[4]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4]

  • Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][4]

Decomposition Pathways

The primary decomposition pathway for this compound is hydrolysis, which occurs upon contact with water. The electron-withdrawing nature of the cyano group influences the reaction mechanism.

Hydrolysis

The hydrolysis of this compound proceeds via a nucleophilic substitution reaction, likely following an SN2 mechanism due to the primary nature of the benzylic carbon and the destabilizing effect of the electron-withdrawing cyano group on a potential carbocation intermediate.

G Hydrolysis of this compound (SN2 Pathway) r1 This compound ts Transition State r1->ts r2 H₂O (Nucleophile) r2->ts p1 4-Cyanobenzyl Alcohol ts->p1 p2 HBr ts->p2 G Accelerated Stability Study Workflow start Start: Sample Preparation aliquot Aliquot samples into amber vials start->aliquot inert Blanket with inert gas and seal aliquot->inert initial Analyze initial time point (T=0) for purity and impurities inert->initial chambers Place samples in stability chambers at various conditions initial->chambers conditions Conditions: - 40°C / 75% RH - 50°C / 75% RH - 60°C / Ambient RH chambers->conditions pull Pull samples at predetermined time points (e.g., 1, 2, 4, 8 weeks) chambers->pull analyze Analyze samples by HPLC/GC for purity and degradation products pull->analyze data Collect and analyze data analyze->data kinetics Determine degradation kinetics and identify degradation products data->kinetics report Generate stability report with shelf-life prediction kinetics->report G Storage and Handling Decision Tree start Receiving this compound check_seal Is container seal intact? start->check_seal intact Seal is intact check_seal->intact Yes broken Seal is broken check_seal->broken No storage_decision Select storage location intact->storage_decision quarantine Quarantine and re-analyze for purity broken->quarantine cool_dry Cool, dry, well-ventilated area storage_decision->cool_dry inert_atm Store under inert atmosphere storage_decision->inert_atm away_from Away from incompatible materials storage_decision->away_from handling Handling for use storage_decision->handling ppe Wear appropriate PPE (gloves, goggles, lab coat) handling->ppe fume_hood Work in a chemical fume hood handling->fume_hood dispense Dispense required amount ppe->dispense fume_hood->dispense reseal Purge with inert gas and reseal container tightly dispense->reseal return_storage Return to proper storage reseal->return_storage

References

The Synthesis and Utility of 4-Cyanobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzyl bromide, also known by its systematic IUPAC name 4-(bromomethyl)benzonitrile, is a bifunctional organic compound that has emerged as a cornerstone in modern synthetic chemistry. Characterized by a benzene (B151609) ring substituted with a reactive bromomethyl group and a polar cyano group at the para position, this compound serves as a highly versatile intermediate in the synthesis of a wide array of complex molecules. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the cyanobenzyl moiety is a key structural component in numerous active compounds.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, tailored for professionals in chemical research and development.

Historical Context and Discovery

While the precise date of the first synthesis of this compound is not definitively documented in readily available literature, its history is intrinsically linked to the development of methods for the side-chain halogenation of substituted toluenes in the early to mid-20th century. Early investigations into the bromination of activated methyl groups on aromatic rings laid the foundational chemistry for the eventual synthesis of compounds like this compound.

The evolution of benzylic bromination techniques was a critical precursor. Initially, direct bromination with molecular bromine (Br₂) under thermal or photochemical conditions was employed. A notable publication by Sampey et al. in 1940 described the side-chain bromination of substituted toluenes using bromine in a carbon tetrachloride solvent, which provided a more controlled reaction compared to earlier methods.[2][3] The development of N-bromosuccinimide (NBS) as a selective brominating agent for allylic and benzylic positions, a reaction often initiated by peroxides or light (the Wohl-Ziegler reaction), further refined the ability to synthesize benzyl (B1604629) bromides with greater efficiency and selectivity. These advancements in synthetic methodology were pivotal for the eventual preparation and subsequent industrial application of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[4] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 17201-43-3[5][6]
Molecular Formula C₈H₆BrN[5][6]
Molecular Weight 196.04 g/mol [7]
Melting Point 113-117 °C[4]
Boiling Point 143 °C at 12 mmHg
Density 1.51 g/cm³
Flash Point 125.1 °C[4]
Appearance White to light yellow crystalline powder[4]
Solubility Insoluble in water at 20°C[4]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be achieved through several routes, primarily starting from p-tolunitrile (B1678323) or p-cyanobenzyl alcohol. The choice of method often depends on factors such as scale, desired purity, and available reagents.

Photobromination of p-Tolunitrile

This is a widely used industrial method that involves the free-radical bromination of the methyl group of p-tolunitrile.

A four-necked flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel. p-Tolunitrile is charged into the flask and heated to 145-150°C. Under irradiation with a tungsten lamp (e.g., 150W), bromine is added dropwise at a rate that maintains a steady reaction without excessive bromine accumulation.[8] The reaction is monitored by the disappearance of the bromine color. After the addition is complete, the mixture is stirred for an additional 15 minutes to ensure complete reaction.[8] The crude product is then purified, typically by recrystallization from a mixed solvent system like ethanol (B145695) and ethyl acetate, to yield high-purity this compound.[8]

Bromination of p-Cyanobenzyl Alcohol

This method provides an alternative route, particularly suitable for laboratory-scale synthesis, and avoids the use of elemental bromine.

To a solution of p-cyanobenzyl alcohol in a suitable solvent such as n-hexane, a 48% aqueous solution of hydrobromic acid (HBr) is added.[9] The mixture is heated at reflux for 2-3 hours.[9] After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a solvent like methanol (B129727) to afford the pure this compound.[9]

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound, particularly via the photobromination of p-tolunitrile, can be visualized as a series of sequential steps.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification p-Tolunitrile p-Tolunitrile ReactionVessel Reaction Vessel (145-150°C, Light) p-Tolunitrile->ReactionVessel Bromine Bromine Bromine->ReactionVessel CrudeProduct Crude this compound ReactionVessel->CrudeProduct Washing Solvent Washing (e.g., Ethanol) CrudeProduct->Washing Recrystallization Recrystallization (Ethanol/Ethyl Acetate) Washing->Recrystallization Drying Drying Recrystallization->Drying PureProduct Pure this compound Drying->PureProduct

Caption: A logical workflow diagram illustrating the synthesis of this compound from p-tolunitrile followed by a multi-step purification process.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions, while the cyano group is a versatile functional handle that can be hydrolyzed, reduced, or participate in cycloaddition reactions.

Nucleophilic Substitution Pathway

The high leaving group ability of the bromide atom allows for facile reaction with a wide range of nucleophiles, making this compound a key building block for introducing the 4-cyanobenzyl moiety.[8]

Nucleophilic_Substitution cluster_nucleophiles Example Nucleophiles 4-CyanobenzylBromide This compound Product 4-Cyanobenzyl-Nu 4-CyanobenzylBromide->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product ROH Alcohols (ROH) RSH Thiols (RSH) R2NH Amines (R₂NH) CN- Cyanide (CN⁻)

Caption: Generalized reaction pathway for the nucleophilic substitution of this compound.

This reactivity is leveraged in the synthesis of numerous pharmaceuticals. For instance, it is a critical intermediate in the production of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] It is also used in the synthesis of conformationally restricted analogs of Pentamidine, an antimicrobial agent.[4] Beyond pharmaceuticals, it finds application in the agrochemical industry for the development of novel herbicides.[10]

Conclusion

This compound is a testament to the enabling power of versatile chemical intermediates. Its discovery and the refinement of its synthesis have provided chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, historical context, and synthetic methodologies is crucial for researchers and professionals in drug discovery and development. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of this compound as a key building block is set to endure.

References

A Comprehensive Technical Guide to the Theoretical Calculations of 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational approaches to understanding the molecular properties of 4-cyanobenzyl bromide. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other organic materials.[1][2] A thorough grasp of its structural, electronic, and spectroscopic characteristics through in-silico methods is crucial for predicting its reactivity and designing novel synthetic pathways.

Introduction to this compound

This compound, with the chemical formula C8H6BrN, is an organic compound featuring a benzene (B151609) ring substituted with a cyano (-CN) group and a bromomethyl (-CH2Br) group at the para positions.[1] Its structure lends it to a variety of chemical reactions, particularly nucleophilic substitutions, making it a versatile building block in organic synthesis.[1]

Key Physical and Chemical Properties:

PropertyValueReference
CAS Number 17201-43-3[1][2][3][4][5]
Molecular Formula C8H6BrN[1][2][3][4][5]
Molecular Weight 196.04 g/mol [3][5]
Appearance White to off-white solid[3][4]
Melting Point 113-117 °C[2]
Boiling Point 135-137 °C at 0.6 Torr[3]
Solubility Insoluble in water; Soluble in chloroform (B151607) and methanol.[2]

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard approach for performing theoretical calculations on this compound using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

2.1. Software and Hardware

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.

  • Visualization: GaussView, Avogadro, or Chemcraft for molecular building and visualization of results.

  • Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations.

2.2. Computational Steps

  • Molecule Building: The initial 3D structure of this compound is constructed using a molecular editor.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on a stable structure.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties.

    • Properties: HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken atomic charges.

Theoretical Results and Data Presentation

The following tables summarize the expected quantitative data from DFT calculations on this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

BondBond Length (Å)
C-Br1.958
C-C (ring)1.390 - 1.405
C-C (ring-CH2)1.510
C-H (CH2)1.090
C-H (ring)1.085
C≡N1.158
C-C (ring-CN)1.445

Table 2: Optimized Geometrical Parameters (Bond Angles)

AngleBond Angle (°)
C-C-Br110.5
H-C-H (CH2)109.8
C-C-C (ring)119.5 - 120.5
C-C-H (ring)119.8 - 120.2
C-C-C≡N179.5

Table 3: Calculated Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)Description
ν(C≡N)~2230Cyano group stretching
ν(C-H) aromatic~3050-3100Aromatic C-H stretching
ν(C-H) aliphatic~2950-3000Methylene C-H stretching
ν(C-Br)~650Carbon-bromine stretching
δ(CH2)~1450Methylene scissoring

Table 4: Electronic Properties

PropertyValue
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 3.5 D

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound.

Figure 1: Molecular Structure of this compound

Figure 2: Computational Workflow A 1. Molecule Building B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D 4. Electronic Property Calculation C->D E 5. Data Analysis & Visualization D->E Figure 3: HOMO-LUMO Energy Diagram HOMO HOMO (-6.8 eV) LUMO LUMO (-1.2 eV) HOMO->LUMO Energy Gap (5.6 eV)

References

Methodological & Application

4-Cyanobenzyl Bromide: A Versatile Alkylating Agent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

Application Notes

4-Cyanobenzyl bromide is a highly versatile and reactive intermediate in organic synthesis, primarily utilized as an alkylating agent to introduce the 4-cyanobenzyl moiety into a wide range of molecules.[1] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, owing to the advantageous properties conferred by its structure.[1] The presence of a benzylic bromide makes it an excellent electrophile for nucleophilic substitution reactions, while the cyano group provides a site for further chemical transformations and can influence the biological activity of the final product.

The high leaving ability of the bromide atom allows for efficient substitution reactions under mild conditions with a variety of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon.[1] This reactivity profile makes this compound a crucial building block in the construction of complex molecular architectures.

A prominent application of this reagent is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the production of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] Beyond pharmaceuticals, it is also employed in the development of novel herbicides, insecticides, and fungicides in the agrochemical sector.

Key Applications at a Glance

Application AreaNucleophileReaction TypeSignificance
Pharmaceuticals Amines, AmidesN-AlkylationSynthesis of APIs like Alogliptin.
Agrochemicals VariousN/O/S-AlkylationDevelopment of herbicides and fungicides.
Material Science VariousN/ASynthesis of ligands and specialty chemicals.
Organic Synthesis CarbanionsC-AlkylationFormation of C-C bonds for complex scaffolds.
Organic Synthesis Phenoxides, AlkoxidesO-AlkylationSynthesis of ethers.
Organic Synthesis ThiolatesS-AlkylationSynthesis of thioethers.

Experimental Protocols

N-Alkylation: Synthesis of a Precursor to Alogliptin

This protocol describes the N-alkylation of a uracil (B121893) derivative with a cyanobenzyl bromide, a key step in the synthesis of the antidiabetic drug Alogliptin. While the original synthesis often uses 2-cyanobenzyl bromide, the following is a representative protocol adaptable for this compound.

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Uracil 6-Chloro-3-methyluracil (B41288) Product N-alkylated Uracil Derivative Uracil->Product + CyanobenzylBromide This compound CyanobenzylBromide->Product Base Diisopropylethylamine Solvent DMF Temp 60 ± 5 °C, 2-2.5 h

A representative N-alkylation reaction.

Materials:

  • 6-Chloro-3-methyluracil

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve 6-chloro-3-methyluracil and diisopropylethylamine in N,N-dimethylformamide.

  • Heat the mixture with stirring until a clear solution is obtained.

  • To this solution, add this compound.

  • Continue heating the reaction mixture to 60 ± 5 °C and maintain this temperature for 2-2.5 hours.

  • Upon completion, the reaction mixture can be worked up by standard procedures to isolate the N-alkylated product.

ReactantMolar RatioSolventBaseTemperatureTimeYield
6-Chloro-3-methyluracil1.0DMFDIPEA60 ± 5 °C2-2.5 hHigh
O-Alkylation: Williamson Ether Synthesis of 4-Cyanobenzyl Phenyl Ether

This protocol outlines the synthesis of a 4-cyanobenzyl ether via the Williamson ether synthesis, a classic and reliable method for ether formation.

Reaction Scheme:

O_Alkylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Phenol (B47542) Phenol Product 4-Cyanobenzyl Phenyl Ether Phenol->Product + CyanobenzylBromide This compound CyanobenzylBromide->Product Base Potassium Carbonate (K₂CO₃) Solvent Acetone (B3395972) Condition Reflux

A representative O-alkylation reaction.

Materials:

  • Phenol

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a stirred solution of phenol in acetone, add anhydrous potassium carbonate.

  • To this suspension, add a solution of this compound in acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

NucleophileElectrophileBaseSolventConditionYield
PhenolThis compoundK₂CO₃AcetoneRefluxGood to Excellent
S-Alkylation: Synthesis of 4-Cyanobenzyl Phenyl Sulfide

This protocol details the synthesis of a thioether by the S-alkylation of a thiol with this compound.

Reaction Scheme:

S_Alkylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Thiophenol Thiophenol Product 4-Cyanobenzyl Phenyl Sulfide Thiophenol->Product + CyanobenzylBromide This compound CyanobenzylBromide->Product Base Potassium Carbonate (K₂CO₃) Solvent DMF Condition Room Temperature

A representative S-alkylation reaction.

Materials:

  • Thiophenol

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, dissolve thiophenol in DMF.

  • Add potassium carbonate to the solution and stir for a few minutes.

  • Add a solution of this compound in DMF to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

NucleophileElectrophileBaseSolventCondition
ThiophenolThis compoundK₂CO₃DMFRoom Temperature
C-Alkylation: Synthesis of Diethyl 2-(4-cyanobenzyl)malonate

This protocol describes the C-alkylation of an active methylene (B1212753) compound, diethyl malonate, with this compound.

Reaction Scheme:

C_Alkylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Malonate Diethyl malonate Product Diethyl 2-(4-cyanobenzyl)malonate Malonate->Product + CyanobenzylBromide This compound CyanobenzylBromide->Product Base Sodium Ethoxide (NaOEt) Solvent Ethanol (B145695) Condition Reflux

A representative C-alkylation reaction.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure the complete formation of the malonate enolate.

  • Add a solution of this compound in anhydrous ethanol dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid.

  • Remove the ethanol under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by vacuum distillation or column chromatography.

NucleophileElectrophileBaseSolventCondition
Diethyl malonateThis compoundNaOEtEthanolReflux

Workflow Visualization: Synthesis of a Biologically Active Molecule

The following diagram illustrates a generalized workflow for the synthesis of a biologically active compound where the introduction of the 4-cyanobenzyl group is a key step.

Synthesis_Workflow Start Starting Material (e.g., Active Methylene Compound) Enolate_Formation Enolate Formation (Base, Solvent) Start->Enolate_Formation Alkylation Alkylation with This compound Enolate_Formation->Alkylation Intermediate Alkylated Intermediate Alkylation->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Decarboxylation Decarboxylation (Acidification, Heat) Hydrolysis->Decarboxylation Purification Purification (Chromatography/Recrystallization) Decarboxylation->Purification Final_Product Final Biologically Active Molecule Purification->Final_Product

Generalized workflow for drug synthesis.

References

Application Notes and Protocols for the Synthesis of a Key Alogliptin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the crucial Alogliptin intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, utilizing 2-cyanobenzyl bromide. While the initial query specified 4-cyanobenzyl bromide, the established synthesis routes for Alogliptin consistently utilize the ortho-substituted isomer, 2-cyanobenzyl bromide, to achieve the final drug structure. This document will, therefore, focus on the scientifically accurate and published methods.

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a validated therapeutic target for the management of type 2 diabetes mellitus. The synthesis of this intermediate is a critical step in the overall production of Alogliptin.

Chemical Reaction

The core of this synthesis involves the N1-alkylation of 6-chloro-3-methyluracil (B41288) with 2-cyanobenzyl bromide. This reaction is typically carried out in the presence of a base in a suitable organic solvent.

Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
6-Chloro-3-methyluracilC₅H₅ClN₂O₂160.56White to off-white crystalline powder4318-56-3
2-Cyanobenzyl bromideC₈H₆BrN196.04Off-white crystalline powder22115-41-9
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrileC₁₃H₁₀ClN₃O₂275.69White to pale yellow solid[1]865758-96-9

Experimental Protocols

Two distinct and scalable protocols for the synthesis of the Alogliptin intermediate are presented below.

Protocol 1: High-Yield Synthesis in a Mixed Solvent System

This protocol is adapted from a patented, high-yield industrial process.

Materials:

  • 6-Chloro-3-methyluracil

  • 2-Cyanobenzyl bromide

  • Diisopropylethylamine (DIPEA)

  • N-methylpyrrolidone (NMP)

  • Toluene (B28343)

  • Purified water

Equipment:

  • Reaction vessel with mechanical stirrer, thermometer, and reflux condenser

  • Heating and cooling system

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a clean and dry reaction vessel, add the organic solvent mixture of N-methylpyrrolidone and toluene in a 1:0.75 volume ratio.

  • Add 6-chloro-3-methyluracil (1.0 equivalent) and diisopropylethylamine (1.2 equivalents) to the solvent mixture.

  • Heat the mixture with stirring until all solids are dissolved.

  • Add 2-cyanobenzyl bromide (1.04 equivalents) to the reaction mixture.

  • Continuously heat the reaction mixture to 60 ±5 °C and maintain this temperature for 2-2.5 hours.

  • After the reaction is complete, cool the mixture to 10 ±2 °C.

  • Slowly add purified water over a period of 2 ±0.5 hours.

  • Stir the resulting slurry for an additional 1-2 hours at 10 ±2 °C.

  • Filter the precipitate and wash the filter cake with purified water.

  • Dry the collected solid in a vacuum oven at 60-70 °C until a constant weight is achieved to yield the final product as a white or off-white powder.

Expected Yield and Purity:

  • Yield: Not less than 88%

  • Purity: Not less than 99.5% (as determined by HPLC)

Protocol 2: Synthesis using Dichloromethane (B109758) as Solvent

This protocol offers an alternative solvent system and work-up procedure.

Materials:

  • 6-Chloro-3-methyluracil

  • 2-Cyanobenzyl bromide

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethanol (B145695)

  • Purified water

Equipment:

  • Reaction flask with a magnetic stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a reaction flask, add dichloromethane, 6-chloro-3-methyluracil (1.0 equivalent), 2-cyanobenzyl bromide (1.1 equivalents), and diisopropylethylamine (1.2 equivalents) with stirring.

  • Heat the mixture to reflux (40-45 °C) and monitor the reaction progress by HPLC until the 6-chloro-3-methyluracil is consumed.

  • Upon completion, cool the reaction system to 20-25 °C.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • To the residue, add purified water and stir for 1 hour.

  • Filter the resulting precipitate and wash the filter cake with purified water.

  • To the wet filter cake, add ethanol and stir the slurry at 20-25 °C for 1 hour.

  • Filter the solid, wash the cake with ethanol, and dry under reduced pressure at 60-70 °C to obtain the product as a white crystalline solid.

Expected Yield:

  • Yield: 95.8%

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes from various reported syntheses of the Alogliptin intermediate.

ParameterProtocol 1Protocol 2Additional Reported Method
Base Diisopropylethylamine (DIPEA)Diisopropylethylamine (DIPEA)Triethylamine
Solvent NMP/Toluene (1:0.75)DichloromethaneNMP/Toluene (4:1)
Temperature 60 ±5 °C40-45 °C (Reflux)60-70 °C
Reaction Time 2-2.5 hoursMonitored by HPLC2-3 hours
Reported Yield ≥ 88%95.8%[1]90%[1]
Reported Purity ≥ 99.5%Not specifiedNot specified

Characterization Data

The synthesized intermediate can be characterized using the following spectroscopic methods:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.87 (d, 1H, J = 7.6 Hz)

    • δ 7.70 (t, 1H, J = 7.6 Hz)

    • δ 7.51 (t, 1H, J = 7.6 Hz)

    • δ 7.40 (d, 1H, J = 8 Hz)

    • δ 6.21 (s, 1H)

    • δ 5.38 (s, 2H)

    • δ 3.28 (s, 3H)[1]

  • Mass Spectrometry (ES):

    • [M+H]⁺ calculated for C₁₃H₁₁ClN₃O₂: 276.1

    • Found: 276.1[1]

Visualizations

The following diagrams illustrate the synthetic pathway and a generalized experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 6_chloro_3_methyluracil 6-Chloro-3-methyluracil Alogliptin_Intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 6_chloro_3_methyluracil->Alogliptin_Intermediate Base, Solvent ΔT 2_cyanobenzyl_bromide 2-Cyanobenzyl bromide 2_cyanobenzyl_bromide->Alogliptin_Intermediate

Caption: Synthesis of the Alogliptin intermediate.

Experimental_Workflow Start Reaction_Setup 1. Charge reactants, base, and solvent Start->Reaction_Setup Heating 2. Heat to specified temperature Reaction_Setup->Heating Reaction 3. Maintain temperature for reaction duration Heating->Reaction Cooling 4. Cool the reaction mixture Reaction->Cooling Workup 5. Aqueous workup/Precipitation Cooling->Workup Filtration 6. Filter the solid product Workup->Filtration Washing 7. Wash with appropriate solvents Filtration->Washing Drying 8. Dry under vacuum Washing->Drying Final_Product Pure Alogliptin Intermediate Drying->Final_Product End Final_Product->End

Caption: Generalized experimental workflow.

References

N-Alkylation of Amines with 4-Cyanobenzyl Bromide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of a cyanobenzyl group, in particular, can be of significant interest in drug discovery. The cyano moiety can act as a versatile synthetic handle for further molecular elaboration and can also serve as a key pharmacophoric element, potentially interacting with biological targets through hydrogen bonding or dipole interactions. This application note provides a detailed protocol for the N-alkylation of various primary and secondary amines with 4-cyanobenzyl bromide, a readily available and reactive alkylating agent. The described methods are robust and can be adapted for a range of substrates, making them suitable for researchers in both academic and industrial settings.

Reaction Principle

The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products, such as over-alkylation to form quaternary ammonium (B1175870) salts.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the N-alkylation of a selection of primary and secondary amines with this compound. These examples demonstrate the versatility of the protocol across different amine substrates.

EntryAmine SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)
1Benzylamine (B48309)K₂CO₃Acetonitrile (B52724)82 (Reflux)6N-(4-Cyanobenzyl)benzylamine92
2AnilineCs₂CO₃DMF605N-(4-Cyanobenzyl)aniline85
3MorpholineK₂CO₃Acetonitrile82 (Reflux)44-(4-Cyanobenzyl)morpholine95
4PiperidineK₂CO₃Acetonitrile82 (Reflux)41-(4-Cyanobenzyl)piperidine93
5DiethylamineK₂CO₃AcetonitrileRoom Temp.12N-(4-Cyanobenzyl)diethylamine90

Experimental Protocols

General Protocol for N-Alkylation of Amines with this compound

This general procedure can be adapted for various primary and secondary amines.

Materials:

  • Amine (1.0 eq.)

  • This compound (1.05 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and the chosen anhydrous solvent (e.g., acetonitrile or DMF, approximately 0.1-0.2 M concentration of the amine).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.) to the stirred solution.

  • Slowly add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at the appropriate temperature (see table for examples) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small portion of the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Purification Protocol

The purification of N-alkylated amines, which are often basic, can be challenging on standard silica gel due to strong interactions with the acidic silanol (B1196071) groups. The following protocol is recommended for effective purification.

Materials:

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane or hexane/ethyl acetate mixture). For basic amines, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase to prevent peak tailing. Alternatively, use pre-packed amine-functionalized silica columns.

  • Column Packing: Carefully pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane). Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine (1.0 eq) ReactionMix Stirring at appropriate temperature and time Amine->ReactionMix Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->ReactionMix Base Base (2.0 eq) (e.g., K2CO3) Base->ReactionMix AlkylatingAgent This compound (1.05 eq) AlkylatingAgent->ReactionMix Monitoring Monitor by TLC/LC-MS ReactionMix->Monitoring Filtration Filter inorganic salts Monitoring->Filtration Upon completion Evaporation Solvent removal Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography PureProduct Pure N-alkylated Amine Chromatography->PureProduct

Caption: Experimental workflow for the N-alkylation of amines.

Biological Relevance and Signaling Pathways

N-benzylamine derivatives are a common motif in many biologically active compounds. The introduction of a 4-cyano group can significantly influence the pharmacological properties of these molecules. While a specific signaling pathway for N-(4-cyanobenzyl)amines is not yet extensively documented, related N-aryl benzylamine structures have been identified as potent inhibitors of various enzymes and receptors.

For instance, substituted N-aryl benzylamines have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone (B1683101) biosynthesis and a therapeutic target for prostate cancer.[1][2][3] The benzylamine core acts as a scaffold to position the aryl substituents within the enzyme's active site. The cyano group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, could potentially enhance binding affinity and selectivity for such protein targets.

Furthermore, benzylamine derivatives have been shown to induce apoptosis and reduce proliferation in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.[4] Inhibition of this pathway is a key strategy in cancer therapy. The N-(4-cyanobenzyl) moiety could be explored for its potential to interact with key components of this or other oncogenic signaling pathways.

G cluster_pathway Potential Signaling Pathway Inhibition N_cyanobenzylamine N-(4-Cyanobenzyl)amine Derivative Target Protein Target (e.g., Kinase, Receptor) N_cyanobenzylamine->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream X CellularResponse Cellular Response (e.g., Apoptosis, Decreased Proliferation) Downstream->CellularResponse

Caption: Logical relationship of N-(4-cyanobenzyl)amine derivatives as potential inhibitors of a cellular signaling pathway.

Conclusion

The N-alkylation of amines with this compound is a straightforward and efficient method for the synthesis of a diverse range of N-(4-cyanobenzyl)amine derivatives. The provided protocols offer a solid foundation for researchers to produce these valuable compounds. The potential for these molecules to interact with biologically relevant targets, such as those in cancer-related signaling pathways, makes them attractive candidates for further investigation in drug discovery and development programs. The versatility of the cyano group also allows for subsequent chemical modifications, further expanding the accessible chemical space for structure-activity relationship studies.

References

Application Notes and Protocols for S-Alkylation of Thiols with 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-alkylation of thiols is a fundamental and widely utilized transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction forms a stable thioether linkage, which is a common motif in numerous biologically active compounds. The introduction of a 4-cyanobenzyl group onto a thiol-containing molecule can serve various purposes, including acting as a synthetic handle for further functionalization, modifying the pharmacokinetic properties of a lead compound, or serving as a key structural element for interaction with biological targets.

This document provides a detailed protocol for the efficient S-alkylation of thiols using 4-cyanobenzyl bromide. The procedure is based on a green chemistry approach, utilizing water as a solvent and a mild base, which offers advantages in terms of environmental impact, safety, and cost-effectiveness.[1]

Principle of the Reaction

The S-alkylation of a thiol with this compound proceeds via a nucleophilic substitution reaction (SN2). The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming the desired S-(4-cyanobenzyl) thioether. The presence of the electron-withdrawing cyano group on the aromatic ring can influence the reactivity of the benzyl (B1604629) bromide.

Experimental Protocols

This protocol is a general procedure and may require optimization for specific thiol substrates.

Materials:

  • Thiol (e.g., thiophenol, cysteine derivative, or other aliphatic/aromatic thiol)

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.0 mmol) in deionized water (3-4 mL).

  • Addition of Base: To the stirred solution, add potassium carbonate (1.2 mmol) or triethylamine (1.1 mmol).[1] Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the thiolate anion.

  • Addition of Alkylating Agent: Add this compound (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed. For many common thiols, the reaction is expected to be complete within 60-90 minutes.[1]

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with water (1 x 20 mL) followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure S-(4-cyanobenzyl) thioether.

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Triethylamine is a corrosive and flammable liquid; handle with care.

Data Presentation

The following table summarizes representative quantitative data for the S-alkylation of a model thiol, thiophenol, with the closely related benzyl chloride under aqueous conditions, which is indicative of the expected outcome for the reaction with this compound. The reaction is known to be efficient and high-yielding, and the presence of a cyano group is generally well-tolerated.[1]

Thiol SubstrateAlkylating AgentBaseSolventTime (min)Yield (%)Reference
ThiophenolBenzyl chlorideK₂CO₃Water6098[1]
ThiophenolThis compoundK₂CO₃/Et₃NWater(est.) 60-90(est.) >95Inferred from[1]

Note: The data for this compound is an estimation based on the high efficiency of similar reactions reported in the literature.

Diagrams

S_Alkylation_Workflow Experimental Workflow for S-Alkylation of Thiols cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Thiol Thiol Substrate Mix1 Dissolve Thiol in Water and Add Base Thiol->Mix1 Base Base (K₂CO₃ or Et₃N) Base->Mix1 Solvent Water Solvent->Mix1 ReactionMix Stir at Room Temperature Mix1->ReactionMix AlkylatingAgent This compound AlkylatingAgent->ReactionMix TLC Monitor by TLC ReactionMix->TLC ~60-90 min Extraction Extract with Ethyl Acetate TLC->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Concentrate in vacuo Dry->Evaporation Purification Purify (Chromatography/Recrystallization) Evaporation->Purification Product Pure S-(4-cyanobenzyl) Thioether Purification->Product

Caption: Workflow for the S-alkylation of thiols.

Reaction_Mechanism Reaction Mechanism: S-Alkylation Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base + Base Product R-S-CH₂-C₆H₄-CN Thiolate->Product SN2 Attack ProtonatedBase Base-H⁺ BenzylBromide NC-C₆H₄-CH₂-Br Bromide + Br⁻

Caption: General mechanism of S-alkylation.

References

Application Notes and Protocols: 4-Cyanobenzyl Bromide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzyl bromide is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 4-cyanobenzyl moiety onto various scaffolds.[1] Its utility is pronounced in the synthesis of N-substituted heterocyclic compounds, a class of molecules with significant importance in medicinal chemistry and drug development. The cyano group can serve as a key pharmacophore or be further transformed into other functional groups, such as tetrazoles or amidines, expanding the chemical diversity of the synthesized molecules.[2] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using this compound.

Applications in Heterocyclic Synthesis

The introduction of a 4-cyanobenzyl group can significantly influence the biological activity of a heterocyclic core. The cyano group can participate in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the benzyl (B1604629) group itself can provide favorable hydrophobic interactions. Several classes of heterocyclic compounds bearing the 4-cyanobenzyl moiety have been investigated for a range of pharmacological activities.

  • Anticancer Activity: Imidazole-based compounds have been extensively studied as anticancer agents, targeting various mechanisms including tubulin polymerization and kinase inhibition.[3][4] The incorporation of a substituted benzyl group, such as the 4-cyanobenzyl group, can enhance the cytotoxic activity against various cancer cell lines.[5]

  • Antimicrobial and Antifungal Activity: Triazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties.[6][7][8][9] N-alkylation with functionalized benzyl bromides can lead to compounds with enhanced potency against various bacterial and fungal strains.[6][10]

  • Antiviral Activity: Benzimidazole (B57391) derivatives are a prominent class of antiviral agents, with activity against a range of viruses including HIV, influenza, and hepatitis viruses.[11][12][13] Modification at the N-1 position with moieties like 4-cyanobenzyl can modulate the antiviral spectrum and potency.

  • Other Therapeutic Areas: Tetrazole-containing compounds are recognized as bioisosteres for carboxylic acids and are found in numerous drugs.[2][14][15] The 4-cyanobenzyl group can be a precursor to a tetrazole ring or can be attached to a pre-formed tetrazole to explore activities in areas such as antihypertensive and antidiabetic research.[16]

Synthesis of Heterocyclic Compounds using this compound

The primary synthetic route involves the N-alkylation of a heterocyclic amine with this compound. This is a nucleophilic substitution reaction where the nitrogen atom of the heterocycle attacks the benzylic carbon of this compound, displacing the bromide ion. The reaction is typically carried out in the presence of a base to deprotonate the heterocycle, thereby increasing its nucleophilicity.

General Reaction Scheme:

G reagents Heterocycle-NH + this compound conditions Base, Solvent Temperature, Time reagents->conditions product Heterocycle-N-(4-Cyanobenzyl) + HBr conditions->product

Caption: General workflow for N-alkylation.

Synthesis of 1-(4-Cyanobenzyl)imidazoles

Imidazole (B134444) and its derivatives are important scaffolds in many biologically active compounds. N-alkylation of imidazoles with this compound provides access to a range of derivatives with potential therapeutic applications.

Quantitative Data:

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ImidazoleK₂CO₃Acetonitrile (B52724)Reflux685General Protocol
2-MethylimidazoleNaHDMFRoom Temp.490General Protocol
4,5-Dichloro-1H-imidazoleK₂CO₃DMF801278General Protocol

Experimental Protocol: Synthesis of 1-(4-Cyanobenzyl)imidazole

  • Reaction Setup: To a solution of imidazole (0.68 g, 10 mmol) in anhydrous acetonitrile (30 mL), add potassium carbonate (2.07 g, 15 mmol).

  • Addition of Reagent: Stir the suspension at room temperature for 15 minutes, then add this compound (1.96 g, 10 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane).

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Imidazole K₂CO₃ Acetonitrile B Add This compound A->B C Reflux Monitor by TLC B->C D Filter Evaporate Solvent Liquid-Liquid Extraction Column Chromatography C->D

Caption: Workflow for 1-(4-Cyanobenzyl)imidazole synthesis.

Synthesis of 1-(4-Cyanobenzyl)-1,2,4-triazoles

1,2,4-Triazole (B32235) derivatives are known for their diverse biological activities. The alkylation of 1,2,4-triazole with this compound can lead to a mixture of N1 and N4 substituted isomers. The regioselectivity can be influenced by the reaction conditions.

Quantitative Data:

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (Isomer Ratio N1:N4)Reference
1,2,4-TriazoleK₂CO₃Acetone (B3395972)55887% (mixture)[17]
1,2,4-TriazoleDBUTHFRoom Temp.-High (90:10)[11]
1,2,4-TriazoleK₂CO₃/KIAcetone55887% (87:11)[17]

Experimental Protocol: Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile [17]

  • Reaction Setup: To a solution of this compound (alpha-bromo-p-tolunitrile) (4.4 kg) in acetone (75 L), add 1,2,4-triazole (2.4 kg), potassium carbonate (3.12 kg), and potassium iodide (0.2 kg).

  • Reaction: Stir the mixture for 8 hours at 55°C.

  • Work-up: Cool the reaction mixture to room temperature, filter the solids, and evaporate the solvent.

  • Purification: Partition the residue between methylene (B1212753) chloride and water. Separate the organic phase, wash with brine, dry over sodium sulfate, and evaporate to yield the crystalline crude product. The product is a mixture of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile and 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A This compound 1,2,4-Triazole K₂CO₃, KI Acetone, 55°C, 8h B Cool Filter Evaporate A->B C Partition (CH₂Cl₂/H₂O) Wash Dry Evaporate B->C

Caption: Workflow for 1-(4-Cyanobenzyl)-1,2,4-triazole synthesis.

Synthesis of 1-(4-Cyanobenzyl)benzimidazoles

Benzimidazole is a key structural motif in many pharmaceuticals. N-alkylation with this compound is a straightforward method to synthesize novel benzimidazole derivatives.

Quantitative Data:

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzimidazoleK₂CO₃DMFRoom Temp.592General Protocol
2-MethylbenzimidazoleNaHTHFReflux388General Protocol
5,6-DimethylbenzimidazoleKOHDMSO60495General Protocol

Experimental Protocol: Synthesis of 1-(4-Cyanobenzyl)-1H-benzimidazole

  • Reaction Setup: To a stirred solution of benzimidazole (1.18 g, 10 mmol) in N,N-dimethylformamide (DMF) (25 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add a solution of this compound (1.96 g, 10 mmol) in DMF (10 mL) dropwise.

  • Reaction: Continue stirring at room temperature for 5 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL).

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol (B145695) to obtain pure 1-(4-cyanobenzyl)-1H-benzimidazole.

G cluster_0 Deprotonation cluster_1 Alkylation cluster_2 Precipitation cluster_3 Purification A Benzimidazole K₂CO₃ DMF, RT, 30 min B Add this compound RT, 5h A->B C Pour into ice-water B->C D Filter Wash with Water Recrystallize from Ethanol C->D

Caption: Workflow for 1-(4-Cyanobenzyl)benzimidazole synthesis.

Synthesis of 4-((Tetrazol-1-yl)methyl)benzonitrile

The cyano group of this compound can be converted to a tetrazole ring. Alternatively, this compound can be used to alkylate a pre-existing tetrazole ring. The alkylation of 5-substituted tetrazoles can result in a mixture of N1 and N2 isomers.

Quantitative Data:

ReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compound, NaN₃ZnBr₂DMF1201291General Protocol
Tetrazole, this compoundK₂CO₃AcetoneRoom Temp.274 (mixture)[3]
5-Phenyltetrazole, this compoundCs₂CO₃DMF50685 (N2 major)General Protocol

Experimental Protocol: Synthesis of 5-(4-Cyanobenzyl)-1H-tetrazole

This protocol describes the conversion of the nitrile group of a related starting material into a tetrazole. A similar approach can be applied starting from 4-cyanobenzyl azide (B81097), which can be prepared from this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the nitrile-containing starting material (10 mmol) and sodium azide (1.3 g, 20 mmol) in anhydrous DMF (40 mL).

  • Addition of Catalyst: Add zinc bromide (2.25 g, 10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 120°C and stir for 12 hours.

  • Work-up: Cool the mixture to room temperature and pour it into a mixture of ice water (100 mL) and concentrated HCl (10 mL).

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Cycloaddition cluster_2 Work-up cluster_3 Purification A Nitrile NaN₃ ZnBr₂ DMF B 120°C 12 hours A->B C Cool Acidify Extract with Ethyl Acetate B->C D Wash Dry Concentrate Column Chromatography C->D

Caption: Workflow for tetrazole synthesis from a nitrile.

References

Application Notes and Protocols for the Synthesis and Use of a Cyanide-Selective Fluorescent Probe Derived from 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes describe the synthesis and application of a fluorescent probe for the detection of cyanide ions (CN⁻). The probe is synthesized using 4-cyanobenzyl bromide as a key reagent to introduce a cyanide recognition and signaling moiety. The core of the probe is a styrylpyridinium dye, a class of fluorophores known for their sensitivity to the cellular environment and their utility in bioimaging. The quaternization of a styrylpyridine precursor with this compound yields a probe that exhibits a "turn-on" or "turn-off" fluorescent response upon nucleophilic addition of cyanide, making it a valuable tool for the selective detection of this toxic anion in biological and environmental samples.

Signaling Pathway and Detection Mechanism

The detection of cyanide by the synthesized probe is based on the nucleophilic addition of the cyanide ion to the electron-deficient styrylpyridinium core. This reaction disrupts the intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the pyridinium (B92312) acceptor. In the "off" state, the probe may exhibit quenched fluorescence due to this ICT pathway. Upon reaction with cyanide, the conjugation of the system is altered, leading to an enhancement or quenching of fluorescence, providing a measurable signal for cyanide detection.

Cyanide Detection Signaling Pathway cluster_legend Legend Probe Styrylpyridinium Probe (Low Fluorescence) Adduct Probe-CN Adduct (High Fluorescence) Probe->Adduct Nucleophilic Addition Cyanide Cyanide Ion (CN⁻) Cyanide->Adduct Low Fluorescence Low Fluorescence High Fluorescence High Fluorescence Analyte Analyte

Caption: Cyanide detection mechanism of the styrylpyridinium probe.

Experimental Workflow

The synthesis of the fluorescent probe involves a two-step process. The first step is the synthesis of the styrylpyridine precursor via a Knoevenagel condensation. The second step is the quaternization of the precursor with this compound to yield the final probe.

Experimental Workflow for Probe Synthesis cluster_step1 Step 1: Synthesis of Styrylpyridine Precursor cluster_step2 Step 2: Quaternization cluster_purification Purification and Characterization A 4-(Dimethylamino)benzaldehyde (B131446) C Knoevenagel Condensation (Piperidine, Acetic Anhydride) A->C B 4-Picoline B->C D 4-(2-(4-(Dimethylamino)phenyl)vinyl)pyridine C->D F Quaternization Reaction (Acetonitrile, Reflux) D->F E This compound E->F G Final Fluorescent Probe F->G H Purification (Recrystallization) G->H I Characterization (NMR, Mass Spectrometry) H->I

Caption: Synthetic workflow for the fluorescent cyanide probe.

Data Presentation

The photophysical properties of the synthesized probe are summarized in the table below. The data illustrates the change in fluorescence upon addition of cyanide.

CompoundAbsorption λmax (nm)Emission λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Probe ~450~610~35,000~0.05
Probe + CN⁻ ~380~480~20,000~0.50

Note: The above data are representative values for styrylpyridinium-based cyanide probes and may vary depending on the specific solvent and experimental conditions.

Experimental Protocols

Materials and Methods

Step 1: Synthesis of 4-(2-(4-(Dimethylamino)phenyl)vinyl)pyridine

  • In a 100 mL round-bottom flask, dissolve 1.49 g (10 mmol) of 4-(dimethylamino)benzaldehyde and 0.93 g (10 mmol) of 4-picoline in 20 mL of acetic anhydride.

  • Add 1 mL of piperidine to the mixture as a catalyst.

  • Reflux the reaction mixture for 5 hours.

  • After cooling to room temperature, pour the mixture into 100 mL of ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 4-(2-(4-(dimethylamino)phenyl)vinyl)pyridine as bright yellow crystals.

  • Characterize the product using ¹H NMR and mass spectrometry.

Step 2: Synthesis of 4-((4-(Dimethylamino)styryl)pyridin-1-yl)methyl)benzonitrile Bromide (Fluorescent Probe)

  • In a 50 mL round-bottom flask, dissolve 0.224 g (1 mmol) of 4-(2-(4-(dimethylamino)phenyl)vinyl)pyridine and 0.196 g (1 mmol) of this compound in 20 mL of anhydrous acetonitrile.

  • Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, a precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold acetonitrile.

  • The product can be further purified by recrystallization from a suitable solvent system such as ethanol/ether.

  • Dry the final product, 4-((4-(dimethylamino)styryl)pyridin-1-yl)methyl)benzonitrile bromide, under vacuum.

  • Characterize the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for Cyanide Detection

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Prepare a series of cyanide solutions of known concentrations in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

  • In a cuvette, add the probe solution to the buffer to a final concentration of 1-10 µM.

  • Record the fluorescence spectrum of the probe solution (excitation at ~450 nm).

  • Add a known concentration of the cyanide solution to the cuvette and mix thoroughly.

  • After a short incubation period (e.g., 5-10 minutes), record the fluorescence spectrum again.

  • Observe the change in fluorescence intensity at the emission maximum (~480 nm).

  • A calibration curve can be constructed by plotting the fluorescence intensity versus the cyanide concentration.

Applications

This fluorescent probe can be utilized in various applications, including:

  • Environmental Monitoring: Detection of cyanide contamination in water samples.

  • Food Safety: Screening for cyanide in food products, particularly in items like cassava and almonds.

  • Clinical Diagnostics: Development of assays for the detection of cyanide in biological fluids in cases of poisoning.

  • Cellular Imaging: With appropriate modifications to enhance cell permeability and target specific organelles, this probe could be adapted for intracellular cyanide imaging.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Cyanide and its solutions are highly toxic. Handle with extreme care and follow all institutional safety protocols for working with cyanides.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Application Note: Hochleistungschatographie-Analyse von Carbonsäuren durch Derivatisierung mit 4-Cyanbenzylbromid

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Derivatisierung von Carbonsäuren mit 4-Cyanbenzylbromid zur quantitativen Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion. Carbonsäuren, insbesondere Fettsäuren, besitzen oft keine starken Chromophore, was ihre direkte Detektion bei empfindlichen Konzentrationen erschwert. Die Derivatisierung mit 4-Cyanbenzylbromid führt einen aromatischen Ring mit einer Nitrilgruppe in das Molekül ein, wodurch die UV-Absorption deutlich erhöht und eine empfindliche Quantifizierung ermöglicht wird. Diese Methode ist besonders nützlich für die Analyse von Carbonsäuren in komplexen Matrices, wie sie in der pharmazeutischen Entwicklung und der biologischen Forschung vorkommen.

Einleitung

Die genaue Quantifizierung von Carbonsäuren ist in vielen wissenschaftlichen Disziplinen, von der Metabolomik bis zur pharmazeutischen Qualitätskontrolle, von entscheidender Bedeutung. Die direkte Analyse mittels HPLC ist oft durch die geringe UV-Absorption der Analyten limitiert. Die Prä-Säulen-Derivatisierung ist eine gängige Strategie, um dieses Problem zu umgehen, indem ein chromophores oder fluorophores Agens an die Carboxylgruppe gekoppelt wird. 4-Cyanbenzylbromid ist ein effektives Derivatisierungsreagenz, das mit Carbonsäuren stabile Ester mit starken UV-Absorptionseigenschaften bildet. Die Reaktion verläuft in der Regel unter milden Bedingungen und liefert hohe Ausbeuten.

Die grundlegende Reaktion ist eine nukleophile Substitution, bei der das Carboxylat-Anion das Bromidion am Benzylkohlenstoff des 4-Cyanbenzylbromids verdrängt und einen 4-Cyanbenzylester bildet. Diese Reaktion wird typischerweise durch eine Base zur Deprotonierung der Carbonsäure und oft durch einen Phasentransferkatalysator zur Verbesserung der Reaktionskinetik in einem zweiphasigen System oder zur Solubilisierung des Carboxylatsalzes in einem aprotischen Lösungsmittel erleichtert.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die Leistungsdaten zusammen, die für die HPLC-Analyse von Carbonsäuren nach Derivatisierung mit benzyl-ähnlichen Reagenzien berichtet wurden. Es ist zu beachten, dass spezifische quantitative Daten für die Derivatisierung mit 4-Cyanbenzylbromid in der Literatur begrenzt sind. Die hier dargestellten Daten basieren auf der Analyse von Carbonsäurederivaten mit strukturell ähnlichen Reagenzien wie 4-Brom-N-methylbenzylamin (4-BNMA) und p-Bromphenacylbromid (p-BPB) und dienen als Richtlinie. Eine Methodenvalidierung für die spezifische Anwendung wird dringend empfohlen.

ParameterLeistungsmetrikReferenzanalytenAnmerkungen
Linearitätsbereich 0.5 - 100 µg/mLDiverse Fettsäuren, Metaboliten des TCA-ZyklusTypischerweise wird ein Korrelationskoeffizient (r²) > 0,99 erreicht.
Nachweisgrenze (LOD) 0.2 - 50 µg/LMetaboliten des TCA-Zyklus, DiclofenacDie LOD ist stark vom spezifischen Analyten und den chromatographischen Bedingungen abhängig.[1][2]
Bestimmungsgrenze (LOQ) 0.5 - 80 µg/LMetaboliten des TCA-Zyklus, DiclofenacDie LOQ liegt typischerweise beim 3-fachen der LOD.[1][2]
Wiederholbarkeit (% RSD) < 8%Diclofenac und sein HauptmetabolitDie Präzision wird in der Regel durch wiederholte Injektionen einer Probe bestimmt.[2]
Wiederfindung (%) 85 - 115%Diclofenac und sein HauptmetabolitDie Wiederfindung wird durch Aufstocken einer Matrixprobe mit einer bekannten Konzentration des Analyten bestimmt.[2]

Experimentelle Protokolle

Materialien und Reagenzien
  • Carbonsäurestandard oder -probe

  • 4-Cyanbenzylbromid (in Acetonitril gelöst, z.B. 10 mg/mL)

  • Kaliumcarbonat (K₂CO₃), wasserfrei

  • 18-Krone-6 (in Acetonitril gelöst, z.B. 1 mg/mL)

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Ameisensäure oder Essigsäure (für die mobile Phase, optional)

  • Reaktionsgefäße (z.B. 2-mL-Glas-Vials mit Schraubverschluss)

  • Heizblock oder Wasserbad

Protokoll zur Derivatisierung
  • Probenvorbereitung: Lösen Sie eine bekannte Menge der Carbonsäureprobe oder des Standards in einem geeigneten Volumen Acetonitril in einem Reaktionsgefäß. Die Konzentration sollte so gewählt werden, dass sie nach der Derivatisierung und Verdünnung im linearen Bereich der HPLC-Methode liegt.

  • Zugabe der Reagenzien: Geben Sie zu der Probelösung einen Überschuss an 4-Cyanbenzylbromid-Lösung (typischerweise 1,5 bis 2 Äquivalente im Verhältnis zur Carbonsäure).

  • Zugabe von Base und Katalysator: Fügen Sie eine kleine Menge wasserfreies Kaliumcarbonat (ca. 2-3 Äquivalente) und eine katalytische Menge der 18-Krone-6-Lösung hinzu. Die Krone erleichtert die Reaktion, indem sie die Kaliumionen komplexiert und die Löslichkeit des Carbonats im Acetonitril erhöht.

  • Reaktion: Verschließen Sie das Reaktionsgefäß fest und erhitzen Sie die Mischung für 45-60 Minuten bei 60 °C in einem Heizblock oder Wasserbad. Die optimalen Reaktionszeiten und -temperaturen können je nach Reaktivität der Carbonsäure variieren und sollten gegebenenfalls optimiert werden.

  • Abkühlen und Verdünnen: Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion auf Raumtemperatur ab.

  • Probenaufarbeitung: Zentrifugieren Sie die Mischung, um das unlösliche Kaliumcarbonat zu entfernen. Überführen Sie den Überstand in ein sauberes Vial.

  • Injektion: Verdünnen Sie die derivatisierte Probe bei Bedarf mit der mobilen Phase und injizieren Sie sie in das HPLC-System.

HPLC-Bedingungen
  • HPLC-System: Ein HPLC-System mit einer isokratischen oder Gradientenpumpe, einem Autosampler und einem UV-Vis-Detektor.

  • Säule: Eine C18-Umkehrphasensäule (z.B. 250 mm x 4,6 mm, 5 µm Partikelgröße) ist für die Trennung der derivatisierten Carbonsäuren gut geeignet.

  • Mobile Phase: Eine Mischung aus Acetonitril und Wasser ist typischerweise effektiv. Der genaue Anteil kann je nach den zu analysierenden Carbonsäuren variieren. Ein typischer Startpunkt ist 70:30 (v/v) Acetonitril:Wasser. Eine geringe Zugabe von Säure (z.B. 0,1% Ameisensäure) kann die Peakform verbessern.

  • Flussrate: 1,0 mL/min

  • Säulentemperatur: 30 °C

  • Detektionswellenlänge: Die Detektion sollte bei der maximalen Absorption des 4-Cyanbenzylesters erfolgen. Aufgrund der Anwesenheit des aromatischen Rings mit einer Nitrilgruppe wird eine Wellenlänge im Bereich von 230-260 nm empfohlen. Eine genaue Bestimmung des Absorptionsmaximums durch Scannen eines derivatisierten Standards wird für eine maximale Empfindlichkeit empfohlen.

  • Injektionsvolumen: 10-20 µL

Diagramme

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_analysis Analyse cluster_data Datenauswertung sample Carbonsäureprobe in ACN reagents Zugabe von 4-Cyanobenzylbromid, K₂CO₃ und 18-Krone-6 sample->reagents heating Erhitzen bei 60°C für 45-60 min reagents->heating cleanup Abkühlen & Zentrifugieren heating->cleanup hplc HPLC-UV Analyse cleanup->hplc data Quantifizierung hplc->data

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse von Carbonsäuren.

Signaling_Pathway RCOOH Carbonsäure (R-COOH) RCOOK Carboxylat-Anion (R-COO⁻ K⁺) RCOOH->RCOOK Deprotonierung K2CO3 K₂CO₃ (Base) K2CO3->RCOOK Complex [K-Krone]⁺ R-COO⁻ (Löslicher Komplex) RCOOK->Complex Crown 18-Krone-6 Crown->Complex Komplexierung Product 4-Cyanbenzylester (UV-aktiv) Complex->Product DerivAgent 4-Cyanobenzylbromid DerivAgent->Product Nukleophile Substitution Byproduct KBr Product->Byproduct

Abbildung 2: Schematische Darstellung des Derivatisierungsmechanismus.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and development, enabling the rapid generation of large libraries of small molecules for high-throughput screening. The choice of a suitable linker is paramount to the success of SPOS. An ideal linker should be stable throughout the synthetic sequence and allow for the efficient cleavage of the target molecule under mild conditions. 4-Cyanobenzyl bromide emerges as a versatile reagent in this context, serving as a precursor to a valuable traceless linker.

The 4-cyanobenzyl group can be employed as a stable anchoring moiety for the immobilization of various building blocks, particularly those containing carboxylic acid functionalities. Subsequent chemical transformations can be performed on the solid support to construct the desired molecular scaffold. A key advantage of the cyanobenzyl linker is its potential for traceless cleavage, where the final product is released from the resin without any residual linker functionality. This is highly desirable in drug discovery as it avoids potential interference of linker fragments with biological assays.

These application notes provide detailed protocols for the use of this compound in the solid-phase synthesis of two important classes of heterocyclic compounds: benzimidazoles and 1,2,4-triazoles. These scaffolds are prevalent in many biologically active compounds and approved drugs.

Key Applications and Advantages

ApplicationDescriptionAdvantages
Traceless Linker The 4-cyanobenzyl group can be employed in a manner that upon cleavage, no part of the linker remains on the final molecule. This is typically achieved through reductive cleavage methods.- No interference of linker fragments in biological assays.- Final compounds are identical to those synthesized in solution phase.
Synthesis of Heterocyclic Libraries Provides a solid support for the combinatorial synthesis of diverse heterocyclic compounds, such as benzimidazoles and 1,2,4-triazoles.- Facilitates rapid generation of compound libraries.- Simplifies purification by allowing for wash-based removal of excess reagents.
Pharmaceutical Intermediate Synthesis This compound is a key intermediate in the synthesis of various pharmaceuticals, and its use on a solid support can streamline multi-step synthetic sequences.[1]- Potential for automation.- Improved efficiency and reduced handling of intermediates.

Experimental Protocols

Protocol 1: Preparation of 4-Cyanobenzyl Functionalized Resin

This protocol describes the functionalization of a commercially available aminomethyl resin with this compound to generate the solid support for subsequent syntheses.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the aminomethyl resin (1.0 g, 1.0 mmol) in DMF (10 mL) in a solid-phase synthesis vessel for 1 hour with gentle agitation.

  • Reagent Preparation: In a separate vial, dissolve this compound (0.39 g, 2.0 mmol) and DIPEA (0.35 mL, 2.0 mmol) in DMF (5 mL).

  • Coupling Reaction: Drain the DMF from the swollen resin and add the solution of this compound and DIPEA. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

Workflow for Resin Functionalization:

G cluster_0 Resin Preparation cluster_1 Coupling cluster_2 Workup Swell Resin Swell Aminomethyl Resin in DMF Prepare Reagents Dissolve this compound and DIPEA in DMF Couple to Resin Add Reagent Solution to Resin and Agitate Prepare Reagents->Couple to Resin Wash Resin Wash with DMF, DCM, MeOH Couple to Resin->Wash Resin Dry Resin Dry Under Vacuum Wash Resin->Dry Resin

Workflow for 4-Cyanobenzyl Resin Preparation
Protocol 2: Loading of Carboxylic Acids onto 4-Cyanobenzyl Resin

This protocol details the immobilization of a carboxylic acid building block onto the 4-cyanobenzyl functionalized resin.

Materials:

Procedure:

  • Resin Swelling: Swell the 4-cyanobenzyl resin (1.0 g, ~0.8 mmol/g loading) in DMF (10 mL) for 1 hour.

  • Carboxylate Salt Formation: In a separate vial, dissolve the carboxylic acid (1.6 mmol, 2.0 equiv.) in DMF (5 mL). Add KF on alumina (0.46 g, 4.0 mmol, 5.0 equiv.) or Cs₂CO₃ (0.52 g, 1.6 mmol, 2.0 equiv.) and stir for 30 minutes to form the carboxylate salt.

  • Loading Reaction: Drain the DMF from the swollen resin and add the carboxylate salt solution. Heat the mixture to 50-60 °C and agitate for 12-24 hours.

  • Washing: Cool the resin to room temperature, drain the reaction mixture, and wash the resin sequentially with DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum. The loading efficiency can be determined by cleaving a small amount of resin and analyzing the product by HPLC or by gravimetric analysis.

Quantitative Data (Illustrative):

Carboxylic AcidBaseLoading Efficiency (%)
Benzoic AcidCs₂CO₃85-95%
Acetic AcidKF/Al₂O₃70-85%
4-Nitrobenzoic AcidCs₂CO₃90-98%
Protocol 3: Solid-Phase Synthesis of Benzimidazoles

This protocol describes a plausible route for the synthesis of a benzimidazole (B57391) library on the 4-cyanobenzyl resin, adapted from conceptually similar solid-phase syntheses.[2]

Materials:

  • Carboxylic acid-loaded 4-cyanobenzyl resin

  • o-Phenylenediamine derivatives

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Ethanol (EtOH)

  • DMF

Procedure:

  • Starting Material: Begin with a resin loaded with a 2-nitro-4-substituted-benzoic acid.

  • Nitro Group Reduction: Suspend the resin in a solution of SnCl₂·2H₂O (5.0 equiv.) in EtOH/DMF (1:1) and heat at 60 °C for 6 hours to reduce the nitro group to an amine. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Cyclization: Swell the resin in DMF. Add a solution of an aldehyde (5.0 equiv.) and DDQ (2.0 equiv.) in DMF. Agitate the mixture at room temperature for 12 hours. Wash the resin with DMF, DCM, and MeOH.

  • Cleavage: See Protocol 5 for traceless cleavage.

Reaction Pathway for Benzimidazole Synthesis:

G Resin 4-Cyanobenzyl Resin Loaded_Resin Loaded 2-Nitro-4-X-Benzoic Acid Resin->Loaded_Resin Loading (Protocol 2) Amine_Resin Resin-Bound o-Phenylenediamine Loaded_Resin->Amine_Resin SnCl2*2H2O Reduction Benzimidazole_Resin Resin-Bound Benzimidazole Amine_Resin->Benzimidazole_Resin Aldehyde, DDQ Cyclization Final_Product Cleaved Benzimidazole Benzimidazole_Resin->Final_Product Cleavage (Protocol 5)

Solid-Phase Synthesis of Benzimidazoles
Protocol 4: Solid-Phase Synthesis of 1,2,4-Triazoles

This protocol outlines a proposed method for the synthesis of 1,2,4-triazoles on the 4-cyanobenzyl solid support, adapted from solution-phase methodologies.

Materials:

Procedure:

  • Acid Chloride Formation: Swell the carboxylic acid-loaded resin in DCM. Add a solution of SOCl₂ (10 equiv.) in DCM and reflux for 2 hours. Wash the resin with dry DCM.

  • Hydrazide Formation: Suspend the resin in DCM and add a solution of hydrazine hydrate (10 equiv.) and pyridine (10 equiv.) in DCM. Stir at room temperature for 4 hours. Wash the resin with DCM, DMF, and MeOH.

  • Triazole Formation (from Amidine): Swell the hydrazide resin in DMF. Add a solution of an amidine hydrochloride (5 equiv.) and DIPEA (5 equiv.) in DMF. Heat at 100 °C for 12 hours. Wash the resin.

  • Triazole Formation (from Nitrile - Alternative): Swell the hydrazide resin in a high-boiling solvent (e.g., n-butanol). Add a nitrile (10 equiv.) and a base such as potassium carbonate. Heat under reflux. Wash the resin.

  • Cleavage: See Protocol 5 for traceless cleavage.

Reaction Pathway for 1,2,4-Triazole Synthesis:

G Loaded_Resin Carboxylic Acid on 4-Cyanobenzyl Resin Acid_Chloride Resin-Bound Acid Chloride Loaded_Resin->Acid_Chloride SOCl2 Hydrazide Resin-Bound Hydrazide Acid_Chloride->Hydrazide Hydrazine Hydrate Triazole_Resin Resin-Bound 1,2,4-Triazole Hydrazide->Triazole_Resin Amidine or Nitrile Heat Final_Product Cleaved 1,2,4-Triazole Triazole_Resin->Final_Product Cleavage (Protocol 5)

Solid-Phase Synthesis of 1,2,4-Triazoles
Protocol 5: Traceless Cleavage of the 4-Cyanobenzyl Linker

This protocol describes a reductive cleavage method to release the final product from the solid support, leaving no trace of the linker.

Materials:

  • Product-bound 4-cyanobenzyl resin

  • Raney Nickel (Ra-Ni) or other suitable reducing agent (e.g., H₂/Pd-C)

  • Ethanol (EtOH) saturated with ammonia

  • Methanol (MeOH)

  • DCM

Procedure:

  • Resin Preparation: Wash the dried product-bound resin with DCM and then with EtOH.

  • Reductive Cleavage: Suspend the resin in EtOH saturated with ammonia. Add a catalytic amount of activated Raney Nickel slurry. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Filtration and Washing: Filter the reaction mixture to remove the resin and the catalyst. Wash the resin thoroughly with MeOH and DCM.

  • Product Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Illustrative Cleavage Yields and Purity:

Compound ClassCleavage Yield (%)Purity (%) (after purification)
Benzimidazoles60-80%>95%
1,2,4-Triazoles55-75%>95%

Note: Cleavage conditions may require optimization depending on the specific molecule attached to the resin.

Concluding Remarks

The use of this compound to create a solid-phase linker offers a powerful strategy for the synthesis of small molecule libraries. The protocols provided herein for the synthesis of benzimidazoles and 1,2,4-triazoles serve as a template for the generation of diverse compound collections. The ability to perform traceless cleavage is a significant advantage, ensuring that the biological activity of the synthesized compounds is not influenced by residual linker fragments. These methods are well-suited for applications in medicinal chemistry and drug discovery, facilitating the exploration of chemical space and the identification of novel therapeutic agents. Further optimization of reaction conditions and exploration of a broader range of building blocks will undoubtedly expand the utility of this versatile linker strategy.

References

Application Notes and Protocols: 4-Cyanobenzyl Bromide in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzyl bromide is a versatile bifunctional reagent that has emerged as a valuable building block in the synthesis of a diverse range of enzyme inhibitors. Its utility stems from the presence of two key reactive moieties: a benzylic bromide and a cyano group. The benzylic bromide serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with various functional groups present in target molecules, such as amines, thiols, and alcohols. This reactivity allows for the covalent attachment of the 4-cyanobenzyl scaffold to a core inhibitor structure. The cyano group, on the other hand, can participate in various chemical transformations and can also contribute to the binding affinity of the final inhibitor through interactions with the enzyme's active site.

These application notes provide a detailed overview of the use of this compound in the preparation of inhibitors for three key enzymes with significant therapeutic relevance: Urease, Carbonic Anhydrase, and Dipeptidyl Peptidase-4 (DPP-4). The protocols outlined below are based on established synthetic methodologies and provide a foundation for researchers to develop novel and potent enzyme inhibitors.

I. Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, urease produced by bacteria, most notably Helicobacter pylori, is a key virulence factor associated with gastritis, peptic ulcers, and an increased risk of gastric cancer.[1][2] Inhibition of urease is a promising therapeutic strategy to combat H. pylori infections.

Application: Synthesis of 2,4-bis(4-cyanobenzyl)glycoluril

A notable example of a urease inhibitor synthesized from a precursor that can be derived from this compound is 2,4-bis(4-cyanobenzyl)glycoluril. This compound has demonstrated potent urease inhibitory activity.[3]

Quantitative Data:

CompoundTarget EnzymeIC50 (µM)Standard InhibitorStandard IC50 (µM)
2,4-bis(4-cyanobenzyl)glycolurilUrease11.5 ± 1.50Thiourea21.0 ± 1.90
Experimental Protocol: Synthesis of 2,4-bis(4-cyanobenzyl)glycoluril

The synthesis of 2,4-bis(4-cyanobenzyl)glycoluril can be achieved through a multi-step process starting from glycoluril (B30988) and this compound.

Materials:

Procedure:

  • Alkylation of Glycoluril:

    • To a solution of glycoluril (1 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of this compound (2.2 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate (B86663).

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 2,4-bis(4-cyanobenzyl)glycoluril.

Signaling Pathway: Role of Urease in H. pylori Pathogenesis

Urease_Pathway Urea_Lumen Urea H_pylori H. pylori Urea_Lumen->H_pylori Enters Urea_Cytoplasm Urea H_pylori->Urea_Cytoplasm Urease Urease Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 Urea_Cytoplasm->Urease Substrate Ammonia_Periplasm Ammonia (NH3) Ammonia->Ammonia_Periplasm Export H_plus H+ Ammonium (B1175870) Ammonium (NH4+) Inflammation Inflammation (Gastritis, Ulcers) Ammonium->Inflammation Contributes to Ammonia_PeriplasmH_plus Ammonia_PeriplasmH_plus Ammonia_PeriplasmH_plus->Ammonium Neutralizes Acid

II. Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[4] Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive drug targets.

Application: Synthesis of S-alkylated 4-thioureidobenzenesulphonamides

This compound can be used to synthesize S-alkylated derivatives of 4-thioureidobenzenesulphonamide, which have shown inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[4]

Quantitative Data:

CompoundTarget IsoformKi (nM)
4-Cyanobenzyl-(4-sulphamoylphenyl)carbamimidothioatehCA IModerate Inhibition
hCA IIModerate Inhibition
hCA VIIModerate Inhibition
hCA XIIIModerate Inhibition
MscCA (bacterial)Weak Inhibition
StCA1 (bacterial)Moderate Inhibition
StCA2 (bacterial)Weak Inhibition
Experimental Protocol: Synthesis of 4-Cyanobenzyl-(4-sulphamoylphenyl)carbamimidothioate

Materials:

  • 4-Thioureidobenzenesulphonamide

  • This compound

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • S-Alkylation Reaction:

    • To a solution of 4-thioureidobenzenesulphonamide (1.3 mmol) in DMF (4 mL), add this compound (1.3 mmol).

    • Stir the reaction mixture at 30 °C for 6 hours.

  • Work-up and Purification:

    • After cooling to room temperature, add water (30 mL) to the reaction mixture.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and saturated aqueous NH4Cl solution (20 mL).

    • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under vacuum to afford the product.

Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation

Carbonic_Anhydrase_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm CO2_ext CO2 CO2_int CO2 (from metabolism) CO2_ext->CO2_int Diffusion H2O H2O CA Carbonic Anhydrase (CA) H2CO3 H2CO3 (Carbonic Acid) CA->H2CO3 Catalyzes reversible reaction HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 Dissociates H_plus_int H+ H2CO3->H_plus_int pH_regulation Intracellular pH Regulation HCO3->pH_regulation Acts as buffer H_plus_int->pH_regulation Affects pH CO2_intH2O CO2_intH2O CO2_intH2O->CA

III. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[1][5][6] DPP-4 inhibitors are a class of oral anti-diabetic drugs that enhance the effects of incretins, leading to improved glycemic control in patients with type 2 diabetes. This compound is a key intermediate in the synthesis of the DPP-4 inhibitor Alogliptin.[7]

Application: Intermediate in the Synthesis of Alogliptin

This compound is utilized in the synthesis of a key intermediate for Alogliptin, specifically 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

Quantitative Data (Alogliptin):

CompoundTarget EnzymeIC50 (nM)
AlogliptinDPP-4<10
Experimental Protocol: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Materials:

Procedure:

  • N-Alkylation Reaction:

    • In a reaction vessel, dissolve 6-chloro-3-methyluracil (1 mmol) and potassium carbonate (1.5 mmol) in DMF (15 mL).

    • Add this compound (1.1 mmol) to the mixture.

    • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice water (50 mL).

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and then with ethanol.

    • Dry the product under vacuum to obtain 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

Signaling Pathway: DPP-4 in the Incretin Pathway

DPP4_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver Food Food Intake Incretins Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Active_Incretins Active Incretins Incretins->Active_Incretins DPP4 DPP-4 Enzyme Active_Incretins->DPP4 Substrate Beta_Cells β-cells Active_Incretins->Beta_Cells Stimulates Alpha_Cells α-cells Active_Incretins->Alpha_Cells Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Insulin Insulin Release Beta_Cells->Insulin Increases Glucagon Glucagon Release Alpha_Cells->Glucagon Decreases Glucose_Production Glucose Production Insulin->Glucose_Production Decreases Glucagon->Glucose_Production Increases

Conclusion

This compound is a readily accessible and highly useful reagent for the synthesis of a variety of enzyme inhibitors. The protocols and data presented herein demonstrate its application in the development of inhibitors for urease, carbonic anhydrase, and DPP-4. The versatility of its reactive groups allows for the generation of diverse chemical scaffolds, providing a valuable tool for medicinal chemists and drug discovery professionals in the ongoing search for novel therapeutics. Researchers are encouraged to adapt and optimize these methodologies to explore new chemical space and develop next-generation enzyme inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Synthesis of Photosensitive Polymers Utilizing 4-Cyanobenzyl Bromide as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of photosensitive polymers. While 4-cyanobenzyl bromide is not intrinsically a common photolabile group, its chemical reactivity makes it a valuable building block for introducing photosensitive moieties into monomers prior to polymerization. The following sections detail a representative synthetic strategy using a coumarin-based photosensitive monomer, as coumarin (B35378) and its derivatives are well-established photo-responsive chromophores that can undergo reversible [2πs + 2πs] cycloaddition upon UV irradiation.[1][2] The protocols provided are based on established chemical transformations and serve as a template for developing novel photosensitive polymers incorporating the 4-cyanobenzyl group.

The photosensitive nature of coumarin-containing polymers allows for the formation of crosslinked networks upon exposure to UV light (typically >300 nm), which can be reversed by irradiation at a shorter wavelength (<290 nm).[1] This reversible crosslinking is the basis for their application in areas such as drug delivery, tissue engineering, and photolithography.[3][4]

Conceptual Synthetic Strategy

The proposed strategy involves a two-stage process: the synthesis of a photosensitive monomer followed by its polymerization. This compound can be employed in the synthesis of a coumarin-based monomer through a Williamson ether synthesis with a hydroxy-functionalized coumarin derivative.[5][6] The resulting monomer, containing both the 4-cyanobenzyl group and a polymerizable functional group (e.g., a methacrylate), can then be polymerized to yield the final photosensitive polymer.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis cluster_2 Application 7-hydroxy-4-methylcoumarin 7-hydroxy-4-methylcoumarin Intermediate 7-((4-cyanobenzyl)oxy) -4-methylcoumarin 7-hydroxy-4-methylcoumarin->Intermediate Williamson Ether Synthesis 4-cyanobenzyl_bromide 4-Cyanobenzyl bromide 4-cyanobenzyl_bromide->Intermediate Photosensitive_Monomer Photosensitive Coumarin Monomer Intermediate->Photosensitive_Monomer Esterification Methacryloyl_chloride Methacryloyl chloride Methacryloyl_chloride->Photosensitive_Monomer Polymerization Free Radical Polymerization Photosensitive_Monomer->Polymerization Photosensitive_Polymer Photosensitive Polymer with Pendant Coumarin and Cyanobenzyl Groups Polymerization->Photosensitive_Polymer UV_Irradiation UV Irradiation (>300 nm) Photosensitive_Polymer->UV_Irradiation Crosslinked_Polymer Crosslinked Polymer Network UV_Irradiation->Crosslinked_Polymer

Caption: Proposed workflow for the synthesis of a photosensitive polymer.

Experimental Protocols

The following protocols describe the synthesis of a representative photosensitive coumarin-based methacrylate (B99206) monomer and its subsequent polymerization.

Protocol 1: Synthesis of Photosensitive Monomer (7-Methacryloyloxy-4-methylcoumarin)

This protocol details the synthesis of a polymerizable coumarin derivative from 7-hydroxy-4-methylcoumarin and methacryloyl chloride. A similar two-step synthesis could be envisioned where 7-hydroxy-4-methylcoumarin is first reacted with this compound, followed by the introduction of a polymerizable group at a different position on the coumarin ring.

Reagents and Materials

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
7-hydroxy-4-methylcoumarin176.175.0 g28.4
Methacryloyl chloride104.533.26 g (3.0 mL)31.2
Triethylamine (B128534)101.193.16 g (4.3 mL)31.2
Dichloromethane (B109758) (DCM)-100 mL-
Sodium bicarbonate (sat. aq.)-50 mL-
Brine (sat. aq. NaCl)-50 mL-
Anhydrous Magnesium Sulfate-q.s.-

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-hydroxy-4-methylcoumarin (5.0 g, 28.4 mmol) and dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (4.3 mL, 31.2 mmol) to the stirred suspension.

  • Add methacryloyl chloride (3.0 mL, 31.2 mmol) dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol (B145695) to yield 7-methacryloyloxy-4-methylcoumarin (B13985224) as a white solid.

Protocol 2: Free Radical Polymerization of 7-Methacryloyloxy-4-methylcoumarin

This protocol describes the synthesis of a photosensitive polymer via free radical polymerization of the coumarin-based monomer.[7]

Reagents and Materials

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
7-methacryloyloxy-4-methylcoumarin244.242.0 g8.19
2,2'-Azobisisobutyronitrile (AIBN)164.2113.5 mg0.082
N,N-Dimethylformamide (DMF)-20 mL-
Methanol (B129727)-200 mL-

Procedure

  • In a Schlenk flask, dissolve 7-methacryloyloxy-4-methylcoumarin (2.0 g, 8.19 mmol) and AIBN (13.5 mg, 0.082 mmol) in DMF (20 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • After 24 hours, cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to vigorously stirred methanol (200 mL).

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Representative Polymer Characterization Data

PropertyValue
Number-average molecular weight (Mn)15,000 - 30,000 g/mol
Weight-average molecular weight (Mw)25,000 - 60,000 g/mol
Polydispersity index (PDI)1.5 - 2.5
Glass transition temperature (Tg)110 - 140 °C

Note: The molecular weight and PDI are dependent on the specific reaction conditions and can be tuned by varying the monomer to initiator ratio.

Photosensitive Mechanism and Applications

The photosensitivity of coumarin-based polymers stems from the photodimerization of the coumarin moieties upon irradiation with UV light, typically at wavelengths greater than 300 nm.[1] This [2+2] cycloaddition reaction forms cyclobutane (B1203170) rings between adjacent polymer chains, leading to a crosslinked network.[1] This process can be reversed by exposing the polymer to UV light of a shorter wavelength (e.g., 254 nm), which cleaves the cyclobutane rings and restores the original polymer structure.[8]

Diagram of the Photoreversible Crosslinking Mechanism

G cluster_0 Photodimerization cluster_1 Photocleavage Polymer1 Polymer Chain with Pendant Coumarin UV_dimer UV Light (>300 nm) Polymer1->UV_dimer Polymer2 Polymer Chain with Pendant Coumarin Polymer2->UV_dimer Crosslinked Crosslinked Polymer (Cyclobutane Bridge) UV_dimer->Crosslinked UV_cleave UV Light (<290 nm) Crosslinked->UV_cleave Crosslinked->UV_cleave Decrosslinked1 Polymer Chain with Pendant Coumarin UV_cleave->Decrosslinked1 Decrosslinked2 Polymer Chain with Pendant Coumarin UV_cleave->Decrosslinked2

Caption: Reversible photodimerization and photocleavage of coumarin groups.

This photo-reversible behavior makes these polymers attractive for a variety of applications:

  • Drug Delivery: The polymer can be formulated into nanoparticles or hydrogels that encapsulate a therapeutic agent. Upon irradiation at the target site, the crosslinked structure can be disrupted, leading to the controlled release of the drug.[9]

  • Photolithography: Thin films of the polymer can be used as a photoresist. Exposure to UV light through a mask creates a crosslinked pattern that is insoluble in a developer solvent, allowing for the creation of micro- and nanoscale structures.[4]

  • Self-Healing Materials: The ability to reform crosslinks upon irradiation can be harnessed to create materials that can repair damage.[10]

The incorporation of the 4-cyanobenzyl group, while not directly contributing to the photosensitivity in this proposed system, can be used to modulate the polymer's properties, such as its solubility, thermal stability, and mechanical strength, and may also serve as a fluorescent reporter group for analytical purposes.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of palladium-catalyzed cross-coupling reactions involving 4-cyanobenzyl bromide. This versatile building block is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The following sections detail various palladium-catalyzed reactions, offering experimental procedures, quantitative data, and mechanistic diagrams to guide researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the straightforward introduction of aryl or vinyl substituents at the benzylic position, leading to the synthesis of diarylmethanes and substituted styrenes, which are common motifs in medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling of Benzylic Bromides[1]

This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of benzylic bromides with potassium aryltrifluoroborates and can be applied to this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Potassium aryltrifluoroborate (1.01 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound, potassium aryltrifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Seal the vial and heat the reaction mixture in a microwave reactor at the specified temperature and time.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data: Suzuki-Miyaura Coupling of Substituted Benzyl Bromides

The following table summarizes the results for the Suzuki-Miyaura coupling of various benzylic bromides with different arylboronic acids, demonstrating the general applicability of the palladium-catalyzed cross-coupling of this class of electrophiles. While this compound is not explicitly listed, the reaction conditions are optimized for benzylic bromides and are expected to provide good to excellent yields with this substrate.[1]

EntryBenzyl BromideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromidePhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃DMF1400.3375
24-Methoxybenzyl bromidePhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃DMF1400.3385
34-(Trifluoromethyl)benzyl bromidePhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃DMF1400.3365
4Benzyl bromide4-Methoxyphenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃DMF1400.3382
5Benzyl bromide4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃DMF1400.3370

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] This reaction provides a valuable method for the arylation or vinylation of alkenes. For this compound, the Heck reaction allows the formation of substituted styrenes and related compounds.

Experimental Protocol: Heck Coupling of Aryl Bromides with Styrene[3]

This is a general procedure for the Heck coupling of aryl bromides with styrene (B11656) in an aqueous medium, which can be adapted for this compound.[3]

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • 1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (Carbene Ligand Precursor, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2 mmol)

  • N,N-Dimethylformamide (DMF, 3 mL)

  • Water (3 mL)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂, the tetrahydropyrimidinium salt, this compound, styrene, and K₂CO₃.

  • Add DMF and water to the tube.

  • Seal the tube and heat the mixture at 80 °C for 4 hours with vigorous stirring.

  • After cooling, extract the mixture with a mixture of ethyl acetate and hexane (B92381) (1:5).

  • Filter the organic layer through a pad of silica gel, washing thoroughly.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain the desired product.[3]

Quantitative Data: Heck Coupling of Aryl Bromides with Styrene

The table below presents data for the Heck coupling of various aryl bromides with styrene, illustrating the scope of this reaction.[3]

EntryAryl BromideAlkeneCatalystLigand PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂1aK₂CO₃DMF/H₂O80495
24-BromobenzonitrileStyrenePd(OAc)₂1aK₂CO₃DMF/H₂O80492
34-BromoanisoleStyrenePd(OAc)₂1aK₂CO₃DMF/H₂O80485
4BromobenzeneStyrenePd(OAc)₂1aK₂CO₃DMF/H₂O80480

Ligand precursor 1a is a specific 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt as described in the cited literature.[3]

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4] This reaction is highly valuable for the synthesis of substituted alkynes.

Experimental Protocol: Sonogashira Coupling of Aryl Halides with Terminal Alkynes[5]

This is a general, modified protocol for the Sonogashira coupling under copper-, amine-, and solvent-free conditions, which can be adapted for this compound.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Tetrabutylammonium fluoride (B91410) (TBAF, 3.0 equiv)

  • Reaction vial

Procedure:

  • To a reaction vial, add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and TBAF.

  • Seal the vial and heat the mixture at a specified temperature (e.g., 80-120 °C) for the required time, monitoring by TLC.

  • Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel.

Quantitative Data: Sonogashira Coupling of Aryl Halides

The following table provides representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes under the modified conditions.[5]

| Entry | Aryl Halide | Alkyne | Catalyst | Base/Additive | Conditions | Yield (%) | |---|---|---|---|---|---| | 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | 80 °C, 10 min | 98 | | 2 | Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | 100 °C, 30 min | 95 | | 3 | 4-Bromoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | 100 °C, 1 h | 96 | | 4 | 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | 120 °C, 2 h | 92 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of Aryl Bromides[7]

This general protocol for the microwave-assisted Buchwald-Hartwig amination of aryl bromides can be adapted for this compound.[7]

Materials:

  • This compound (0.25 mmol)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 10 mol%)

  • Potassium tert-butoxide (KOt-Bu, 1.4 equiv)

  • Anhydrous toluene

  • Microwave vial

Procedure:

  • To a microwave vial, add Pd(OAc)₂, XPhos, and KOt-Bu.

  • Seal the vial, and evacuate and backfill with an inert gas.

  • Add a solution of this compound and the amine in anhydrous toluene.

  • Heat the mixture in a microwave reactor at 100 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Quantitative Data: Buchwald-Hartwig Amination of a Bromo-Estrone Derivative

The following data for the amination of a bromo-estrone derivative demonstrates the efficiency of this catalytic system.[7]

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (min)Yield (%)
1AnilinePd(OAc)₂XPhosKOt-BuToluene1001085
24-NitroanilinePd(OAc)₂XPhosKOt-BuToluene1001095
34-MethylanilinePd(OAc)₂XPhosKOt-BuToluene1001082
4MorpholinePd(OAc)₂XPhosKOt-BuToluene1001091

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu R-Pd(II)L_n-Nu PdII_RX->PdII_R_Nu Transmetalation (Nu-M) PdII_R_Nu->Pd0 Reductive Elimination Product R-Nu PdII_R_Nu->Product Reactants R-X + Nu-M

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G start Start setup Reaction Setup (Add reactants, catalyst, ligand, base, solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: 4-Cyanobenzyl Bromide in the Synthesis of Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-cyanobenzyl bromide and its derivatives in the synthesis of radiolabeled compounds for molecular imaging. The following sections detail the synthesis of key radiolabeled precursors, their application in labeling bioactive molecules, and detailed experimental protocols.

Introduction

This compound is a versatile reagent in organic synthesis, serving as a precursor for introducing the 4-cyanobenzyl moiety into various molecules.[1] In the field of radiopharmaceutical chemistry, derivatives of this compound are utilized to synthesize radiolabeled benzylating agents. These agents are then used to attach positron-emitting radionuclides, such as Fluorine-18 ([¹⁸F]) and Carbon-11 (B1219553) ([¹¹C]), to biologically active molecules for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the in vivo quantification of physiological and pathological processes.[2]

This document focuses on the synthesis and application of two key radiolabeled analogues: 4-[¹⁸F]Fluorobenzyl bromide and a proposed synthesis for [¹¹C]4-Cyanobenzyl cyanide .

Synthesis of 4-[¹⁸F]Fluorobenzyl Bromide

4-[¹⁸F]Fluorobenzyl bromide is a valuable prosthetic group for the ¹⁸F-labeling of various biomolecules.[3] Its synthesis is typically a multi-step process starting from a suitable precursor. A convenient and automatable method involves the initial synthesis of 4-[¹⁸F]fluorobenzaldehyde, followed by reduction and bromination.[4]

Synthesis Pathway Overview

The synthesis of 4-[¹⁸F]fluorobenzyl bromide proceeds through the following key steps:

  • Nucleophilic [¹⁸F]Fluorination: Aromatic nucleophilic substitution on a pre-synthesized precursor, 4-trimethylammoniumbenzaldehyde triflate, with no-carrier-added [¹⁸F]fluoride to produce 4-[¹⁸F]fluorobenzaldehyde.

  • Reduction: The resulting 4-[¹⁸F]fluorobenzaldehyde is reduced to 4-[¹⁸F]fluorobenzyl alcohol.

  • Bromination: The alcohol is then converted to 4-[¹⁸F]fluorobenzyl bromide using a suitable brominating agent.

G cluster_synthesis Synthesis of 4-[¹⁸F]Fluorobenzyl Bromide precursor 4-Trimethylammonium- benzaldehyde triflate aldehyde 4-[¹⁸F]Fluorobenzaldehyde precursor->aldehyde Nucleophilic Substitution fluoride [¹⁸F]Fluoride fluoride->aldehyde alcohol 4-[¹⁸F]Fluorobenzyl alcohol aldehyde->alcohol Reduction bromide 4-[¹⁸F]Fluorobenzyl bromide alcohol->bromide Bromination reducing_agent NaBH₄ reducing_agent->alcohol brominating_agent Ph₃PBr₂ brominating_agent->bromide

Caption: Synthesis workflow for 4-[¹⁸F]fluorobenzyl bromide.
Experimental Protocol: Synthesis of 4-[¹⁸F]Fluorobenzyl Bromide

This protocol is adapted from the method described by Iwata et al.[4]

Materials:

  • 4-trimethylammoniumbenzaldehyde triflate

  • No-carrier-added [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Dimethylformamide (DMF)

  • C18 Sep-Pak cartridge

  • Sodium borohydride (B1222165) (NaBH₄) solution in water

  • Triphenylphosphine dibromide (Ph₃PBr₂) in dichloromethane (B109758) (CH₂Cl₂)

  • Silica (B1680970) Sep-Pak cartridge

  • HPLC system for purification and analysis

Procedure:

  • [¹⁸F]Fluoride Preparation:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Synthesis of 4-[¹⁸F]Fluorobenzaldehyde:

    • Dissolve 4-trimethylammoniumbenzaldehyde triflate in anhydrous DMF.

    • Add the dried [¹⁸F]fluoride to the precursor solution.

    • Heat the reaction mixture at 120°C for 10 minutes.

    • Cool the reaction mixture and pass it through a C18 Sep-Pak cartridge to trap the 4-[¹⁸F]fluorobenzaldehyde.

  • Synthesis of 4-[¹⁸F]Fluorobenzyl alcohol:

    • Wash the C18 cartridge with water to remove any unreacted [¹⁸F]fluoride and DMF.

    • Flow an aqueous solution of NaBH₄ through the C18 cartridge to reduce the trapped 4-[¹⁸F]fluorobenzaldehyde to 4-[¹⁸F]fluorobenzyl alcohol.

    • Elute the 4-[¹⁸F]fluorobenzyl alcohol from the cartridge with acetonitrile.

  • Synthesis of 4-[¹⁸F]Fluorobenzyl bromide:

    • To the solution of 4-[¹⁸F]fluorobenzyl alcohol, add a solution of Ph₃PBr₂ in CH₂Cl₂.

    • Allow the reaction to proceed at room temperature for 5 minutes.

  • Purification:

    • Pass the reaction mixture through a silica Sep-Pak cartridge to remove the phosphorus byproducts.

    • Elute the 4-[¹⁸F]fluorobenzyl bromide with CH₂Cl₂.

    • Further purify the product using semi-preparative HPLC.

Quantitative Data
ParameterValueReference
Overall Radiochemical Yield 50-60% (from End of Bombardment)[4]
Synthesis Time 30 minutes[4]
Radiochemical Purity >95%[4]
Specific Activity High (no-carrier-added)[4]

Application: Radiolabeling of a Bioactive Molecule

4-[¹⁸F]Fluorobenzyl bromide can be used to label molecules containing nucleophilic functional groups such as amines, thiols, or phenols. For example, it has been used in the synthesis of radiolabeled inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a target in oncology.[5]

General Workflow

G cluster_application Application of 4-[¹⁸F]Fluorobenzyl Bromide fluorobenzyl_bromide 4-[¹⁸F]Fluorobenzyl bromide labeled_compound [¹⁸F]Labeled Bioactive Molecule fluorobenzyl_bromide->labeled_compound Nucleophilic Alkylation bioactive_molecule Bioactive Molecule (e.g., ASCT2 Inhibitor Precursor) bioactive_molecule->labeled_compound base Base (e.g., K₂CO₃) base->labeled_compound

Caption: General workflow for labeling a bioactive molecule.
Experimental Protocol: Labeling of an ASCT2 Inhibitor Precursor

This is a generalized protocol based on the principles of nucleophilic substitution with benzyl (B1604629) bromides.[5]

Materials:

  • ASCT2 inhibitor precursor with a free amine or phenol (B47542) group

  • 4-[¹⁸F]Fluorobenzyl bromide in a suitable solvent (e.g., acetonitrile)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (anhydrous)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup:

    • Dissolve the ASCT2 inhibitor precursor and K₂CO₃ in anhydrous acetonitrile in a sealed reaction vial.

    • Add the solution of 4-[¹⁸F]fluorobenzyl bromide to the vial.

  • Reaction:

    • Heat the reaction mixture at 80-100°C for 10-15 minutes.

    • Monitor the reaction progress by radio-TLC or radio-HPLC.

  • Purification:

    • Cool the reaction mixture and dilute with the HPLC mobile phase.

    • Inject the mixture onto a semi-preparative HPLC column to isolate the [¹⁸F]labeled product.

  • Formulation:

    • Collect the HPLC fraction containing the product.

    • Remove the organic solvent under a stream of nitrogen.

    • Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

Quantitative Data (Example)
ParameterValueReference
Radiochemical Yield (non-decay corrected) 3.66 ± 1.90%[5]
Radiochemical Purity >99%[5]

Proposed Synthesis of a [¹¹C]Labeled 4-Cyanobenzyl Derivative

Direct radiolabeling using this compound with [¹¹C] is not well-documented. A more feasible approach is the introduction of the [¹¹C]cyano group onto a suitable precursor. Here, we propose a synthesis of [¹¹C]4-cyanobenzyl cyanide based on established [¹¹C]cyanation methodologies.[6]

Proposed Synthesis Pathway

This proposed synthesis involves the nucleophilic substitution of a benzylic halide with [¹¹C]cyanide.

G cluster_c11_synthesis Proposed Synthesis of [¹¹C]4-Cyanobenzyl Cyanide precursor 4-(Bromomethyl)benzonitrile labeled_cyanide [¹¹C]4-Cyanobenzyl cyanide precursor->labeled_cyanide Nucleophilic Substitution cyanide [¹¹C]HCN / [¹¹C]CN⁻ cyanide->labeled_cyanide base Base (e.g., K₂CO₃) base->labeled_cyanide

Caption: Proposed workflow for [¹¹C]cyanation.
Proposed Experimental Protocol

Materials:

  • 4-(Bromomethyl)benzonitrile (this compound)

  • [¹¹C]Hydrogen cyanide ([¹¹C]HCN) or a salt thereof ([¹¹C]NaCN, [¹¹C]KCN)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • HPLC system for purification and analysis

Procedure:

  • [¹¹C]Cyanide Preparation:

    • Produce [¹¹C]HCN from cyclotron-produced [¹¹C]CO₂ via reduction to [¹¹C]CH₄ and subsequent reaction with ammonia (B1221849) over a platinum catalyst.[6]

    • Trap the [¹¹C]HCN in a solution of the chosen base to form the [¹¹C]cyanide salt.

  • Radiolabeling Reaction:

    • Dissolve this compound and the base in DMF in a sealed reaction vial.

    • Introduce the [¹¹C]cyanide solution into the reaction vial.

    • Heat the reaction mixture at 80-120°C for 5-10 minutes.

  • Purification and Formulation:

    • Follow the purification and formulation steps as described for the [¹⁸F]labeled compound (Section 3.2, steps 3 and 4).

Expected Quantitative Data

Based on similar nucleophilic [¹¹C]cyanation reactions, the following outcomes can be anticipated:

ParameterExpected Value
Radiochemical Yield (decay corrected) 20-50%
Synthesis Time 20-30 minutes
Radiochemical Purity >95%
Specific Activity High

Conclusion

This compound and its derivatives serve as important precursors for the synthesis of radiolabeled compounds for PET imaging. The synthesis of 4-[¹⁸F]fluorobenzyl bromide is a well-established method for introducing [¹⁸F] into bioactive molecules. While direct labeling with [¹¹C] using this compound is less common, established [¹¹C]cyanation methods can be adapted to synthesize [¹¹C]labeled analogues. The protocols and data presented here provide a valuable resource for researchers in the development of novel radiopharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyanobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Free-Radical Bromination of 4-Tolunitrile: This is a widely used industrial method involving the reaction of 4-tolunitrile (p-cyanotoluene) with a brominating agent, typically initiated by UV light or a radical initiator.

  • The Wohl-Ziegler Reaction: This method also starts with 4-tolunitrile but uses N-Bromosuccinimide (NBS) as the bromine source in an inert solvent like carbon tetrachloride, with a radical initiator such as AIBN or benzoyl peroxide.[1][2]

  • From 4-Cyanobenzyl Alcohol: This route involves the reaction of 4-cyanobenzyl alcohol with hydrobromic acid (HBr).[3]

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound from 4-tolunitrile?

A2: The primary side reactions when synthesizing from 4-tolunitrile are over-bromination and aromatic bromination.

  • Dibromination: The most common side product is 4-(dibromomethyl)benzonitrile, which results from the further reaction of the desired product with the brominating agent.

  • Ring Bromination: Bromination can also occur on the aromatic ring, leading to isomers such as 3-bromo-4-(bromomethyl)benzonitrile. The formation of various isomeric mono- and di-brominated products has been observed in similar aromatic bromination reactions.[4]

  • Hydrolysis: If water is present in the reaction mixture, especially when using NBS, the this compound product can hydrolyze to 4-cyanobenzyl alcohol.[1]

The following diagram illustrates the main reaction and potential side reactions.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Tolunitrile 4-Tolunitrile 4-Cyanobenzyl_bromide This compound (Product) 4-Tolunitrile->4-Cyanobenzyl_bromide + Br• Ring_Brominated Ring-Brominated Isomers 4-Tolunitrile->Ring_Brominated + Br• (on ring) Dibrominated 4-(Dibromomethyl)benzonitrile 4-Cyanobenzyl_bromide->Dibrominated + Br• Hydrolysis 4-Cyanobenzyl Alcohol 4-Cyanobenzyl_bromide->Hydrolysis + H2O

Caption: Main synthesis pathway and potential side reactions.

Q3: How can I purify crude this compound?

A3: Purification is crucial to remove unreacted starting materials and side products. The most effective methods are:

  • Recrystallization: This is a highly effective method for obtaining high-purity this compound. A mixed solvent system of ethanol (B145695) and ethyl acetate (B1210297) is often used.[5] The crude product is dissolved in the hot solvent mixture and allowed to cool, causing the pure product to crystallize.

  • Solvent Washing: Washing the crude product with a solvent like ethanol can help remove some impurities.[5]

  • Column Chromatography: For small-scale reactions or very high purity requirements, silica (B1680970) gel column chromatography can be employed to separate the product from closely related impurities.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Insufficient initiation (in free-radical reactions). 4. Product loss during workup and purification.1. Monitor the reaction by TLC or GC to ensure completion.[6] 2. For photobromination with Br₂, maintain the temperature between 145-150°C.[5] 3. Ensure the UV lamp is functioning correctly or that a sufficient amount of radical initiator (e.g., AIBN, benzoyl peroxide) is used.[1] 4. Optimize the recrystallization solvent system and minimize transfer losses.
High Levels of Dibrominated Impurity 1. Excess of brominating agent. 2. Prolonged reaction time after consumption of starting material.1. Use a precise molar ratio of 4-tolunitrile to the brominating agent. A slight excess of the brominating agent (e.g., 1:1.1 molar ratio of substrate to bromine) can be optimal, but a large excess should be avoided.[5] 2. Monitor the reaction progress and stop it once the 4-tolunitrile is consumed.
Presence of Ring-Brominated Byproducts 1. Reaction conditions favoring electrophilic aromatic substitution (e.g., presence of Lewis acids). 2. High reaction temperatures for extended periods.1. Ensure the reaction is performed under strict free-radical conditions (light or radical initiator) and that the system is free from Lewis acid contaminants. 2. Maintain the recommended reaction temperature and avoid overheating.
Product is Oily or Fails to Crystallize 1. High levels of impurities depressing the melting point. 2. Presence of residual solvent.1. Wash the crude product with a suitable solvent (e.g., cold ethanol) to remove some impurities before attempting recrystallization. 2. If impurities are significant, consider purification by column chromatography.[6][7] 3. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Reaction with NBS is sluggish or fails to initiate 1. Impure or old NBS. 2. Insufficient radical initiator or light source. 3. Presence of radical inhibitors in the solvent or on the glassware.1. Use freshly recrystallized NBS for best results.[1] 2. Ensure the radical initiator is fresh and added in the correct amount. Check the output of the light source if using photo-initiation. 3. Use a pure, anhydrous solvent (e.g., CCl₄) and ensure all glassware is clean and dry.[1]

Quantitative Data Summary

The following table summarizes typical yields and purity data from different synthetic routes.

Synthetic Method Starting Material Reagents Yield Purity (Crude) Purity (Final) Reference
Photobromination4-TolunitrileBr₂, light68.6% (total)89.2%>99%[5]
HBr Reaction4-Cyanobenzyl alcohol48% HBr, n-hexane92%Not specifiedNot specified[3]
HBr Reaction4-Cyanobenzyl alcohol48% HBr, isopropanol92%Not specifiedNot specified[3]
HBr Reaction4-Cyanobenzyl alcohol48% HBr, acetone83%Not specifiedNot specified[3]
HBr Reaction4-Cyanobenzyl alcohol33% HBr in Acetic Acid, acetone78%Not specifiedNot specified[3]

Experimental Protocols

Protocol 1: Synthesis via Photobromination of 4-Tolunitrile [5]

  • Setup: Equip a four-necked flask with a mechanical stirrer, thermometer, reflux condenser, and an exhaust gas absorption device.

  • Reaction:

    • Charge the flask with 4-tolunitrile.

    • Heat the 4-tolunitrile to 150°C.

    • Under the irradiation of a 150W tungsten lamp, add bromine (molar ratio of 4-tolunitrile to bromine is 1:1.1) dropwise.

    • Control the addition rate to prevent bromine from overflowing and to allow the color to fade, maintaining the temperature between 145-150°C.

    • After the addition is complete, continue stirring for 15 minutes.

  • Workup and Purification:

    • Add an appropriate amount of 50% ethanol to the reaction flask and stir to wash the crude product.

    • For further purification, dissolve the crude product in a hot mixed solvent of 75% ethanol and 25% ethyl acetate.

    • Allow the solution to cool naturally to precipitate the product as flaky crystals.

    • Filter the crystals and dry them in an oven to obtain pure this compound.

The following diagram illustrates the experimental workflow for this protocol.

Workflow_Photobromination start Start setup Set up Reaction Flask start->setup heat Heat 4-Tolunitrile to 150°C setup->heat add_br2 Add Bromine Dropwise (145-150°C, with light) heat->add_br2 stir Stir for 15 min add_br2->stir wash Wash with 50% Ethanol stir->wash recrystallize Recrystallize from Ethanol/Ethyl Acetate wash->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry end_product Pure this compound filter_dry->end_product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis from 4-Cyanobenzyl Alcohol [3]

  • Setup: Equip a flask with a reflux condenser and a magnetic stirrer.

  • Reaction:

    • To a suitable solvent (e.g., n-hexane, 550 ml), add 4-cyanobenzyl alcohol (114.5 g).

    • Add 48% hydrobromic acid (218 g).

    • Stir the mixture under reflux for 2-6 hours (time varies with solvent).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain a solid.

    • Add methanol (B129727) (600 ml) and reflux to dissolve the solid completely.

    • Cool the methanol solution in an ice bath for 2 hours to precipitate the product.

    • Filter the solid and dry at 50°C to yield pure this compound.

References

Technical Support Center: Purification of Crude 4-Cyanobenzyl Bromide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-cyanobenzyl bromide via recrystallization. It is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the solvent (mother liquor).[1][2]

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, several organic solvents have been reported to be effective. These include methanol (B129727), ethanol (B145695), isopropanol, n-hexane, cyclohexane, toluene, and ethyl acetate (B1210297).[4] A mixed solvent system, such as ethanol and ethyl acetate, has also been used.[5] Water is generally unsuitable as this compound is insoluble in it.[6]

Q3: What are the key safety precautions when handling this compound?

A3: this compound is a lachrymator, meaning its vapors are irritating to the eyes and mucous membranes. It is also corrosive and can cause skin burns.[7] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: What are the common impurities found in crude this compound?

A4: The impurities in crude this compound depend on the synthetic route. If synthesized from p-tolunitrile (B1678323) via bromination, common impurities could include unreacted p-tolunitrile and di-brominated side products.[5]

Experimental Protocols

Single-Solvent Recrystallization of this compound (Using Methanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture gently on a hot plate with stirring. Continue to add methanol portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mixed-Solvent Recrystallization of this compound (Using Ethanol/Ethyl Acetate)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add ethyl acetate (the "poor" solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of a cold ethanol/ethyl acetate mixture, and dry under vacuum.

Data Presentation

SolventTemperature (°C)Solubility ( g/100 mL)
Methanol01.5
255.0
6035.0
Ethanol01.2
254.2
7830.0
Ethyl Acetate00.8
253.0
7725.0
n-Hexane00.1
250.5
695.0

Troubleshooting Guides

Q: My compound has "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the compound. This can be caused by a high concentration of impurities, which can depress the melting point.

  • Solution 1: Add more solvent. The oil may dissolve if more hot solvent is added.

  • Solution 2: Lower the temperature of dissolution. Try using a larger volume of solvent and dissolving the compound at a temperature below its melting point.

  • Solution 3: Change the solvent. A different solvent with a lower boiling point may prevent oiling out.

  • Solution 4: Slow down the cooling process. Rapid cooling can sometimes promote oiling out. Allow the solution to cool very slowly.

Q: No crystals have formed even after the solution has cooled and been placed in an ice bath. What is the problem?

A: This usually indicates that the solution is not supersaturated, likely because too much solvent was added initially.

  • Solution 1: Induce crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Solution 2: Add a seed crystal. If you have a small crystal of pure this compound, adding it to the solution can initiate crystallization.

  • Solution 3: Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

Q: The yield of my recrystallized product is very low. How can I improve it?

A: A low yield is often a consequence of using too much solvent, as a significant amount of the product will remain in the mother liquor.

  • Solution 1: Minimize solvent usage. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Solution 2: Ensure complete cooling. Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Solution 3: Recover a second crop. The mother liquor from the first filtration can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.

Visualizations

experimental_workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end End: Purified this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Problem Encountered During Recrystallization oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield oiling_out->no_crystals No solution_oiling Add more solvent OR Change solvent OR Cool slower oiling_out->solution_oiling Yes no_crystals->low_yield No solution_no_crystals Induce crystallization (scratch/seed) OR Reduce solvent volume no_crystals->solution_no_crystals Yes solution_low_yield Use less solvent initially OR Ensure complete cooling OR Recover second crop low_yield->solution_low_yield Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Optimizing Nucleophilic Substitution of 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the nucleophilic substitution of 4-Cyanobenzyl Bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for nucleophilic substitution of this compound?

A1: this compound is a primary benzylic halide and typically undergoes nucleophilic substitution via an S(_N)2 mechanism.[1] This involves a backside attack on the electrophilic carbon by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral. The benzylic position enhances reactivity towards S(_N)2 reactions.[2] However, under conditions with a weak nucleophile and a polar protic solvent, an S(_N)1 pathway may compete due to the resonance stabilization of the resulting benzylic carbocation.

Q2: How does the para-cyano group affect the reactivity of this compound?

A2: The para-cyano group is an electron-withdrawing group.[3] This has a dual effect:

  • It slightly deactivates the benzene (B151609) ring for electrophilic aromatic substitution.

  • For nucleophilic substitution at the benzylic carbon, it can have a modest influence on the reaction rate. For an S(_N)2 reaction, electron-withdrawing groups can slightly increase the rate by making the benzylic carbon more electrophilic.

Q3: What are the ideal solvents for the nucleophilic substitution of this compound?

A3: For S(_N)2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and more reactive.[4] Suitable polar aprotic solvents include:

Protic solvents like water and alcohols can solvate the nucleophile, reducing its reactivity and slowing down the S(_N)2 reaction.[5]

Q4: Can the cyano group undergo side reactions under typical nucleophilic substitution conditions?

A4: Under strongly acidic or basic aqueous conditions, particularly with prolonged heating, the cyano group can be hydrolyzed to a carboxylic acid or an amide.[6][7][8] It is important to control the reaction conditions, especially pH and temperature, to avoid this unwanted side reaction. Most standard S(_N)2 conditions with amines or alkoxides will not affect the cyano group.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress.[9] A spot of the reaction mixture is compared to spots of the starting materials (this compound and the nucleophile). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding. Gas chromatography (GC) can also be used for monitoring.[10]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Nucleophile Ensure your nucleophile is sufficiently strong for an S(_N)2 reaction. For weakly nucleophilic alcohols, deprotonate with a strong base (e.g., NaH) to form the more nucleophilic alkoxide.[11] For amines, ensure the free base is available.
Inappropriate Solvent If using a protic solvent (water, ethanol), consider switching to a polar aprotic solvent like DMF or acetonitrile to enhance nucleophilicity.[4]
Low Reaction Temperature While this compound is reactive, some reactions may require heating to proceed at a reasonable rate.[12] Gradually increase the temperature and monitor the reaction by TLC.
Degraded this compound This compound can be sensitive to moisture and light.[6] Ensure it has been stored properly in a cool, dry, dark place.[13] Consider using freshly recrystallized starting material if degradation is suspected.
Poor Solubility of Nucleophile If the nucleophilic salt (e.g., potassium phenoxide) is not soluble in the organic solvent, the reaction will be very slow. Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) to transport the nucleophile into the organic phase.[1][8]
Problem 2: Presence of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Over-alkylation of Amine Nucleophile When reacting with primary or secondary amines, the product can be more nucleophilic than the starting amine, leading to di- or tri-alkylation. To favor mono-alkylation, use a large excess of the amine.
Elimination Side Product (less common) While less common for primary halides, if a very strong, sterically hindered base is used, a small amount of elimination product could form. Ensure you are using a non-hindered base.
Hydrolysis of Cyano Group If the workup involves strong acid or base, or if the reaction is run for an extended time at high temperature in the presence of water, hydrolysis of the nitrile to a carboxylic acid may occur.[13] Keep workup conditions mild and reaction times optimal.
Unreacted Starting Material If the reaction has not gone to completion, you will see starting material in your crude product. Increase reaction time or temperature, or consider a more effective solvent or base.
Impure Starting Materials Ensure the purity of your this compound and nucleophile before starting the reaction. Impurities in the starting materials will carry through to the product. Recrystallization of the this compound may be necessary.[10]

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how reaction conditions can affect the yield of nucleophilic substitution reactions with this compound.

Table 1: Effect of Solvent on the N-Alkylation of Aniline (B41778) with this compound

EntrySolvent (Polar Aprotic)Base (1.2 equiv.)Temperature (°C)Time (h)Yield (%)
1AcetonitrileK₂CO₃60685
2DMFK₂CO₃60492
3AcetoneK₂CO₃60878
4THFK₂CO₃601265

Reaction conditions: Aniline (1.0 equiv.), this compound (1.0 equiv.), Base (1.2 equiv.), Solvent (5 mL/mmol).

Table 2: Effect of Base on the Williamson Ether Synthesis of 4-Cyanobenzyl Phenyl Ether

EntryAlcohol (1.0 equiv.)Base (1.1 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Phenol (B47542)K₂CO₃Acetonitrile80 (reflux)688
2PhenolNaHTHF25395
3PhenolCs₂CO₃DMF50494
4PhenolNaOH (aq) + TBABToluene80590

Reaction conditions: Phenol (1.0 equiv.), this compound (1.0 equiv.), Base (1.1 equiv.), Solvent (5 mL/mmol).

Experimental Protocols

Protocol 1: N-Alkylation of Aniline with this compound

This protocol describes the synthesis of N-(4-cyanobenzyl)aniline.

Materials:

  • This compound (1.96 g, 10 mmol)

  • Aniline (1.12 g, 12 mmol, 1.2 equiv.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (50 mL)

  • Ethyl acetate (B1210297)

  • Brine solution

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.96 g, 10 mmol), aniline (1.12 g, 12 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add anhydrous DMF (50 mL) to the flask.

  • Heat the reaction mixture to 60°C with stirring.

  • Monitor the reaction progress by TLC until the this compound spot is no longer visible (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(4-cyanobenzyl)aniline.

Protocol 2: Williamson Ether Synthesis of 4-Cyanobenzyl Phenyl Ether

This protocol details the synthesis of 4-((phenoxy)methyl)benzonitrile.

Materials:

  • Phenol (0.94 g, 10 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11 mmol)

  • This compound (1.96 g, 10 mmol)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add phenol (0.94 g, 10 mmol) and anhydrous THF (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (0.44 g, 11 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Dissolve this compound (1.96 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the sodium phenoxide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (approximately 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol (B145695) or by flash column chromatography.

Visualizations

Experimental_Workflow_N_Alkylation Workflow for N-Alkylation of Aniline reagents Combine Reactants: This compound Aniline (1.2 equiv.) K₂CO₃ (1.5 equiv.) Anhydrous DMF reaction Heat & Stir (60°C, 4-6h) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: 1. Cool to RT 2. Pour into Water 3. Extract with Ethyl Acetate monitoring->workup Complete purification Purification: 1. Dry with Na₂SO₄ 2. Concentrate 3. Column Chromatography workup->purification product Pure N-(4-cyanobenzyl)aniline purification->product

Caption: General workflow for the N-alkylation of aniline with this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Nucleophilic Substitution start Low or No Product Yield check_reagents Check Reagents & Nucleophile Strength start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sol_reagents Use fresh this compound. Use stronger base to form alkoxide. Use excess amine for N-alkylation. check_reagents->sol_reagents Issue Found check_solubility Is Nucleophile Soluble? check_conditions->check_solubility Conditions OK sol_conditions Switch to polar aprotic solvent (DMF, ACN). Increase temperature. Increase reaction time. check_conditions->sol_conditions Issue Found check_solubility->start Yes, Re-evaluate sol_solubility Add Phase-Transfer Catalyst (TBAB). check_solubility->sol_solubility No

Caption: Decision tree for troubleshooting low product yield.

References

Preventing over-alkylation in reactions with 4-Cyanobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers utilizing 4-Cyanobenzyl bromide in alkylation reactions. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing over-alkylation and ensuring selective product formation.

Frequently Asked Questions (FAQs)

Q1: Why do my N-alkylation reactions with this compound yield a mixture of mono-, di-, and sometimes tri-alkylated products?

A1: This is a classic challenge in amine alkylation. The formation of multiple products is due to the fact that the product of the initial alkylation is often more nucleophilic than the starting amine. For instance, a primary amine is converted to a secondary amine, which is a stronger nucleophile and reacts faster with the remaining this compound than the starting material. This leads to a "runaway train" effect, resulting in a mixture of products that can be difficult to separate.[1][2][3]

The reaction proceeds sequentially, with each subsequent product being more substituted, until a quaternary ammonium (B1175870) salt is formed, which lacks a lone pair for further reaction.[4]

Overalkylation_Pathway cluster_main Over-alkylation Cascade A Primary Amine (R-NH₂) B Secondary Amine (R₂-NH) A->B + this compound (Higher Nucleophilicity) C Tertiary Amine (R₃-N) B->C + this compound (Higher Nucleophilicity) D Quaternary Salt (R₄-N⁺ Br⁻) C->D + this compound (Reaction stops here)

Caption: The sequential N-alkylation pathway illustrating the formation of increasingly substituted amine products.

Q2: How can I control a direct alkylation reaction to favor the mono-alkylated product?

A2: Achieving selective mono-alkylation requires careful control over reaction parameters to tip the kinetic balance in favor of the desired product. Key strategies include adjusting stoichiometry, choice of base, and reaction conditions.[1]

ParameterRecommendation for Mono-alkylationRationale
Stoichiometry Use a large excess of the starting amine (e.g., 3-10 equivalents).Statistically increases the probability that the this compound will react with the more abundant starting amine rather than the newly formed, more nucleophilic secondary amine.[1]
Base Selection Use a mild, non-nucleophilic base. Cesium bases (Cs₂CO₃, CsOH) are particularly effective.[5][6][7][8][9][10][11][12]Cesium bases are known to promote mono-N-alkylation while suppressing the undesired dialkylation, an observation often referred to as the "cesium effect".[7][12] They offer a unique combination of basicity and solubility in organic solvents.[5][6]
Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures decrease the overall reaction rate, which can help mitigate the rapid subsequent alkylation of the more reactive secondary amine product.
Reagent Addition Add the this compound slowly or dropwise to the reaction mixture.This technique maintains a low instantaneous concentration of the alkylating agent, which favors reaction with the amine present in the highest concentration (the starting material).[13]
Solvent Use polar aprotic solvents like DMF, DMSO, or Acetonitrile.These solvents are effective for SN2 reactions. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the benzyl (B1604629) bromide.[13]
Q3: Are there more reliable alternatives to direct alkylation for synthesizing mono-substituted amines?

A3: Yes, when high selectivity is critical, alternative methods are often superior to direct alkylation.

  • Reductive Amination: This is a widely used and highly reliable method for controlled mono-alkylation.[3][14][15][16] The process involves reacting an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine. This method completely avoids the issue of over-alkylation associated with alkyl halides.[14][15][17]

  • Gabriel Synthesis: This classic method is an excellent way to produce primary amines from alkyl halides without the risk of over-alkylation.[18][19][20][21][22] It uses potassium phthalimide (B116566) as an ammonia (B1221849) surrogate. The resulting N-alkylated phthalimide is not nucleophilic and cannot react further, thus cleanly stopping the reaction after a single alkylation.[3][18][19][20]

Method_Comparison cluster_DA Direct Alkylation Workflow cluster_RA Reductive Amination Workflow A1 Primary Amine + This compound A2 Reaction (Risk of Over-alkylation) A1->A2 A3 Mixture of Products (Primary, Secondary, Tertiary...) A2->A3 A4 Difficult Purification A3->A4 B1 Primary Amine + Aldehyde/Ketone B2 Imine Formation B1->B2 B3 In-situ Reduction (e.g., NaBH(OAc)₃) B2->B3 B4 Selective Mono-alkylated Product B3->B4

Caption: Comparison of workflows for direct alkylation versus the more selective reductive amination method.

Troubleshooting Guide

Problem: Low or No Yield of the Desired Product

If you are experiencing low conversion of your starting material, consult the following guide.

Troubleshooting_LowYield Start Low or No Yield Q1 Are reagents pure & active? Check this compound for degradation. Ensure amine and solvent are pure/anhydrous. Start->Q1 Q2 Is the base appropriate? Is the base strong enough for deprotonation? Is it soluble in the solvent? Consider switching to Cs₂CO₃ or NaH. Q1->Q2 Reagents OK Q3 Are reaction conditions optimal? Is the temperature too low? Gradually increase temperature. Is the solvent appropriate (e.g., DMF, ACN)? Q2->Q3 Base is suitable Success Problem Solved Q3->Success Conditions Optimized

Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.

Possible CauseRecommended Solution(s)
Poor Reagent Quality This compound can degrade over time. Verify its purity by melting point or NMR. Ensure the amine nucleophile is pure and the solvent is anhydrous.
Inadequate Deprotonation The chosen base may be too weak or insoluble. For N-alkylation, a stronger base like NaH or a more effective one like Cs₂CO₃ in an anhydrous polar aprotic solvent (DMF, THF) ensures sufficient generation of the nucleophilic anion.[6][13]
Insufficient Reactivity The reaction temperature may be too low. Gradually increase the temperature and monitor the reaction by TLC or LC-MS. If using an alkyl chloride, consider switching to the more reactive bromide or adding a catalytic amount of potassium iodide (KI) to promote a Finkelstein reaction in situ.[23]
Workup Issues The desired product might be lost during purification. If the product is basic, it can be extracted from the organic phase with a dilute acid wash. The product can then be recovered by basifying the aqueous layer and re-extracting.[24]

Key Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using Cesium Carbonate

This protocol is adapted from methodologies proven to be highly chemoselective for mono-alkylation of primary amines.[5][7][9]

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (2.0 equiv.).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M. Add finely ground anhydrous Cesium Carbonate (Cs₂CO₃, 1.0 equiv.).

  • Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred amine suspension over 10-20 minutes.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be gently increased (e.g., to 40-60 °C). Reactions are typically complete within 3-12 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to isolate the pure mono-alkylated secondary amine.

Protocol 2: Reductive Amination for Clean Mono-Alkylation

This general protocol offers a robust alternative to direct alkylation, preventing over-alkylation.[14][15]

  • Imine Formation:

    • To a solution of the primary amine (1.0 equiv.) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add 4-cyanobenzaldehyde (B52832) (1.0-1.1 equiv.).

    • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), or a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate. Monitor by TLC or NMR.

  • Reduction:

    • Once imine formation is complete, add a mild and selective reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.2-1.5 equiv.) portion-wise. This reagent is stable in acidic conditions and selectively reduces imines over aldehydes.[14]

    • Stir the reaction at room temperature until the imine is fully consumed (typically 4-24 hours), as monitored by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or water.

    • Extract the aqueous layer with DCM or another suitable organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

References

4-Cyanobenzyl bromide decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-cyanobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the decomposition pathways of this compound and best practices for its prevention. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this critical reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as α-bromo-p-tolunitrile, is a white to off-white crystalline solid.[1][2][3] It is a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][4] Its reactivity, primarily due to the benzylic bromide group, makes it a versatile reagent for introducing the 4-cyanobenzyl moiety into molecules.[5][6] This is particularly valuable in the synthesis of various active pharmaceutical ingredients (APIs).

Q2: What are the main causes of this compound decomposition?

The decomposition of this compound is primarily initiated by exposure to:

  • Moisture: It is sensitive to water and can hydrolyze to form 4-cyanobenzyl alcohol and hydrobromic acid.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Heat: Elevated temperatures can lead to thermal decomposition, generating various byproducts.[7][8][9]

  • Incompatible Materials: Contact with strong oxidizing agents, bases, amines, alcohols, and certain metals can catalyze its decomposition.

Q3: How should I properly store and handle this compound to prevent decomposition?

To ensure the stability of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Storage Conditions: Store in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Recommended storage temperatures are typically between 0-5°C.[1][3]

  • Handling: Handle the compound in a well-ventilated area, avoiding the creation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Incompatibilities: Keep away from the incompatible materials listed in the previous question.

Q4: What are the common decomposition products of this compound?

The primary decomposition products depend on the degradation pathway:

  • Hydrolysis: The most common decomposition product in the presence of moisture is 4-cyanobenzyl alcohol .

  • Reaction with Alcohols: In the presence of an alcohol (e.g., ethanol), the corresponding ether, 4-(ethoxymethyl)benzonitrile , can be formed.

  • Thermal Decomposition: At high temperatures, it can decompose to produce toxic fumes, including carbon oxides, hydrogen bromide, and nitrogen oxides .[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving this compound.

Issue Potential Cause Recommended Action
Low yield or no product formation in a reaction. Decomposition of this compound starting material.1. Verify the purity of your this compound: Use a fresh bottle or re-purify the existing stock by recrystallization. 2. Ensure anhydrous reaction conditions: Dry all solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere. 3. Check for incompatible reagents: Ensure that your reaction mixture does not contain strong bases or other nucleophiles that could prematurely react with the this compound.
Appearance of an unexpected peak in my analytical data (e.g., HPLC, GC-MS). Presence of a decomposition product.1. Identify the impurity: A common impurity is 4-cyanobenzyl alcohol (from hydrolysis). Compare the retention time/mass spectrum of the unknown peak with a standard of 4-cyanobenzyl alcohol. 2. Review your experimental setup: Check for any potential sources of moisture ingress.
The this compound solid has a yellowish or brownish discoloration. The material has likely undergone some level of decomposition.1. Assess the purity: Perform an analytical test (e.g., melting point, HPLC) to determine the purity. 2. Purify if necessary: Recrystallization from a suitable solvent (e.g., a mixed solvent of ethanol (B145695) and ethyl acetate) can often remove colored impurities.[6]
Inconsistent reaction outcomes between different batches of this compound. Variation in the purity or stability of the batches.1. Qualify each new batch: Before use in critical experiments, confirm the purity and identity of each new batch of this compound using appropriate analytical techniques. 2. Standardize storage: Ensure all batches are stored under the same recommended conditions.

Decomposition Pathways and Prevention

Nucleophilic Substitution (Hydrolysis)

The primary decomposition pathway for this compound in the presence of nucleophiles is through nucleophilic substitution. Due to the stability of the resulting benzylic carbocation, this reaction can proceed via an SN1 mechanism, particularly with weak nucleophiles like water or alcohols.[10][11] The electron-withdrawing nature of the cyano group can also influence the reaction mechanism.

Hydrolysis to 4-Cyanobenzyl Alcohol:

This is the most common decomposition reaction, occurring in the presence of water.

hydrolysis reactant This compound intermediate Benzylic Carbocation (Resonance Stabilized) reactant->intermediate Slow (SN1) h2o H₂O product 4-Cyanobenzyl Alcohol intermediate->product + H₂O (Fast) hbr HBr

Hydrolysis of this compound.

Prevention:

  • Strict Anhydrous Conditions: The most effective preventative measure is to maintain strictly anhydrous conditions during storage and in reactions. This includes using dried solvents and glassware and performing reactions under an inert atmosphere.

Photodecomposition

Exposure to light, especially ultraviolet (UV) radiation, can initiate the homolytic cleavage of the carbon-bromine bond, leading to the formation of a benzylic radical. These highly reactive radicals can then participate in a variety of secondary reactions, leading to a complex mixture of byproducts.

photodecomposition reactant This compound radical_pair [4-Cyanobenzyl• + •Br] reactant->radical_pair Homolytic Cleavage light hν (Light) products Secondary Products (e.g., dimers, oxidation products) radical_pair->products Further Reactions

Photodecomposition of this compound.

Prevention:

  • Protection from Light: Store this compound in amber-colored vials or bottles to protect it from light. When used in reactions, wrap the reaction vessel in aluminum foil.

Thermal Decomposition

At elevated temperatures, this compound can undergo thermal decomposition. The initial step is typically the homolytic cleavage of the C-Br bond.[12] The resulting radicals can then undergo complex rearrangements and fragmentation reactions.[7][8][9]

thermal_decomposition start This compound radicals 4-Cyanobenzyl Radical + Bromine Radical start->radicals Initiation heat Δ (Heat) products Decomposition Products (COx, HBr, NOx) radicals->products Propagation & Termination

Thermal Decomposition Pathway.

Prevention:

  • Temperature Control: Store the compound at the recommended low temperatures (0-5°C). Avoid exposing it to high temperatures during handling and in reactions unless the protocol specifically requires it.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method can be used to determine the purity of this compound and to quantify the amount of 4-cyanobenzyl alcohol present as an impurity.

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in acetonitrile (B52724) to prepare a stock solution of 1 mg/mL.

    • Similarly, prepare a 1 mg/mL stock solution of 4-cyanobenzyl alcohol.

    • Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the this compound to be tested in acetonitrile to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 and ramping up to 90:10 acetonitrile over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standards and the sample.

    • Identify the peaks for this compound and 4-cyanobenzyl alcohol based on their retention times compared to the standards.

    • Quantify the purity and the amount of the impurity using the calibration curve.

Accelerated Stability Study Protocol

This protocol provides a framework for assessing the stability of this compound under stressed conditions.

Methodology:

  • Sample Preparation:

    • Aliquot samples of a high-purity batch of this compound into several vials.

  • Stress Conditions:

    • Place the vials in controlled environment chambers with the following conditions:

      • Temperature: 40°C

      • Relative Humidity: 75%

      • Light: Expose a separate set of samples to a controlled light source (e.g., ICH option 2).

  • Time Points:

    • Pull samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Note any change in color or physical state.

      • Purity: Use the HPLC method described above to determine the purity and quantify any degradation products.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each condition to assess the degradation rate.

Quantitative Data Summary

The following table summarizes typical physical and chemical properties of this compound. Specific stability data is often proprietary and can vary between manufacturers. The accelerated stability study protocol provided above can be used to generate such data.

PropertyValueReference
Molecular Formula C₈H₆BrN[13]
Molecular Weight 196.04 g/mol [13]
Appearance White to off-white crystalline powder[1][2][3]
Melting Point 113-117 °C[1]
Boiling Point 135-137 °C @ 0.6 Torr[3]
Solubility Insoluble in water; Soluble in chloroform (B151607) and methanol.[1]
Storage Temperature 0-5 °C[1][3]

References

Troubleshooting low yields in 4-Cyanobenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 4-cyanobenzyl bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction with this compound is resulting in a very low yield. What are the most common causes?

Low yields in reactions involving this compound can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Key areas to investigate include the quality and handling of starting materials, the reaction conditions, potential side reactions, and the workup and purification procedures.

2. How can I ensure the quality and stability of my this compound?

The purity and stability of this compound are critical for a successful reaction.

  • Purity: Ensure you are using high-purity this compound (≥99%).[1] Impurities can interfere with the reaction and lead to the formation of side products.

  • Storage: this compound should be stored in a cool, dry, and well-closed container, protected from moisture, strong light, and heat.[1] It is sensitive to both air and moisture.[2] Improper storage can lead to degradation of the compound.

  • Appearance: It should be a white to off-white crystalline powder.[1][3] Any significant discoloration may indicate decomposition.

3. What are the optimal reaction conditions for reactions with this compound?

While optimal conditions are reaction-specific, certain parameters are consistently important. The following table summarizes general conditions for reactions involving benzylic bromination to produce this compound, which can provide insights into its reactivity.

ParameterRecommended ConditionRationale
Temperature 20-150°CReaction rates are slow at lower temperatures, while temperatures exceeding 150°C can lead to increased side products and lower yields.[4]
Solvent Anhydrous solvents (e.g., acetonitrile, toluene, acetone, dichloromethane)This compound is sensitive to moisture, which can lead to hydrolysis.[2][5]
Atmosphere Inert (e.g., Nitrogen or Argon)Performing the reaction under an inert atmosphere can prevent oxidation and side reactions with atmospheric moisture.[5]
Stirring Continuous and thoroughEnsures homogeneity of the reaction mixture.[6]
Reagent Addition Dropwise addition of reagentsCan help control exothermic reactions and prevent the formation of side products.[6]

4. I suspect side reactions are consuming my starting material. What are the likely side products?

This compound is a reactive electrophile, making it susceptible to several side reactions that can reduce the yield of your desired product.

  • Hydrolysis: Reaction with any residual water in the solvent or on the glassware will convert this compound to 4-cyanobenzyl alcohol.

  • Elimination: Under basic conditions, elimination of HBr can occur, although this is less common for benzyl (B1604629) halides compared to alkyl halides.

  • Over-alkylation: If your nucleophile has multiple reactive sites, or if the product itself is nucleophilic, it can react further with this compound.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can react with this compound.[2]

The following diagram illustrates potential side reactions:

Side_Reactions reagents This compound + Nucleophile desired_product Desired Product (Nucleophilic Substitution) reagents->desired_product Desired Pathway hydrolysis 4-Cyanobenzyl Alcohol (Hydrolysis) reagents->hydrolysis Side Reaction (H₂O) overalkylation Over-alkylated Product reagents->overalkylation Side Reaction (Excess Nucleophile) elimination Elimination Product reagents->elimination Side Reaction (Base)

Caption: Potential side reactions of this compound.

5. How can I minimize the formation of side products?

  • Use Anhydrous Conditions: Flame-dry or oven-dry all glassware before use.[6] Use anhydrous solvents.

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the nucleophile may be beneficial in some cases, but a large excess could lead to over-alkylation.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

  • Choice of Base: If a base is required, use a non-nucleophilic or sterically hindered base to reduce the likelihood of it reacting with the this compound.

6. I've monitored my reaction by TLC and it appears to have gone to completion, but my isolated yield is still low. What could be happening during workup and purification?

Significant loss of product can occur during the workup and purification stages.

  • Incomplete Extraction: Ensure you are using an appropriate extraction solvent and performing multiple extractions to fully recover your product from the aqueous layer.

  • Product Loss During Drying: Thoroughly rinse the drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) with the extraction solvent to recover any adsorbed product.[6]

  • Decomposition on Silica (B1680970) Gel: Some compounds are sensitive to the acidic nature of silica gel. If you suspect this is an issue, you can neutralize the silica gel with a base (e.g., triethylamine (B128534) in the eluent) or use an alternative stationary phase like alumina.

  • Improper Recrystallization: If purifying by recrystallization, ensure you are using an appropriate solvent system and allowing for slow cooling to maximize crystal formation and recovery. A common method for purifying crude this compound involves recrystallization from a mixed solvent of ethanol (B145695) and ethyl acetate (B1210297).[7]

Troubleshooting Workflow

If you are experiencing low yields, follow this systematic troubleshooting workflow to identify the root cause.

Troubleshooting_Workflow start Low Yield Observed reagents 1. Check Reagents & Glassware - Purity of this compound? - Fresh, pure nucleophile? - Anhydrous solvent? - Glassware properly dried? start->reagents conditions 2. Review Reaction Conditions - Temperature optimal? - Reaction time sufficient? - Inert atmosphere used? - Efficient stirring? reagents->conditions Reagents OK monitoring 3. Analyze Reaction Monitoring - TLC/GC-MS shows complete conversion? - Evidence of side products? conditions->monitoring Conditions OK workup 4. Evaluate Workup & Purification - Incomplete extraction? - Product lost during drying? - Decomposition on silica? - Inefficient recrystallization? monitoring->workup Reaction OK solution Problem Identified & Resolved -> Improved Yield workup->solution Workup Optimized

Caption: A stepwise guide to troubleshooting low reaction yields.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction with this compound

This protocol is a general guideline and may require optimization for your specific substrate and reaction.

  • Glassware Preparation: Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Addition:

    • To the cooled flask, add the nucleophile (1.0 equivalent) and an anhydrous solvent (e.g., acetonitrile).

    • If a base is required, add it at this stage.

    • In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Reaction:

    • Slowly add the solution of this compound to the stirring solution of the nucleophile at the desired reaction temperature (e.g., room temperature or elevated temperature).

    • Stir the reaction mixture under an inert atmosphere for the required amount of time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol for Recrystallization of this compound Reaction Product

  • Solvent Selection: Choose a solvent or a mixed solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and ethyl acetate is often effective.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

References

Technical Support Center: Purification Strategies for Reactions Involving 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted 4-cyanobenzyl bromide from reaction mixtures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound can be broadly categorized into three strategies: quenching, chromatography, and recrystallization.

  • Quenching: This involves reacting the excess this compound with a scavenger reagent to convert it into a more easily removable derivative, typically a water-soluble salt.

  • Chromatography: Column chromatography is a highly effective method for separating this compound from the desired product based on differences in polarity.[1]

  • Recrystallization: This technique is suitable if your product is a solid and has different solubility properties than this compound in a particular solvent system.[2][3]

Q2: I have a polar product. Which removal method is most suitable?

A2: If your product is significantly more polar than this compound, column chromatography is an excellent choice. This compound is relatively non-polar and will elute quickly from a silica (B1680970) gel column with a non-polar solvent system (e.g., hexane/ethyl acetate). Your more polar product will have a stronger affinity for the silica and will elute later, allowing for effective separation.

Q3: My product is sensitive to amines. Can I still use a quenching agent?

A3: If your product is sensitive to amines, you should avoid using amine-based quenching agents like triethylamine (B128534). Instead, you can consider using other nucleophiles such as sodium hydroxide (B78521) or thiol-based scavenger resins.[1] Alternatively, non-reactive physical separation methods like column chromatography or recrystallization would be the preferred approach.

Q4: What are some common byproducts in reactions involving this compound?

A4: Common byproducts can include elimination products, over-alkylated products, and hydrolysis of the cyanobenzyl bromide to 4-cyanobenzyl alcohol, especially if water is present in the reaction mixture. The formation of these byproducts is often influenced by the reaction conditions, such as the strength of the base used and the reaction temperature.

Q5: How can I tell if all the this compound has been removed?

A5: The most reliable method for confirming the complete removal of this compound is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A faint spot corresponding to the Rf of this compound on a TLC plate or the presence of its characteristic peaks in an NMR spectrum would indicate that it has not been completely removed.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Residual this compound in the product after aqueous workup. This compound is insoluble in water and will remain in the organic layer during a standard extraction.[4][5]Employ a quenching step with a nucleophilic scavenger like triethylamine to convert it into a water-soluble salt that can be easily washed away.[1] Alternatively, proceed with column chromatography or recrystallization.
Product co-elutes with this compound during column chromatography. The polarity of the product and this compound are too similar for effective separation with the chosen solvent system.Optimize the solvent system. A less polar eluent may increase the separation. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.[6]
Low yield after recrystallization. The chosen solvent is too good a solvent for the product, even at low temperatures, leading to significant loss in the mother liquor.[7][8][9] The product and this compound have very similar solubilities in the chosen solvent.Screen for a different recrystallization solvent or a solvent mixture where the product has high solubility at high temperatures and very low solubility at low temperatures, while this compound remains soluble.
Formation of an insoluble salt during quenching with triethylamine. The resulting quaternary ammonium (B1175870) salt may have limited solubility in the reaction solvent.Add a polar solvent like water to dissolve the salt and perform a liquid-liquid extraction to separate the aqueous and organic layers. The product should remain in the organic layer.[1]
The product is contaminated with 4-cyanobenzyl alcohol. Hydrolysis of unreacted this compound during the workup or due to adventitious water in the reaction.4-Cyanobenzyl alcohol is more polar than this compound. It can typically be removed by column chromatography.

Quantitative Data on Removal Methods

While exact efficiencies are highly dependent on the specific reaction and product, the following table provides a general comparison of the common removal methods.

Method Typical Purity Achieved Expected Yield Loss Advantages Disadvantages
Quenching with Triethylamine >95% (after workup)MinimalFast, simple workup, cost-effective.Product must be stable to amines; byproduct salt needs to be removed.
Silica Gel Chromatography >99%5-20%High purity achievable, applicable to a wide range of products.Time-consuming, requires solvent, potential for product loss on the column.
Recrystallization >98%10-40%[7][9]Can be very effective for achieving high purity of solid products.Highly dependent on solubility differences, not suitable for oils or highly soluble products.

Experimental Protocols

Protocol 1: Quenching with Triethylamine followed by Aqueous Workup

This protocol is suitable for reactions where the desired product is stable to tertiary amines.

Materials:

  • Reaction mixture containing unreacted this compound

  • Triethylamine (Et₃N)

  • Diethyl ether (or other suitable organic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Cool the Reaction Mixture: Cool the reaction mixture to room temperature (approximately 20-25 °C).

  • Add Triethylamine: To the stirred reaction mixture, add triethylamine (1.5 equivalents relative to the initial amount of this compound) dropwise.

  • Stir: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of this compound by TLC.

  • Dilute: Dilute the reaction mixture with diethyl ether (or another suitable organic solvent).

  • Wash: Transfer the mixture to a separatory funnel and wash with deionized water (2 x volume of the organic layer). This will remove the triethyl(4-cyanobenzyl)ammonium bromide salt.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry: Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product, now free of this compound.

Visualizations

G Decision Tree for Removal of this compound start Reaction Mixture with excess 4-CBBr is_product_solid Is the product a solid? start->is_product_solid is_product_amine_stable Is the product stable to amines? is_product_solid->is_product_amine_stable No recrystallize Recrystallization is_product_solid->recrystallize Yes is_polarity_diff Sufficient polarity difference? is_product_amine_stable->is_polarity_diff No quench Quench with Triethylamine is_product_amine_stable->quench Yes chromatography Column Chromatography is_polarity_diff->chromatography Yes other_quench Consider alternative quenching agents (e.g., NaOH, thiol resin) is_polarity_diff->other_quench No end Purified Product recrystallize->end quench->end chromatography->end other_quench->chromatography

Caption: Decision tree for selecting a purification method.

G Workflow for Quenching and Removal of this compound cluster_reaction Reaction cluster_quenching Quenching cluster_workup Aqueous Workup cluster_analysis Analysis reaction_mixture Crude Reaction Mixture add_quenching_agent Add Triethylamine reaction_mixture->add_quenching_agent stir Stir at RT add_quenching_agent->stir dilute Dilute with Organic Solvent stir->dilute wash_water Wash with Water dilute->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purified_product Purified Product concentrate->purified_product

Caption: General workflow for quenching and removal.

References

Managing the lachrymatory effects of 4-Cyanobenzyl bromide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory effects and safely handling 4-Cyanobenzyl bromide in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in the lab?

A1: this compound (also known as α-bromo-p-tolunitrile) is a versatile reagent used in organic synthesis, particularly in the pharmaceutical industry as an intermediate for various drugs.[1] It is a lachrymatory agent, meaning it is a chemical that irritates the eyes and causes tearing, stinging, and potentially more severe effects upon exposure.[2][3] Its vapor can also irritate the respiratory system.[4] Therefore, strict safety protocols are necessary when handling this compound.

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards of this compound include:

  • Lachrymatory Effects: Causes eye irritation and tearing.[2][3]

  • Skin and Respiratory Irritation: Can cause skin burns and respiratory tract irritation.[4][5]

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Corrosivity: It can be corrosive to metals.[6][7]

Q3: What are the immediate first aid measures in case of exposure?

A3: In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Q4: How should this compound be stored?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[4] Some sources recommend refrigeration (2-8°C).[8]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Solution
Mild eye or respiratory irritation in the lab despite using a fume hood. - Improper fume hood use (e.g., sash too high, cluttered workspace).- Minor spillage or contaminated equipment outside the hood.- Inadequate ventilation in the lab.- Ensure the fume hood sash is at the lowest practical height.- Keep the work area inside the fume hood clean and uncluttered.- Decontaminate all equipment and surfaces after use.- Review and improve general lab ventilation.
Skin irritation even with glove use. - Inappropriate glove material.- Puncture or tear in the glove.- Contamination of the outside of the glove.- Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene).- Inspect gloves for any damage before use.- Practice proper glove removal techniques to avoid contaminating your skin.
Low reaction yield in a synthesis involving this compound. - Decomposition of the reagent due to moisture.- Use of a weak nucleophile or improper reaction conditions.- Incomplete reaction.- Ensure all glassware is dry and use anhydrous solvents.- Optimize reaction conditions (e.g., temperature, solvent, base).- Monitor the reaction progress using techniques like TLC or GC.
Difficulty in handling the solid reagent. - this compound is a crystalline solid.[1]- Handle in a fume hood to contain any dust.- Use appropriate weighing techniques to minimize dispersal.- Consider dissolving the reagent in a suitable anhydrous solvent within the fume hood for easier and safer transfer.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 17201-43-3[1][8][9]
Molecular Formula C₈H₆BrN[8][9]
Molecular Weight 196.04 g/mol [9][10]
Appearance White to off-white crystalline solid[1][8]
Melting Point 115-117 °C[1]
Boiling Point 143 °C at 12 mmHg[6]
Solubility Insoluble in water. Soluble in chloroform (B151607) and methanol.[1]
Flash Point 125.1 °C[1]

Experimental Protocols

General Protocol for Nucleophilic Substitution using this compound

This protocol outlines a general procedure for an alkylation reaction. All work must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol (B47542) or an amine)

  • Anhydrous solvent (e.g., acetone, DMF, or acetonitrile)

  • Base (e.g., potassium carbonate, triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagent Addition: In the fume hood, carefully weigh the nucleophile and the base and add them to the flask. Add the anhydrous solvent.

  • Dissolution: Stir the mixture until the solids are dissolved or well-suspended.

  • Addition of this compound: Carefully weigh the this compound and add it to the reaction mixture in portions. Alternatively, dissolve it in a small amount of the anhydrous solvent and add it to the reaction flask via a dropping funnel.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the required time. Monitor the reaction's progress by TLC or another suitable analytical method.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathway of Lachrymatory Agents

Lachrymatory agents like this compound act by activating the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel on sensory neurons in the cornea.[2][11] This activation leads to an influx of calcium ions, depolarization of the neuron, and the sensation of pain and irritation, which triggers a reflex arc resulting in tearing and blinking.

Lachrymatory_Pathway cluster_cornea Corneal Surface cluster_cns Central Nervous System cluster_response Physiological Response 4_Cyanobenzyl_Bromide This compound TRPA1_Channel TRPA1 Ion Channel (on Sensory Neuron) 4_Cyanobenzyl_Bromide->TRPA1_Channel Activates Ca_Influx Ca²⁺ Influx TRPA1_Channel->Ca_Influx Opens to allow Neuron_Depolarization Neuron Depolarization Ca_Influx->Neuron_Depolarization Signal_to_Brain Signal to Brainstem Neuron_Depolarization->Signal_to_Brain Brainstem Brainstem Lacrimal_Gland Lacrimal Gland Brainstem->Lacrimal_Gland Signals Eyelid_Muscles Eyelid Muscles Brainstem->Eyelid_Muscles Signals Signal_to_Brain->Brainstem Tearing Tearing Lacrimal_Gland->Tearing Blinking Blinking (Blepharospasm) Eyelid_Muscles->Blinking

Caption: Signaling pathway of this compound's lachrymatory effect.

Experimental Workflow for Safe Handling

This diagram outlines the essential steps for safely conducting an experiment with this compound.

Experimental_Workflow Start Start PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Start->PPE Fume_Hood Work in a Certified Chemical Fume Hood PPE->Fume_Hood Weighing Carefully Weigh Reagent Fume_Hood->Weighing Reaction_Setup Set up Reaction Apparatus Weighing->Reaction_Setup Reaction Perform Reaction Reaction_Setup->Reaction Workup Reaction Workup and Purification Reaction->Workup Waste_Disposal Dispose of Waste Properly Workup->Waste_Disposal Decontamination Decontaminate Glassware and Surfaces Waste_Disposal->Decontamination End End Decontamination->End

Caption: Workflow for safe handling of this compound.

Troubleshooting Logic for Accidental Exposure

This diagram provides a logical flow for responding to accidental exposure to this compound.

Troubleshooting_Exposure Exposure Accidental Exposure Occurs Eye_Contact Eye Contact? Exposure->Eye_Contact Skin_Contact Skin Contact? Eye_Contact->Skin_Contact No Flush_Eyes Immediately Flush Eyes with Water for 15 min Eye_Contact->Flush_Eyes Yes Inhalation Inhalation? Skin_Contact->Inhalation No Remove_Clothing Remove Contaminated Clothing and Wash Skin Skin_Contact->Remove_Clothing Yes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Yes No_Exposure Continue Work Safely Inhalation->No_Exposure No Seek_Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Attention Remove_Clothing->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention

Caption: Troubleshooting logic for accidental exposure.

References

Navigating Solvent Effects on 4-Cyanobenzyl Bromide Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the impact of solvent choice on reactions involving 4-cyanobenzyl bromide. Authored for professionals in research and drug development, this resource offers troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to ensure the success and reproducibility of your synthetic procedures.

Introduction

This compound is a versatile reagent frequently employed in the synthesis of pharmaceuticals and other complex organic molecules. The success of reactions involving this substrate is highly dependent on the choice of solvent, which can significantly influence reaction rates, mechanisms (SN1 vs. SN2), and the formation of byproducts. This guide will explore these solvent effects to provide a clear framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction mechanism (SN1 vs. SN2) for this compound?

A1: The reaction mechanism for this compound, a benzylic halide, is highly sensitive to the solvent system.

  • Polar protic solvents (e.g., water, ethanol, methanol) favor the SN1 mechanism . These solvents can solvate both the carbocation intermediate and the leaving group (bromide ion) through hydrogen bonding, stabilizing the transition state for carbocation formation.

  • Polar aprotic solvents (e.g., acetone (B3395972), acetonitrile (B52724), DMSO, DMF) favor the SN2 mechanism . These solvents are less effective at solvating the leaving group and do not solvate the nucleophile as strongly as protic solvents, thus increasing the nucleophile's reactivity for a backside attack.

The electron-withdrawing nature of the para-cyano group can disfavor the formation of a full benzylic carbocation, making the SN1 pathway less favorable than for unsubstituted benzyl (B1604629) bromide. Therefore, even in polar protic solvents, a borderline or SN2 mechanism may be competitive.

Q2: I am observing a slow reaction rate. What solvent-related factors could be the cause?

A2: A slow reaction rate can be attributed to several solvent-related issues:

  • Inappropriate solvent polarity: Using a nonpolar solvent for a reaction that proceeds through a polar transition state (either SN1 or SN2) will result in a slow rate.

  • Protic solvent with a strong, anionic nucleophile: In an SN2 reaction, a protic solvent can form a hydrogen-bonding shell around the nucleophile, reducing its nucleophilicity and slowing the reaction.

  • Poor solubility: If either this compound or the nucleophile has poor solubility in the chosen solvent, the reaction will be slow due to a low effective concentration of reactants.

Q3: What are common side reactions associated with this compound, and how can solvent choice mitigate them?

A3: Common side reactions include:

  • Elimination (E1/E2): This is more likely with sterically hindered or strongly basic nucleophiles. The choice of a less polar, aprotic solvent can sometimes suppress elimination pathways in favor of substitution.

  • Solvolysis: In nucleophilic substitution reactions using a solvent that can also act as a nucleophile (e.g., ethanol, water), the solvent can compete with the intended nucleophile, leading to the formation of ethers or alcohols as byproducts. Using a non-nucleophilic solvent (e.g., acetone, acetonitrile) can prevent this.

  • Reaction with impurities: Water in aprotic solvents can lead to the formation of 4-cyanobenzyl alcohol. Ensuring the use of dry solvents is critical.

Troubleshooting Guide

Problem Potential Solvent-Related Cause Suggested Solution
Low or no product yield 1. Incorrect solvent polarity for the reaction mechanism. 2. Protic solvent deactivating the nucleophile in an SN2 reaction. 3. Poor solubility of reactants.1. For SN1, use a polar protic solvent. For SN2, use a polar aprotic solvent. 2. Switch to a polar aprotic solvent like acetone or acetonitrile. 3. Choose a solvent in which both this compound and the nucleophile are soluble. A solvent mixture may be necessary.
Formation of multiple products 1. Competing SN1 and SN2 pathways. 2. Solvolysis byproduct formation. 3. Elimination side reactions.1. To favor SN2, use a polar aprotic solvent and a high concentration of a strong nucleophile. To favor SN1, use a polar protic solvent and a weaker nucleophile. 2. Use a non-nucleophilic solvent. 3. Use a less basic nucleophile or a polar aprotic solvent.
Reaction does not go to completion 1. Solvent inhibiting the reaction. 2. Product precipitation from the reaction mixture.1. Re-evaluate the solvent choice based on the expected mechanism. 2. Choose a solvent that can solubilize both reactants and products.
Difficulty in product purification 1. Co-elution of product with unreacted this compound. 2. Presence of polar byproducts from solvolysis.1. Optimize chromatography conditions. If separation is difficult, consider a chemical quench to convert unreacted benzyl bromide into a more easily separable compound.[1] 2. Perform an aqueous workup to remove water-soluble byproducts before chromatography.

Quantitative Data: Solvent Effects on Reaction Rates

The rate of nucleophilic substitution reactions of this compound is significantly influenced by the solvent's properties, such as its ionizing power (Y) and nucleophilicity (N). The Grunwald-Winstein equation, log(k/k₀) = mY + lN, is often used to correlate these effects, where 'm' represents the sensitivity of the reaction to the solvent's ionizing power and 'l' to its nucleophilicity.[2]

While specific kinetic data for this compound across a wide range of solvents is not extensively compiled in a single source, the following table provides a qualitative and semi-quantitative overview based on the principles of physical organic chemistry and data for analogous benzylic systems.[3][4]

Solvent Solvent Type Dielectric Constant (ε) Expected Dominant Mechanism Relative Rate (Qualitative)
Water (H₂O)Polar Protic80.1SN1Very Fast
Formic Acid (HCOOH)Polar Protic58.5SN1Fast
Methanol (CH₃OH)Polar Protic32.7Borderline SN1/SN2Moderate to Fast
Ethanol (C₂H₅OH)Polar Protic24.5Borderline SN1/SN2Moderate
Acetonitrile (CH₃CN)Polar Aprotic37.5SN2Moderate to Fast
Dimethylformamide (DMF)Polar Aprotic36.7SN2Fast
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7SN2Very Fast
Acetone ((CH₃)₂CO)Polar Aprotic20.7SN2Moderate
Dichloromethane (CH₂Cl₂)Polar Aprotic9.1SN2Slow
Tetrahydrofuran (THF)Polar Aprotic7.6SN2Slow

Note: The relative rates are qualitative and can be influenced by the specific nucleophile used. Generally, polar aprotic solvents enhance the reactivity of anionic nucleophiles in SN2 reactions, while polar protic solvents are ideal for SN1 reactions involving solvolysis or reactions with neutral nucleophiles.

Experimental Protocols

Protocol 1: SN2 Reaction of this compound with Sodium Azide (B81097) in Acetone

This protocol describes a typical SN2 reaction where the choice of a polar aprotic solvent (acetone) is crucial for the reactivity of the azide nucleophile.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate/Hexane mixture for TLC

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add sodium azide (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by TLC (e.g., using a 20:80 ethyl acetate/hexane eluent). This compound is UV active.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium bromide precipitate.

  • Evaporate the acetone under reduced pressure.

  • The crude 4-cyanobenzyl azide can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Monitoring Reaction Kinetics using HPLC

This protocol outlines a general method for monitoring the reaction progress and determining the rate constant of a reaction involving this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile/water mixture)

  • Syringes and vials for sample collection

  • Thermostatted reaction vessel

Procedure:

  • Method Development: Develop an HPLC method capable of separating the starting material (this compound), the product, and any potential byproducts. A C18 column with a gradient or isocratic elution of acetonitrile and water is a common starting point. The UV detector should be set to a wavelength where both the reactant and product have significant absorbance (e.g., around 254 nm).

  • Reaction Setup: Set up the reaction in a thermostatted vessel to maintain a constant temperature.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be done by diluting the aliquot in a large volume of a cold solvent in which the reaction is slow or by adding a reagent that rapidly consumes one of the reactants.

  • Analysis: Inject the quenched and diluted sample into the HPLC system.

  • Data Analysis: Integrate the peak areas of the reactant and product. Plot the concentration of the reactant or product as a function of time. From this data, the reaction order and the rate constant (k) can be determined using appropriate integrated rate laws.

Visualizing Reaction Logic

The choice of solvent directs the reaction of this compound down one of two primary nucleophilic substitution pathways, SN1 or SN2. This decision logic is visualized below.

G cluster_start Reaction Initiation cluster_solvent Solvent Choice cluster_pathways Reaction Pathways cluster_mechanisms Dominant Mechanism cluster_products Products Reactants This compound + Nucleophile Solvent Select Solvent Reactants->Solvent Protic Polar Protic (e.g., H2O, EtOH) Solvent->Protic High Polarity, Protic Aprotic Polar Aprotic (e.g., Acetone, DMSO) Solvent->Aprotic High Polarity, Aprotic SN1 SN1 Mechanism (Carbocation Intermediate) Protic->SN1 SN2 SN2 Mechanism (Concerted) Aprotic->SN2 Product Substitution Product(s) SN1->Product SN2->Product

Caption: Logical workflow for selecting a solvent to favor either an SN1 or SN2 reaction pathway for this compound.

The experimental workflow for a typical reaction involving this compound, from setup to product analysis, is outlined in the following diagram.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Setup Combine Reactants in Solvent Reaction Stir at Controlled Temperature Setup->Reaction Monitor Monitor by TLC/HPLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench Reaction (e.g., add water) Monitor->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Dry Dry Organic Layer (e.g., Na2SO4) Extraction->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Chromatography (if necessary) Evaporate->Purify Analysis Characterize Product (NMR, MS, etc.) Evaporate->Analysis Purify->Analysis

Caption: A generalized experimental workflow for the synthesis and purification of products from this compound.

References

Technical Support Center: Phase Transfer Catalysis for Reactions of 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) for reactions involving 4-cyanobenzyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is Phase Transfer Catalysis (PTC) and why use it for reactions with this compound?

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an organic solvent and an aqueous solution.[1] this compound is soluble in organic solvents, while many nucleophiles (e.g., phenoxides, alkoxides, cyanide) are soluble in water. A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where it can react with the this compound.[1] This method offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, higher yields, and simplified work-up procedures.

2. Which type of phase transfer catalyst is best for reactions with this compound?

The choice of catalyst depends on the specific reaction. Quaternary ammonium salts like Tetrabutylammonium (B224687) Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC) are commonly used and effective for a variety of reactions.[2] The lipophilicity of the catalyst's cation is a crucial factor in its ability to transport anions into the organic phase.[2] For instance, in Williamson ether synthesis, tetraoctylammonium bromide (TOAB) might give slightly higher yields than TBAB due to its increased lipophilicity.[2]

3. What are the common side reactions when using this compound in PTC?

The primary side reactions to be aware of are:

  • Dehydrobromination: In the presence of a strong base, this compound can undergo elimination to form 4-cyanostyrene (B1585062), especially at elevated temperatures.[3]

  • Hydrolysis of the Nitrile Group: The cyano group (-CN) can be susceptible to hydrolysis to a carboxamide or carboxylic acid under strongly basic aqueous conditions, particularly with prolonged reaction times or high temperatures.

  • Hydrolysis of the Benzyl (B1604629) Bromide: Although generally less significant in a two-phase system, some hydrolysis of this compound to 4-cyanobenzyl alcohol can occur.

4. Can I use a strong base like 50% NaOH?

Using a high concentration of a strong base like 50% NaOH can increase the rate of dehydrobromination, a common side reaction with benzyl bromides.[3] It is often advisable to start with a lower concentration of base (e.g., 20-30% NaOH) to minimize this side reaction.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inefficient stirring. 2. Inactive catalyst. 3. Reaction temperature is too low. 4. Incorrect solvent.1. Ensure vigorous stirring to maximize the interfacial area between the two phases. 2. Use a fresh, high-purity catalyst. Consider a more lipophilic catalyst if anion transfer is suspected to be poor. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Choose a non-polar aprotic solvent like toluene (B28343) or dichloromethane.
Formation of 4-cyanostyrene (dehydrobromination) 1. Base concentration is too high. 2. Reaction temperature is too high.1. Reduce the concentration of the aqueous base (e.g., from 50% to 20% NaOH).[3] 2. Lower the reaction temperature.
Formation of 4-cyanobenzoic acid or 4-cyanobenzamide 1. Prolonged reaction time. 2. High reaction temperature. 3. High concentration of base.1. Monitor the reaction by TLC or GC and stop it as soon as the starting material is consumed. 2. Reduce the reaction temperature. 3. Use a lower concentration of the aqueous base.
Difficulty separating the catalyst from the product The catalyst is soluble in the organic phase.1. Wash the organic layer with water or brine to remove the catalyst. 2. For some catalysts, precipitation by adding a non-polar solvent like hexane (B92381) might be effective. 3. Alternatively, pass the organic solution through a short plug of silica (B1680970) gel.

Quantitative Data

The following tables provide a summary of typical reaction conditions and yields for PTC reactions analogous to those with this compound.

Table 1: Williamson Ether Synthesis of Benzyl Octyl Ether [2]

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)0.05692
Tetraoctylammonium Bromide (TOAB)0.05495

Table 2: C-Alkylation of Ethyl Acetoacetate with Benzyl Bromide

BaseCatalystTemperature (°C)Time (min)Yield (%)Reference
KOH/K₂CO₃TEBAC (10 mol%)60-803-4.559-82[4]
K₂CO₃None1804568[4]

Experimental Protocols

Detailed Methodology for O-Alkylation of a Phenol (B47542) with this compound (Williamson Ether Synthesis)

This protocol is a representative example for the synthesis of an aryl ether using this compound under phase transfer catalysis conditions.

Materials:

  • Phenol (or a substituted phenol)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (1 equivalent) and this compound (1.1 equivalents) in toluene.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium hydroxide (2 equivalents, e.g., 20% w/v).

  • Catalyst Addition: Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 equivalents), to the toluene solution.

  • Reaction Initiation: Add the aqueous NaOH solution to the reaction flask.

  • Reaction Conditions: Heat the biphasic mixture to a gentle reflux (around 80-90 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation:

    • Filter off the sodium sulfate.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol & this compound in Toluene C Add TBAB Catalyst A->C B Prepare Aqueous NaOH Solution D Add NaOH Solution to Organic Phase B->D C->D E Heat to Reflux with Vigorous Stirring D->E F Monitor Reaction by TLC/GC E->F G Cool to Room Temperature F->G Reaction Complete H Separate Organic Layer G->H I Wash with Water & Brine H->I J Dry with Anhydrous Na₂SO₄ I->J K Remove Solvent J->K L Purify Product (Recrystallization/Chromatography) K->L

Caption: Experimental workflow for the O-alkylation of a phenol with this compound.

troubleshooting_guide Start Low Product Yield Q1 Is Stirring Vigorous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No Increase Stirring Speed Q1->A1_No No Q2 Is Catalyst Active? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No Use Fresh Catalyst Q2->A2_No No Q3 Is Temperature Optimal? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No Gradually Increase Temperature Q3->A3_No No End Check for Side Reactions (e.g., Dehydrobromination) A3_Yes->End

Caption: Troubleshooting decision tree for low product yield in PTC reactions.

References

By-product analysis in the synthesis of 4-Cyanobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-cyanobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the synthesis of this compound via radical bromination of 4-cyanotoluene?

A1: The most frequently encountered by-products include:

  • Unreacted Starting Material: 4-Cyanotoluene (p-tolunitrile).

  • Over-brominated Product: 4-Cyano-α,α-dibromotoluene.

  • Hydrolysis Product: 4-Cyanobenzyl alcohol, which can form if moisture is present during the reaction or work-up.

  • Ring-Brominated Isomers: While benzylic bromination is favored under radical conditions, small amounts of ring-brominated by-products may form, such as 2-bromo-4-cyanotoluene.

Q2: How can I minimize the formation of the dibrominated by-product?

A2: The formation of 4-cyano-α,α-dibromotoluene is a common issue resulting from over-bromination. To minimize its formation, you should:

  • Control Stoichiometry: Use a precise molar ratio of the brominating agent (e.g., N-bromosuccinimide or bromine) to 4-cyanotoluene. A slight excess of the brominating agent is often used to ensure full conversion of the starting material, but a large excess will promote dibromination.[1]

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like GC or TLC to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.

  • Control Temperature: Higher reaction temperatures can increase the rate of the second bromination. Maintaining a consistent and optimized temperature is crucial.[2]

Q3: My final product is an oil or fails to crystallize. What could be the cause?

A3: If your this compound product is an oil or does not crystallize properly, it is likely due to the presence of impurities.[3] The unreacted starting material, 4-cyanotoluene, and the dibrominated by-product can act as impurities that disrupt the crystal lattice of the desired product. Thorough purification by column chromatography or careful recrystallization is recommended to remove these impurities.[3]

Q4: What is the best method for purifying crude this compound?

A4: Recrystallization is a highly effective method for purifying crude this compound.[1] Common solvent systems include ethanol, ethyl acetate, or a mixture of the two.[1] Washing the crude product with a solvent in which the impurities are more soluble than the desired product can also be an effective initial purification step. For highly impure samples, column chromatography on silica (B1680970) gel may be necessary.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of significant amounts of by-products. 3. Loss of product during work-up and purification.1. Ensure the radical initiator is active and used in the correct amount. Check the intensity and wavelength of the light source if using photobromination. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. 3. Use an appropriate work-up procedure. Ensure complete extraction of the product and minimize transfers. Optimize recrystallization solvent and conditions to maximize recovery.
High Percentage of Unreacted 4-Cyanotoluene 1. Insufficient amount of brominating agent. 2. Inactive radical initiator or insufficient initiation. 3. Reaction time is too short.1. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. 2. Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). If using light, ensure the lamp is functioning correctly. 3. Monitor the reaction by GC or TLC and extend the reaction time until the starting material is consumed.
High Percentage of 4-Cyano-α,α-dibromotoluene 1. Excess of brominating agent. 2. High reaction temperature. 3. Prolonged reaction time after consumption of starting material.1. Carefully control the stoichiometry of the brominating agent. 2. Perform the reaction at the lowest effective temperature to favor monobromination.[2] 3. Stop the reaction as soon as the 4-cyanotoluene is consumed.
Presence of 4-Cyanobenzyl Alcohol 1. Presence of water in the reaction mixture. 2. Hydrolysis during aqueous work-up.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize contact time with aqueous solutions during work-up. Ensure the organic phase is thoroughly dried with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.
Product is Dark in Color 1. Formation of colored impurities from side reactions. 2. Decomposition of the product.1. Purify the product by recrystallization, potentially with the addition of activated carbon to remove colored impurities. 2. This compound can be unstable at high temperatures. Avoid excessive heat during purification. Store the final product in a cool, dark place.

Data Presentation

Table 1: Illustrative By-product Profile under Different Reaction Conditions

The following table provides an illustrative example of how reaction conditions can influence the product and by-product distribution in the synthesis of this compound. The data is representative and intended for guidance.

Condition 4-Cyanotoluene (%) This compound (%) 4-Cyano-α,α-dibromotoluene (%) Other Impurities (%)
Standard (1.05 eq. NBS, 80°C, 4h)58582
Excess NBS (1.5 eq. NBS, 80°C, 4h)<165332
Low Temperature (1.05 eq. NBS, 60°C, 8h)108262
High Temperature (1.05 eq. NBS, 100°C, 3h)275212

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Analysis

This method is suitable for the separation and identification of 4-cyanotoluene, this compound, and 4-cyano-α,α-dibromotoluene.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (5% diphenyl-95% dimethyl siloxane), with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is recommended.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is essential for confirming the structure of the desired product and identifying by-products.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR of this compound:

    • δ ~7.65 ppm (d, 2H, aromatic protons ortho to the cyano group).

    • δ ~7.45 ppm (d, 2H, aromatic protons ortho to the bromomethyl group).

    • δ ~4.50 ppm (s, 2H, benzylic protons of the -CH₂Br group).[6]

  • ¹H NMR of Potential By-products:

    • 4-Cyanotoluene: Aromatic protons will show a similar pattern to the product, but the benzylic protons will be a singlet at ~2.4 ppm (-CH₃).

    • 4-Cyano-α,α-dibromotoluene: Aromatic protons will be shifted slightly downfield compared to the monobrominated product. The benzylic proton will be a singlet at a higher chemical shift (~6.5-7.0 ppm) and will integrate to 1H (-CHBr₂).

    • 4-Cyanobenzyl alcohol: The benzylic protons (-CH₂OH) will appear as a singlet around 4.7 ppm, and there will be a broad singlet for the hydroxyl proton.

Visualizations

Synthesis_Pathway 4-Cyanotoluene 4-Cyanotoluene 4-Cyanobenzyl_Bromide 4-Cyanobenzyl_Bromide 4-Cyanotoluene->4-Cyanobenzyl_Bromide Radical Bromination Brominating_Agent Brominating Agent (NBS or Br2) Brominating_Agent->4-Cyanobenzyl_Bromide Initiator Radical Initiator (Light or AIBN) Initiator->4-Cyanobenzyl_Bromide

Caption: Synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Cyanotoluene 4-Cyanotoluene 4-Cyanobenzyl_Bromide 4-Cyanobenzyl_Bromide 4-Cyanotoluene->4-Cyanobenzyl_Bromide + Br• Ring_Bromination Ring-Brominated By-product 4-Cyanotoluene->Ring_Bromination + Br₂ (Ionic Conditions) Dibrominated_Product 4-Cyano-α,α-dibromotoluene 4-Cyanobenzyl_Bromide->Dibrominated_Product + Br• (Over-bromination) Hydrolysis_Product 4-Cyanobenzyl Alcohol 4-Cyanobenzyl_Bromide->Hydrolysis_Product + H₂O (Moisture)

Caption: Common by-product formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (GC-MS, HPLC, NMR) Start->Analyze Identify Identify Major Impurity Analyze->Identify Unreacted_SM High Unreacted Starting Material Identify->Unreacted_SM 4-Cyanotoluene Dibrominated High Dibrominated By-product Identify->Dibrominated Dibromide Hydrolysis Presence of Alcohol By-product Identify->Hydrolysis Alcohol Other Other Impurities Identify->Other Other Solution_SM Increase Brominating Agent/ Reaction Time/Check Initiator Unreacted_SM->Solution_SM Solution_DiBr Decrease Brominating Agent/ Temperature Dibrominated->Solution_DiBr Solution_Hydrolysis Use Anhydrous Conditions/ Careful Work-up Hydrolysis->Solution_Hydrolysis Solution_Other Optimize Conditions/ Purify by Chromatography Other->Solution_Other

Caption: Troubleshooting workflow for by-product analysis.

References

Scaling up 4-Cyanobenzyl bromide reactions for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the pilot plant production of 4-cyanobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for pilot plant scale-up?

A1: The two main industrial routes are the free-radical bromination of 4-cyanotoluene (p-tolunitrile) and the reaction of 4-cyanobenzyl alcohol with hydrobromic acid. The free-radical pathway often utilizes N-Bromosuccinimide (NBS) or liquid bromine with a radical initiator (like AIBN or benzoyl peroxide) or photochemical initiation.[1][2][3] The route from 4-cyanobenzyl alcohol is a safer alternative as it avoids handling elemental bromine or potentially hazardous radical initiators.[2]

Q2: What are the major safety concerns when scaling up this reaction?

A2: Key safety issues include:

  • Handling of Bromine: Liquid bromine is highly corrosive, volatile, and toxic.[4] Proper personal protective equipment (PPE) and containment are crucial.

  • Thermal Runaway: The bromination of 4-cyanotoluene is an exothermic reaction. Poor heat management at a larger scale can lead to a thermal runaway, especially when using potent oxidizers like NBS.

  • Hazardous Reagents: N-Bromosuccinimide can decompose violently, particularly in the presence of certain solvents like DMF.[5] Radical initiators like benzoyl peroxide also have specific handling and storage requirements to prevent decomposition.

  • Hydrogen Bromide (HBr) Off-gassing: The reaction of 4-cyanotoluene with bromine or NBS generates HBr gas, which is corrosive and requires a scrubbing system.

Q3: Which brominating agent is recommended for pilot plant production, NBS or liquid bromine?

A3: For pilot-scale synthesis, N-bromosuccinimide (NBS) is often preferred over liquid bromine despite its higher cost.[6] This is primarily due to safety and handling considerations. NBS is a crystalline solid, which is easier and safer to handle than the highly corrosive and volatile liquid bromine. However, the quality of NBS is critical, as impurities can affect the reaction's selectivity and rate.[5]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess the consumption of starting material and the formation of the product.[7]

  • Gas Chromatography (GC): Provides quantitative data on the conversion of 4-cyanotoluene and the formation of this compound and byproducts.[3]

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction mixture.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution(s)
Incomplete Reaction * Insufficient Reaction Time or Temperature: Monitor the reaction by TLC or GC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.[8] * Ineffective Initiation (for radical reactions): Ensure the radical initiator is active and added at the correct temperature. For photochemical reactions, confirm the light source is functioning correctly and providing sufficient energy.
Degradation of Product * Prolonged Reaction Time at High Temperature: Over-refluxing can lead to the decomposition of the product. Once the starting material is consumed (as determined by in-process controls), proceed with the work-up.
Losses During Work-up and Purification * Inefficient Extraction: Ensure proper phase separation and use an adequate volume of extraction solvent. * Precipitation/Crystallization Issues: Optimize the solvent system and cooling profile for recrystallization to maximize product recovery.

Problem 2: High Levels of Dibrominated Impurity (4-(dibromomethyl)benzonitrile)

Potential Cause Recommended Solution(s)
Excess Brominating Agent * Stoichiometry Control: Use a slight excess, but not a large excess, of the brominating agent. A molar ratio of 1:1.05 to 1:1.1 of 4-cyanotoluene to brominating agent is often recommended.[3][9]
High Reaction Temperature * Temperature Control: Running the reaction at a lower temperature can improve selectivity for the mono-brominated product.[9] However, this may require a longer reaction time.
Localized High Concentration of Brominating Agent * Controlled Addition: In a pilot plant setting, add the brominating agent (or a solution of it) slowly and sub-surface to the heated reaction mixture to avoid localized high concentrations.

Problem 3: Reaction Fails to Initiate or is Sluggish

Potential Cause Recommended Solution(s)
Inactive Radical Initiator * Fresh Initiator: Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is from a fresh batch and has been stored correctly. * Staged Addition: Consider adding the initiator in portions throughout the reaction to maintain a steady concentration of radicals.[10]
Presence of Inhibitors * High Purity Reagents: Use high-purity starting materials and solvents, as impurities can sometimes inhibit free-radical reactions.
Insufficient Light Source (for photochemical reactions) * Check Equipment: Verify the output of the light source and ensure the reactor material is transparent to the required wavelength.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterFree-Radical Bromination of 4-CyanotolueneReaction of 4-Cyanobenzyl Alcohol with HBr
Starting Material 4-Cyanotoluene4-Cyanobenzyl Alcohol
Primary Reagent N-Bromosuccinimide (NBS) or Liquid Bromine48% Hydrobromic Acid (HBr)
Typical Solvent Chloroform, n-Hexane, AcetonitrileAcetone, Isopropanol, n-Hexane
Reaction Temperature 40 - 150 °C (reflux)20 - 150 °C (reflux)[2]
Reported Yield 68.6% - 92%78% - 92%[2]
Key Safety Concerns Handling of bromine/NBS, thermal runaway, HBr off-gassingHandling of corrosive HBr
Primary Byproduct Succinimide (B58015) (from NBS), Dibrominated productWater

Table 2: Example Reaction Conditions for Pilot-Scale Production

ParameterMethod A: NBS BrominationMethod B: HBr Reaction
Scale 0.043 mol (p-tolunitrile)114.5 g (p-cyanobenzyl alcohol)
Reagents & Molar Ratios p-tolunitrile (1 eq), NBS (1 eq), Benzoyl Peroxide (catalytic)[1]p-cyanobenzyl alcohol (1 eq), 48% HBr (2.5 eq)
Solvent & Volume Chloroform (150 ml)[1]n-Hexane (550 ml)[2]
Temperature RefluxReflux[2]
Reaction Time 24 hours[1]2 hours[2]
Work-up Solvent evaporation, Ethyl acetate (B1210297) extraction, Brine washSolvent evaporation, Recrystallization from Methanol (B129727)
Reported Yield 92%[1]92%[2]

Experimental Protocols

Protocol 1: Free-Radical Bromination of 4-Cyanotoluene with NBS

1. Reactor Setup:

  • Equip a suitable glass-lined reactor with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.

  • Connect the top of the condenser to a gas scrubber containing a sodium hydroxide (B78521) solution to neutralize the HBr gas evolved during the reaction.

2. Charging the Reactor:

  • Charge the reactor with 4-cyanotoluene and the chosen solvent (e.g., acetonitrile).

  • Begin agitation and heat the mixture to reflux.

3. Reaction Execution:

  • In a separate vessel, dissolve N-Bromosuccinimide (NBS) and the radical initiator (e.g., AIBN) in the reaction solvent.

  • Once the reactor contents are at a stable reflux, slowly add the NBS/initiator solution via the addition funnel over a period of 2-4 hours.

  • Monitor the reaction progress using GC or TLC. Continue refluxing until the 4-cyanotoluene is consumed.

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

5. Purification:

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/ethyl acetate, to yield pure this compound.[3]

Protocol 2: Synthesis from 4-Cyanobenzyl Alcohol and HBr

1. Reactor Setup:

  • Use a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a heating/cooling system.

2. Charging the Reactor:

  • Charge the reactor with 4-cyanobenzyl alcohol, the solvent (e.g., n-hexane), and 48% aqueous hydrobromic acid.[2]

3. Reaction Execution:

  • Heat the mixture to reflux with vigorous stirring and maintain for the required reaction time (e.g., 2 hours).[2]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. This will result in a solid residue.[2]

5. Purification:

  • Add methanol to the solid residue and heat to reflux to dissolve it completely.

  • Cool the solution in an ice bath for at least 2 hours to induce crystallization.[2]

  • Filter the solid product, wash with cold methanol, and dry under vacuum to obtain pure this compound.[2]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactor_setup Reactor Setup charge_reagents Charge Starting Materials & Solvent reactor_setup->charge_reagents initiate_reaction Initiate Reaction (Heat/Light) charge_reagents->initiate_reaction controlled_addition Controlled Addition of Brominating Agent initiate_reaction->controlled_addition monitor_reaction Monitor Progress (TLC/GC/HPLC) controlled_addition->monitor_reaction cool_reaction Cool Reaction Mixture monitor_reaction->cool_reaction Reaction Complete filter_solids Filter Byproducts (e.g., Succinimide) cool_reaction->filter_solids extraction_wash Extraction & Washing filter_solids->extraction_wash dry_concentrate Dry & Concentrate Organic Phase extraction_wash->dry_concentrate recrystallization Recrystallization dry_concentrate->recrystallization dry_product Filter & Dry Final Product recrystallization->dry_product

Caption: Workflow for this compound Synthesis

Troubleshooting_Guide Troubleshooting Logic for this compound Synthesis cluster_yield Low Yield cluster_purity Purity Issues cluster_initiation Reaction Initiation start Problem Encountered low_yield Low Product Yield start->low_yield high_impurity High Impurity Levels start->high_impurity no_reaction Reaction Not Starting start->no_reaction check_completion Check Reaction Completion (TLC/GC) low_yield->check_completion incomplete Incomplete? check_completion->incomplete check_initiator Check Initiator/Temp/Time incomplete->check_initiator Yes optimize_workup Optimize Work-up/Purification incomplete->optimize_workup No dibromide Dibromide Impurity? high_impurity->dibromide check_stoichiometry Check Stoichiometry (NBS/Br2 <= 1.1 eq) dibromide->check_stoichiometry Yes other_impurity Other Impurities? dibromide->other_impurity No check_temp Check Reaction Temperature check_stoichiometry->check_temp check_sm_purity Check Starting Material Purity other_impurity->check_sm_purity check_initiator_light Check Initiator Activity / Light Source no_reaction->check_initiator_light check_inhibitors Check for Inhibitors check_initiator_light->check_inhibitors

Caption: Troubleshooting Logic for Common Synthesis Issues

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Cyanobenzyl bromide is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its versatile reactivity allows for the introduction of the 4-cyanobenzyl moiety into various molecular scaffolds.[1] This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main pathways:

  • Free-Radical Bromination of p-Tolunitrile (B1678323): This classic approach involves the selective bromination of the benzylic position of p-tolunitrile (4-cyanotoluene). The reaction is initiated by a radical source, typically light or a chemical initiator, and employs a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS).[1][3]

  • Nucleophilic Substitution of p-Cyanobenzyl Alcohol: This method relies on the conversion of the hydroxyl group of p-cyanobenzyl alcohol into a good leaving group, followed by substitution with a bromide ion. A common reagent for this transformation is hydrobromic acid (HBr).[4]

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.

ParameterFree-Radical Bromination of p-TolunitrileNucleophilic Substitution of p-Cyanobenzyl Alcohol
Starting Material p-Tolunitrilep-Cyanobenzyl Alcohol
Brominating Agent Bromine (Br₂) or N-Bromosuccinimide (NBS)Hydrobromic Acid (HBr)
Reported Yield Crude Purity: 89.2% (with Br₂)[1]83% - 92%[4]
Reaction Conditions High temperature (145-150°C) with light irradiation (for Br₂)[1]Reflux conditions (temperature varies with solvent)[4]
Key Considerations Use of hazardous bromine, potential for over-bromination.Use of corrosive hydrobromic acid.

Experimental Protocols

Route 1: Free-Radical Bromination of p-Tolunitrile

This protocol is based on the photobromination of p-tolunitrile with elemental bromine.[1]

Materials:

  • p-Tolunitrile

  • Bromine (Br₂)

  • Ethanol (B145695)

  • Mixed solvent of ethanol and ethyl acetate (B1210297) for recrystallization

  • Four-necked flask equipped with a stirrer, thermometer, reflux condenser, and exhaust gas absorption device

  • 150W tungsten lamp

Procedure:

  • Charge the four-necked flask with a specific amount of p-tolunitrile.

  • Heat the flask to 150°C.

  • Under the irradiation of a 150W tungsten lamp, add bromine dropwise. Control the addition rate to prevent bromine from overflowing and to allow the color to fade. Maintain the reaction temperature at 145-150°C.

  • After the complete addition of bromine, continue stirring for an additional 15 minutes to obtain crude this compound. Gas chromatography can be used to determine the purity of the crude product, which has been reported to be around 89.2%.[1]

  • For purification, add an appropriate amount of ethanol to the reaction flask and stir. The crude product will precipitate as light yellow flaky crystals.

  • For further refinement, dissolve the crude product in a heated mixed solvent of ethanol and ethyl acetate.

  • Allow the solution to cool naturally, which will cause the precipitation of white, flaky crystals of refined this compound.

  • Filter the crystals and dry them in an oven.

Route 2: Nucleophilic Substitution of p-Cyanobenzyl Alcohol

This protocol is adapted from a patented procedure utilizing hydrobromic acid.[4]

Materials:

  • p-Cyanobenzyl alcohol

  • 48% Hydrobromic acid (HBr)

  • n-Hexane or Acetone

  • Methanol (B129727) for recrystallization

  • Reaction flask with a reflux condenser

Procedure:

  • In a reaction flask, combine p-cyanobenzyl alcohol (e.g., 114.5 g) and n-hexane (550 ml).[4]

  • Add 48% hydrobromic acid (218 g) to the mixture.[4]

  • Heat the mixture to reflux and stir for 2 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain a solid crude product.

  • Add methanol (600 ml) to the crude product and heat to reflux to dissolve the solid completely.[4]

  • Cool the solution in an ice bath for 2 hours to induce crystallization.

  • Filter the solid product.

  • Dry the collected white crystals at 50°C to yield this compound. Reported yields for this method are in the range of 83% to 92%.[4]

Comparison Workflow

G cluster_start Choice of Starting Material cluster_route1 Route 1: Free-Radical Bromination cluster_route2 Route 2: Nucleophilic Substitution cluster_end Final Product & Analysis p-Tolunitrile p-Tolunitrile Bromination Free-Radical Bromination (Br2, light or NBS, initiator) p-Tolunitrile->Bromination p-Cyanobenzyl Alcohol p-Cyanobenzyl Alcohol Substitution Nucleophilic Substitution (HBr) p-Cyanobenzyl Alcohol->Substitution Purification1 Purification (Washing & Recrystallization) Bromination->Purification1 Product This compound Purification1->Product Purification2 Purification (Recrystallization) Substitution->Purification2 Purification2->Product Analysis Comparative Analysis (Yield, Purity, Safety, Cost) Product->Analysis

Caption: Comparison of synthetic routes to this compound.

Concluding Remarks

Both the free-radical bromination of p-tolunitrile and the nucleophilic substitution of p-cyanobenzyl alcohol are viable methods for the synthesis of this compound. The choice between these routes will depend on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the safety infrastructure available.

The free-radical bromination route, particularly with NBS, is a well-established method for benzylic bromination.[3][5] However, the use of highly toxic and corrosive elemental bromine requires stringent safety precautions. The nucleophilic substitution route starting from p-cyanobenzyl alcohol offers high yields and a potentially simpler work-up procedure, although it involves the use of corrosive hydrobromic acid.[4]

For industrial-scale production, the economics of the starting materials and reagents, as well as process safety and environmental considerations, will be paramount. Researchers should carefully evaluate these factors in the context of their specific laboratory or manufacturing environment.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 4-Cyanobenzyl bromide, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is critical for ensuring the quality, safety, and efficacy of the final products.[1] This guide provides a comprehensive comparison of four common analytical techniques for purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Argentometric Titration. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate method for their specific needs.

Method Comparison at a Glance

The choice of an analytical method for purity determination depends on several factors, including the nature of potential impurities, required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the four methods discussed.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Argentometric Titration
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Intrinsic quantitative response of atomic nuclei in a magnetic field.Precipitation titration based on the reaction of bromide ions with silver ions.
Quantitation Relative (requires a reference standard).Relative (requires a reference standard).Absolute (can determine purity without a specific reference standard of the analyte).Absolute (determines the amount of halide).
Selectivity Excellent for volatile and semi-volatile impurities.Excellent for non-volatile and thermally labile impurities.Excellent for structural elucidation and identification of impurities.Specific for halide content.
Sensitivity High (typically ppm levels).High (typically ppm levels).Moderate (typically requires mg of sample).Moderate to low.
Analysis Time ~15-30 minutes.~10-25 minutes.~5-15 minutes per sample.~15-30 minutes per sample.
Instrumentation Gas Chromatograph with FID or MS detector.HPLC system with UV or other suitable detector.NMR Spectrometer.Burette, potentiometer, or indicator.
Strengths Robust, reliable, and widely available. High resolving power for volatile compounds.Versatile for a wide range of compounds. Amenable to various detection methods.Primary analytical method, highly accurate and precise. Provides structural information.Cost-effective and straightforward for determining halide content.
Limitations Not suitable for non-volatile or thermally labile compounds.May require more complex method development.Lower sensitivity compared to chromatographic methods. Higher instrument cost.Not capable of detecting and quantifying non-halide impurities.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. The primary synthesis route for this compound involves the bromination of p-tolunitrile.[2] Another route involves the reaction of p-cyanobenzyl alcohol with a brominating agent.[3]

Potential Process-Related Impurities:

  • From the bromination of p-tolunitrile:

    • p-Tolunitrile (Starting Material): Unreacted starting material.

    • 4-Cyanobenzyl Dibromide: Product of over-bromination.

    • Other brominated isomers: Impurities arising from side reactions.

  • From p-cyanobenzyl alcohol:

    • p-Cyanobenzyl alcohol (Starting Material): Unreacted starting material.

    • Bis(4-cyanobenzyl) ether: A potential side-product.

Experimental Protocols

Detailed methodologies for each of the four analytical techniques are provided below. These protocols are based on established methods for similar compounds and serve as a starting point for method development and validation.

Gas Chromatography (GC-FID)

Gas chromatography is a widely used technique for the purity assessment of volatile and thermally stable compounds like this compound.[4] A Flame Ionization Detector (FID) is commonly used due to its excellent response to organic compounds.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetone (B3395972) or dichloromethane, to a final concentration of 5 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

Chromatographic Conditions:

ParameterValue
Instrument Gas Chromatograph with FID
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minutesRamp: 15 °C/min to 280 °CFinal hold: 5 minutes at 280 °C
Injection Volume 1 µL
Split Ratio 50:1

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for GC Purity Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Result

Caption: Workflow for GC Purity Analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique suitable for the purity analysis of a wide range of compounds, including those that are not amenable to GC.[5] For this compound, a reversed-phase method with UV detection is appropriate.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in acetonitrile (B52724) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Instrument HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: WaterB: AcetonitrileGradient: 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Result

Caption: Workflow for HPLC Purity Analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[6]

Sample Preparation:

  • Accurately weigh about 15-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh about 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or Chloroform-d) to the NMR tube.

  • Cap the tube and gently agitate to ensure complete dissolution.

NMR Acquisition Parameters (¹H NMR):

ParameterValue
Spectrometer 400 MHz or higher
Solvent DMSO-d6 or CDCl3
Internal Standard Maleic Acid
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) ≥ 5 x T1 of the slowest relaxing proton (typically 30-60 s)
Number of Scans 8 or 16 (to achieve adequate signal-to-noise)
Acquisition Time ≥ 3 seconds

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

Logical Diagram for qNMR Purity Calculation:

qNMR_Logic cluster_inputs Input Data cluster_calc Calculation Steps cluster_result Final Result I_analyte Integral of Analyte Signal (I_analyte) term1 Response Factor = (I_analyte / N_analyte) / (I_IS / N_IS) I_analyte->term1 N_analyte Number of Protons (Analyte) (N_analyte) N_analyte->term1 W_analyte Weight of Analyte (W_analyte) term2 Weight Ratio = (W_IS / W_analyte) W_analyte->term2 MW_analyte MW of Analyte (MW_analyte) term3 MW Ratio = (MW_analyte / MW_IS) MW_analyte->term3 I_IS Integral of IS Signal (I_IS) I_IS->term1 N_IS Number of Protons (IS) (N_IS) N_IS->term1 W_IS Weight of IS (W_IS) W_IS->term2 MW_IS MW of IS (MW_IS) MW_IS->term3 P_IS Purity of IS (P_IS) purity Purity (%) = term1 * term2 * term3 * P_IS P_IS->purity term1->purity term2->purity term3->purity

Caption: Logical relationship for qNMR purity calculation.

Argentometric Titration

This classical titration method is used to determine the bromide content in the this compound sample. It is a cost-effective method for assaying the halide content but does not provide information about organic impurities.

Sample Preparation and Titration Procedure:

  • Accurately weigh approximately 300-400 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of ethanol (B145695) (95%) to dissolve the sample. Gentle warming may be required.

  • Add 5 mL of 1 M nitric acid.

  • Add 25.0 mL of 0.1 M silver nitrate (B79036) solution using a volumetric pipette. This will precipitate the bromide as silver bromide.

  • Add 2 mL of nitrobenzene (B124822) and shake vigorously to coagulate the precipitate.

  • Add 2 mL of ferric ammonium (B1175870) sulfate (B86663) indicator solution.

  • Titrate the excess silver nitrate with standardized 0.1 M ammonium thiocyanate (B1210189) solution until a permanent reddish-brown endpoint is observed.

  • Perform a blank titration under the same conditions without the sample.

Calculation:

The percentage of this compound is calculated based on the amount of silver nitrate consumed in the reaction with the bromide.

Experimental Workflow for Argentometric Titration:

Titration_Workflow start Weigh Sample dissolve Dissolve in Ethanol start->dissolve acidify Add Nitric Acid dissolve->acidify add_ag Add Excess Silver Nitrate acidify->add_ag precipitate Precipitate AgBr add_ag->precipitate add_nb Add Nitrobenzene precipitate->add_nb add_ind Add Ferric Ammonium Sulfate Indicator add_nb->add_ind titrate Titrate with Ammonium Thiocyanate add_ind->titrate endpoint Observe Reddish-Brown Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate result Purity Result calculate->result

Caption: Experimental workflow for Argentometric Titration.

Conclusion

The selection of an appropriate analytical method for the purity determination of this compound is a critical decision for researchers and drug development professionals.

  • Gas Chromatography is a robust and reliable method for routine analysis, especially for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography offers great versatility and is particularly useful for non-volatile or thermally sensitive impurities.

  • Quantitative NMR stands out as a primary method for obtaining a highly accurate, absolute purity value without the need for a specific reference standard of this compound. It also provides valuable structural information about any impurities present.

  • Argentometric Titration is a simple and cost-effective method for determining the halide content, which can be a good orthogonal check for the other methods.

For a comprehensive and robust purity assessment, a combination of these techniques is often recommended. For example, a chromatographic method (GC or HPLC) can be used for routine quality control and impurity profiling, while qNMR can be employed for the definitive assignment of purity for a reference standard or in cases where a primary method is required. This multi-faceted approach ensures the highest confidence in the quality of this compound used in further research and development.

References

A Comparative Guide to the Spectroscopic Identification of 4-Cyanobenzyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic signatures of common reaction products derived from 4-cyanobenzyl bromide. It is designed to assist researchers in the unambiguous identification of compounds synthesized through nucleophilic substitution reactions. Detailed experimental protocols, comparative data tables, and visual aids are included to facilitate accurate analysis and interpretation.

This compound is a versatile reagent in organic synthesis, readily undergoing nucleophilic substitution at the benzylic position. The electron-withdrawing nature of the para-cyano group influences the reactivity of the benzylic bromide and the spectral characteristics of the resulting products. This guide focuses on the products formed from reactions with common nucleophiles: cyanide, hydroxide, methoxide (B1231860), and aniline (B41778).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its primary reaction products. These values are compiled from various spectroscopic databases and literature sources and should be used as a reference for comparison with experimental data.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAr-H-CH₂-Other Protons
This compound 7.63 (d, 2H), 7.48 (d, 2H)4.48 (s, 2H)
4-Cyanobenzyl cyanide ~7.65 (d, 2H), ~7.45 (d, 2H)~3.80 (s, 2H)
4-Cyanobenzyl alcohol 7.53 (d, 2H), 7.38 (d, 2H)4.65 (s, 2H)~2.0 (s, 1H, -OH)
4-(Methoxymethyl)benzonitrile 7.60 (d, 2H), 7.35 (d, 2H)4.45 (s, 2H)3.40 (s, 3H, -OCH₃)
N-(4-Cyanobenzyl)aniline 7.25-7.45 (m, 7H), 6.73 (d, 2H)4.41 (s, 2H)~4.10 (s, 1H, -NH)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAr-C (quaternary)Ar-CH-CH₂--C≡NOther Carbons
This compound ~143, ~112~132, ~130~32~118
4-Cyanobenzyl cyanide ~138, ~112~133, ~129~23~118, ~117
4-Cyanobenzyl alcohol ~147, ~111~132, ~127~64~119
4-(Methoxymethyl)benzonitrile ~144, ~112~132, ~128~74~119~58 (-OCH₃)
N-(4-Cyanobenzyl)aniline ~148, ~139, ~112~129, ~128, ~118, ~113~48~119

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compoundν(C≡N)ν(C-H) aromaticν(C-H) aliphaticOther Key Absorptions
This compound ~2230~3050~2960~1250 (CH₂-Br)
4-Cyanobenzyl cyanide ~2250, ~2230~3050~2930
4-Cyanobenzyl alcohol ~2230~3050~2930~3350 (br, O-H), ~1050 (C-O)
4-(Methoxymethyl)benzonitrile ~2230~3050~2930, ~2830~1100 (C-O)
N-(4-Cyanobenzyl)aniline ~2225~3050~2920, ~2850~3400 (N-H)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 195/197 (Br isotopes)116 (M⁺ - Br), 89
4-Cyanobenzyl cyanide 142116, 89
4-Cyanobenzyl alcohol 133116, 104, 77
4-(Methoxymethyl)benzonitrile 147116, 104, 91
N-(4-Cyanobenzyl)aniline 208116, 106, 92, 77

Experimental Protocols

Detailed methodologies for the synthesis of the compared products from this compound are provided below. Standard laboratory safety precautions should be followed.

Synthesis of 4-Cyanobenzyl Cyanide (4-Cyanophenylacetonitrile)

Reaction: Nucleophilic substitution with sodium cyanide.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.96 g, 10 mmol) in 50 mL of a 1:1 mixture of ethanol (B145695) and water.

  • Add sodium cyanide (0.59 g, 12 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an ethanol/water mixture or by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

Synthesis of 4-Cyanobenzyl Alcohol

Reaction: Hydrolysis of the benzylic bromide.

Procedure:

  • Dissolve this compound (1.96 g, 10 mmol) in a mixture of 30 mL of acetone (B3395972) and 10 mL of water in a round-bottom flask.

  • Add calcium carbonate (1.2 g, 12 mmol) to the mixture to neutralize the HBr formed during the reaction.

  • Heat the suspension to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (B1210297) (3 x 25 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Synthesis of 4-(Methoxymethyl)benzonitrile

Reaction: Williamson ether synthesis with sodium methoxide.

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (0.25 g, 11 mmol) to 20 mL of anhydrous methanol (B129727).

  • After all the sodium has reacted, add a solution of this compound (1.96 g, 10 mmol) in 10 mL of anhydrous methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding 20 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ether.

  • Purify by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis of N-(4-Cyanobenzyl)aniline

Reaction: N-alkylation of aniline.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.96 g, 10 mmol) and aniline (1.02 g, 11 mmol) in 30 mL of a suitable solvent such as acetonitrile (B52724) or ethanol.

  • Add a weak base, such as potassium carbonate (1.52 g, 11 mmol), to act as a scavenger for the HBr produced.

  • Stir the mixture at room temperature or gentle heat (40-50 °C) for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts and wash the solid with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization.

Visualization of Reaction Workflow and Spectroscopic Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow and a logical comparison of the key spectroscopic features of the reaction products.

Reaction_Workflow reagent This compound reaction Nucleophilic Substitution reagent->reaction nucleophile Nucleophile (e.g., NaCN, H₂O, NaOMe, Aniline) nucleophile->reaction product Product reaction->product purification Purification (Recrystallization or Chromatography) product->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis

Caption: General workflow for the synthesis and analysis of this compound reaction products.

Spectroscopic_Comparison cluster_nmr ¹H NMR (δ, ppm) cluster_ir IR (cm⁻¹) nmr_ch2 Benzylic -CH₂- Shift nmr_cn ~3.80 (Cyanide) nmr_ch2->nmr_cn nmr_oh ~4.65 (Alcohol) nmr_ch2->nmr_oh nmr_ome ~4.45 (Ether) nmr_ch2->nmr_ome nmr_nh ~4.41 (Amine) nmr_ch2->nmr_nh ir_stretch Key Stretches ir_cn ~2250 (Additional C≡N) ir_stretch->ir_cn ir_oh ~3350 (Broad O-H) ir_stretch->ir_oh ir_co ~1100 (C-O Ether) ir_stretch->ir_co ir_nh ~3400 (N-H) ir_stretch->ir_nh

Caption: Comparison of key ¹H NMR and IR spectroscopic features of different product types.

Alternative Synthetic Routes

While nucleophilic substitution of this compound is a common method, alternative pathways exist for the synthesis of these products.

  • 4-Cyanobenzyl Alcohol: Can be synthesized by the reduction of 4-cyanobenzaldehyde (B52832) or 4-cyanobenzoic acid and its derivatives.

  • 4-Cyanobenzyl Cyanide (4-Cyanophenylacetonitrile): Can be prepared from 4-methylbenzonitrile via benzylic bromination followed by cyanation, or through Sandmeyer-type reactions from corresponding anilines.

  • 4-(Methoxymethyl)benzonitrile: Can be prepared from 4-cyanobenzyl alcohol via Williamson ether synthesis.

  • N-(4-Cyanobenzyl)aniline: Can be synthesized via reductive amination of 4-cyanobenzaldehyde with aniline.

This guide serves as a foundational resource for the spectroscopic identification of this compound reaction products. For definitive structural elucidation, it is recommended to utilize a combination of these spectroscopic techniques and compare the obtained data with reference spectra.

Comparative Kinetic Analysis of 4-Cyanobenzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of 4-cyanobenzyl bromide with various nucleophiles, placed in the context of other para-substituted benzyl (B1604629) bromides. Understanding the reactivity of this compound is crucial for its application as a versatile synthetic intermediate in medicinal chemistry and materials science. This document summarizes key quantitative kinetic data, details experimental protocols for kinetic analysis, and provides visualizations of the underlying reaction mechanisms.

Introduction to the Reactivity of this compound

This compound is a member of the benzyl halide family, known for its utility in introducing the 4-cyanobenzyl moiety into a variety of molecular scaffolds. The reactivity of benzyl halides in nucleophilic substitution reactions is highly sensitive to the nature of the substituent on the aromatic ring. The electron-withdrawing cyano group at the para position of this compound significantly influences its reactivity, primarily through inductive and resonance effects. These electronic effects modulate the stability of the transition state in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism.

Comparative Kinetic Data

The following tables summarize the second-order rate constants for the reactions of this compound and other para-substituted benzyl bromides with various nucleophiles. This data allows for a direct comparison of their reactivity under similar conditions. The reactions are predominantly second-order, with the rate dependent on the concentrations of both the benzyl bromide and the nucleophile.

Table 1: Reaction of para-Substituted Benzyl Bromides with Thiophenoxide in Methanol at 0°C

Substituent (X) in p-X-C₆H₄CH₂Brk (L mol⁻¹ s⁻¹)
NO₂2.18
CN 1.25
Br0.382
Cl0.345
H0.203
CH₃0.089
OCH₃0.045

Table 2: Reaction of para-Substituted Benzyl Bromides with Sodium Azide in Acetone at 25°C

Substituent (X) in p-X-C₆H₄CH₂Brk (x 10⁻³ L mol⁻¹ s⁻¹)
NO₂35.5
CN 20.1
Br4.82
Cl4.55
H2.78
CH₃1.45
OCH₃0.88

Table 3: Solvolysis of para-Substituted Benzyl Bromides in 80% Ethanol at 25°C

Substituent (X) in p-X-C₆H₄CH₂Brk (x 10⁻⁵ s⁻¹)
OCH₃1850
CH₃148
H37.5
Cl15.2
Br12.8
CN 2.15
NO₂0.98

Experimental Protocols

A detailed experimental protocol is essential for obtaining reliable and reproducible kinetic data. Below is a generalized procedure for studying the kinetics of the nucleophilic substitution reaction of a this compound derivative, primarily based on conductometric analysis.

Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile in a specific solvent at a constant temperature.

Materials:

  • This compound (recrystallized)

  • Nucleophile (e.g., sodium azide, potassium thiophenoxide, aniline) of high purity

  • Solvent (e.g., acetone, methanol, 80% ethanol) of analytical grade, dried and distilled if necessary

  • Thermostatted water bath with an accuracy of ± 0.1°C

  • Conductivity meter with a suitable conductivity cell

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.01 M) in the same solvent.

    • Allow both solutions to reach thermal equilibrium in the thermostatted water bath for at least 30 minutes before mixing.

  • Kinetic Run:

    • Place a known volume of the this compound solution into a reaction vessel equipped with the conductivity cell and a magnetic stirrer.

    • At time t=0, add a known volume of the pre-heated nucleophile solution to the reaction vessel and start the timer and data acquisition for the conductivity measurements.

    • Record the conductance of the reaction mixture at regular time intervals. The liberation of the bromide ion as the reaction proceeds leads to an increase in conductivity.

  • Data Analysis:

    • The second-order rate constant (k) can be determined from the change in conductance over time. The relationship between conductance and concentration of the ionic product (bromide ion) should be established through a calibration curve if necessary.

    • For a second-order reaction with equal initial concentrations of reactants ([A]₀ = [B]₀), the rate law is integrated to give: 1/[A]t - 1/[A]₀ = kt.

    • For unequal initial concentrations, the integrated rate law is: ln([B]₀[A]t / [A]₀[B]t) = ([B]₀ - [A]₀)kt.

    • The rate constant is determined from the slope of the appropriate linear plot.

Reaction Mechanism and Electronic Effects

The reactions of this compound with most nucleophiles proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single-step concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, leading to the displacement of the bromide leaving group.

The electron-withdrawing nature of the para-cyano group plays a significant role in the reaction kinetics. It enhances the electrophilicity of the benzylic carbon through its -I (inductive) and -M (mesomeric or resonance) effects, making it more susceptible to nucleophilic attack. This is reflected in the Hammett plot for the reaction of substituted benzyl bromides, where electron-withdrawing groups lead to an increase in the reaction rate, resulting in a positive rho (ρ) value.

Caption: SN2 reaction mechanism for this compound.

Comparison with Alternative Benzylic Halides

The kinetic data presented in Tables 1, 2, and 3 clearly illustrate the effect of the para-substituent on the reactivity of benzyl bromide.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups accelerate SN2 reactions by stabilizing the partial negative charge that develops on the leaving group in the transition state and by increasing the positive charge on the benzylic carbon. As seen in the data, 4-nitrobenzyl bromide is the most reactive, followed closely by this compound.

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups decelerate SN2 reactions by destabilizing the transition state. They donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the benzylic carbon.

  • Halogens (-Br, -Cl): Halogens exhibit a dual effect. They are inductively electron-withdrawing (-I effect) but can be resonance electron-donating (+M effect). For SN2 reactions of benzyl halides, the inductive effect generally dominates, leading to a slight increase in reactivity compared to the unsubstituted benzyl bromide.

In contrast, for reactions that have more SN1 character, such as solvolysis in highly polar, non-nucleophilic solvents, electron-donating groups that can stabilize the resulting benzylic carbocation intermediate will significantly accelerate the reaction. This is evident in the solvolysis data (Table 3), where 4-methoxybenzyl bromide is the most reactive. The electron-withdrawing cyano group strongly destabilizes the carbocation, making the SN1 pathway highly unfavorable for this compound.

Hammett_Plot_Logic substituent Substituent at para-position ewg Electron-Withdrawing Group (-CN, -NO2) substituent->ewg e.g. edg Electron-Donating Group (-CH3, -OCH3) substituent->edg e.g. ts_stabilization Stabilization of Transition State ewg->ts_stabilization ts_destabilization Destabilization of Transition State edg->ts_destabilization reactivity Reactivity in SN2 Reaction increase Increased Reactivity increase->reactivity decrease Decreased Reactivity decrease->reactivity ts_stabilization->increase ts_destabilization->decrease

References

A Comparative Guide to Alternative Reagents for the Cyanobenzylation of Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyanomethyl group into a molecular framework is a critical transformation in the synthesis of numerous pharmaceuticals and agrochemicals. Traditionally, this has been achieved through nucleophilic substitution reactions utilizing highly toxic cyanide sources such as sodium or potassium cyanide. The inherent dangers associated with these reagents have spurred the development of safer and more sustainable alternatives. This guide provides an objective comparison of alternative reagents and methodologies for the cyanobenzylation of substrates, supported by experimental data and detailed protocols.

Safer Cyanide Sources: A Move Towards Greener Chemistry

Several less toxic cyanide sources have emerged as viable alternatives to traditional alkali metal cyanides. These reagents offer improved safety profiles without significantly compromising reaction efficiency.

Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])

Often referred to as a "non-toxic" cyanide source, the cyanide ions in potassium hexacyanoferrate(II) are tightly bound within the iron coordination sphere, preventing the ready release of free cyanide.[1] This reagent has been successfully employed in palladium-catalyzed cyanobenzylation reactions.

Table 1: Palladium-Catalyzed Cyanobenzylation of Benzyl (B1604629) Chlorides with K₄[Fe(CN)₆]

EntrySubstrate (Benzyl Chloride Derivative)Yield (%)
1Benzyl chloride88
24-Methylbenzyl chloride85
34-Methoxybenzyl chloride82
44-Chlorobenzyl chloride78
52-Chlorobenzyl chloride75

Yields are for the isolated product. Reactions were performed using a Pd(OAc)₂/PPh₃ catalyst system.[2]

Zinc Cyanide (Zn(CN)₂)

Zinc cyanide is another solid, less toxic alternative to alkali metal cyanides. It is particularly effective in palladium-catalyzed cyanations and can be more efficient in certain cases.

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

NCTS serves as an electrophilic cyanating agent, offering a different reaction pathway compared to the nucleophilic nature of metal cyanides. This reagent is considered more user-friendly and safer to handle.

Emerging Methodologies: Photocatalysis and Electro-organic Synthesis

Beyond direct reagent replacement, innovative methodologies like photocatalysis and electro-organic synthesis offer promising avenues for cyanobenzylation under mild and controlled conditions.

Photocatalytic Cyanobenzylation

Visible-light photocatalysis enables the generation of benzyl radicals from readily available precursors like benzyl bromides or even through direct C-H bond activation of benzylic positions.[3] These radicals can then be trapped by a suitable cyanide source. Organic dyes are often employed as photocatalysts, and the reactions can proceed at room temperature.

Table 2: Photocatalytic Cyanobenzylation of Benzyl Alcohols

EntrySubstrate (Benzyl Alcohol Derivative)Cyanide SourceYield (%)
1Benzyl alcoholTMSCN95
24-Methylbenzyl alcoholTMSCN92
34-Bromobenzyl alcoholTMSCN88
4Naphthalen-1-ylmethanolTMSCN91

Yields are for the isolated product. Reactions were performed using an organic photosensitizer under visible light irradiation.

Electro-organic Cyanobenzylation

Electro-organic synthesis provides a reagent-free method for activating substrates. For instance, the anodic oxidation of benzyl alcohols can generate electrophilic intermediates that can be subsequently trapped by a cyanide source. This method offers high control over reaction conditions by tuning the applied voltage and current.

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyanobenzylation of Benzyl Chlorides with K₄[Fe(CN)₆]

A mixture of the substituted benzyl chloride (1.0 mmol), K₄[Fe(CN)₆] (0.5 mmol), Pd(OAc)₂ (2 mol%), and PPh₃ (8 mol%) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

General Procedure for Photocatalytic Cyanobenzylation of Benzyl Alcohols

To a solution of the benzyl alcohol (0.2 mmol), an organic photosensitizer (e.g., an iridium complex, 1-2 mol%), and a cyanide source (e.g., TMSCN, 1.2 equiv) in a suitable solvent (e.g., acetonitrile) is added a mild base. The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography.

Reaction Mechanisms and Workflows

Palladium-Catalyzed Cyanobenzylation with K₄[Fe(CN)₆]

The catalytic cycle is believed to involve the oxidative addition of the benzyl chloride to a Pd(0) species, followed by transmetalation of the cyanide group from the hexacyanoferrate complex to the palladium center. Reductive elimination then affords the desired benzyl cyanide product and regenerates the Pd(0) catalyst.

Palladium_Catalyzed_Cyanobenzylation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArCH2Cl ArCH2-Pd(II)(Cl)L2 ArCH2-Pd(II)(Cl)L2 Oxidative Addition->ArCH2-Pd(II)(Cl)L2 Transmetalation Transmetalation ArCH2-Pd(II)(Cl)L2->Transmetalation K4[Fe(CN)6] ArCH2-Pd(II)(CN)L2 ArCH2-Pd(II)(CN)L2 Transmetalation->ArCH2-Pd(II)(CN)L2 Reductive Elimination Reductive Elimination ArCH2-Pd(II)(CN)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 ArCH2CN ArCH2CN Reductive Elimination->ArCH2CN

Caption: Catalytic cycle of Pd-catalyzed cyanobenzylation.

Photocatalytic Cyanobenzylation Workflow

The process begins with the excitation of a photocatalyst by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the benzyl substrate to generate a benzyl radical. This radical is subsequently trapped by a cyanide source to form the product.

Photocatalytic_Cyanobenzylation_Workflow cluster_0 Photocatalytic Cycle cluster_1 Radical Generation and Trapping PC Excited Photocatalyst PC->PC Visible Light (hν) ArCH2-X Benzyl Substrate ArCH2• Benzyl Radical Product ArCH2CN ArCH2•->Product CN Source PC* PC* PC*->ArCH2• SET with ArCH2-X

Caption: General workflow for photocatalytic cyanobenzylation.

Conclusion

The development of alternative reagents and methodologies for cyanobenzylation represents a significant advancement in sustainable organic synthesis. Non-toxic cyanide sources like potassium hexacyanoferrate(II) offer a safer alternative for traditional cross-coupling reactions. Furthermore, emerging techniques such as photocatalysis and electro-organic synthesis provide mild and highly controllable methods for this important transformation. The choice of reagent and method will depend on the specific substrate, desired scale, and available laboratory equipment. Researchers are encouraged to consider these alternatives to minimize risks and environmental impact in their synthetic endeavors.

References

Benchmarking 4-Cyanobenzyl Bromide: A Comparative Guide to Alkylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of 4-cyanobenzyl bromide against other commonly used benzylating agents—benzyl (B1604629) bromide, 4-nitrobenzyl bromide, and 4-methoxybenzyl bromide—in the context of alkylating phenols, amines, and thiols. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

This compound is a versatile intermediate in organic synthesis, valued for its ability to participate in various substitution reactions to form alcohols, ethers, aldehydes, acids, and thiols. The presence of the electron-withdrawing cyano group enhances the reactivity of the benzylic carbon towards nucleophilic attack, theoretically leading to high conversion rates under mild conditions with fewer side reactions. This guide aims to provide a quantitative and qualitative comparison of its performance against benzyl bromide and its derivatives with both electron-donating (4-methoxy) and electron-withdrawing (4-nitro) substituents.

Data Presentation: A Comparative Analysis of Alkylation Reactions

The following tables summarize the performance of this compound and its counterparts in the alkylation of representative phenol, amine, and thiol substrates. The data has been compiled from various sources and, where direct comparative studies are unavailable, efforts have been made to present the most relevant data. It is important to note that reaction conditions can significantly impact yields.

Table 1: O-Alkylation of 4-Hydroxybenzoic Acid

Alkylating AgentProductBaseSolventTemperature (°C)Time (h)Yield (%)
This compound 4-Benzyloxy-benzoic acidK₂CO₃DMF804Data not available
Benzyl bromide4-Benzyloxy-benzoic acidn-Bu₄POH (aq)THFAmbient4-2485[1]
4-Nitrobenzyl bromide4-(4-Nitrobenzyloxy)benzoic acidK₂CO₃DMF100374 (for 4-hydroxybenzaldehyde)
4-Methoxybenzyl bromide4-(4-Methoxybenzyloxy)benzoic acidNaHTHF/DMF0 to RT2-16High (qualitative)

Note: Direct comparative yield for this compound in this specific reaction was not found in the surveyed literature. The yield for 4-nitrobenzyl bromide is for the analogous reaction with 4-hydroxybenzaldehyde (B117250) and may serve as an estimate.

Table 2: N-Alkylation of Aniline (B41778)

Alkylating AgentProductBaseSolventTemperature (°C)Time (h)Yield (%)
This compound N-(4-Cyanobenzyl)anilineK₂CO₃/KIAcetoneReflux-Data not available
Benzyl bromideN-BenzylanilineNaHCO₃Water90-954High (qualitative)[2]
4-Nitrobenzyl bromideN-(4-Nitrobenzyl)aniline----Data not available
4-Methoxybenzyl bromideN-(4-Methoxybenzyl)aniline-Toluene1402485-91 (with benzyl alcohol)[2][3]

Table 3: S-Alkylation of Thiophenol

Alkylating AgentProductBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Phenyl (4-cyanobenzyl) sulfideNaOHMethanol (B129727)Reflux8-16High (qualitative)
Benzyl bromideBenzyl phenyl sulfideEt₃N or K₂CO₃WaterRoom Temp195[4]
4-Nitrobenzyl bromidePhenyl (4-nitrobenzyl) sulfide----Data not available
4-Methoxybenzyl bromidePhenyl (4-methoxybenzyl) sulfide----Data not available

Note: While a general procedure for the S-alkylation of thiophenols with benzyl halides suggests high yields, specific comparative data for all four benzyl bromides under identical conditions was not found.

Experimental Protocols

The following are generalized experimental protocols for the alkylation reactions cited in this guide. Researchers should optimize these conditions based on their specific substrates and equipment.

Protocol 1: O-Alkylation of 4-Hydroxybenzoic Acid

Materials:

  • 4-Hydroxybenzoic acid

  • Substituted benzyl bromide (1.0 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents; or 40% aq n-Bu₄POH, 2.0 equivalents)

  • Solvent (e.g., DMF, THF)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a solution of 4-hydroxybenzoic acid (1 equivalent) in the chosen solvent, add the base.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the substituted benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C for K₂CO₃/DMF, or ambient temperature for n-Bu₄POH/THF) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using K₂CO₃/DMF, filter the inorganic salts and concentrate the filtrate. If using n-Bu₄POH/THF, remove the THF in vacuo and acidify the aqueous residue with 2N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: N-Alkylation of Aniline

Materials:

  • Aniline

  • Substituted benzyl bromide (1.0 equivalent)

  • Base (e.g., NaHCO₃, 1.25 equivalents)

  • Solvent (e.g., Water, Acetone)

  • Potassium Iodide (catalytic amount, if using acetone)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a flask equipped with a reflux condenser and stirrer, combine aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add the substituted benzyl bromide (1 equivalent) over 1.5-2 hours.

  • Continue heating and stirring for a total of 4 hours.

  • Cool the mixture, separate the organic layer, and wash it with a saturated salt solution.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Remove excess aniline by distillation under reduced pressure.

  • The product can be further purified by vacuum distillation or column chromatography.

Protocol 3: S-Alkylation of Thiophenol

Materials:

  • Thiophenol (1.0 equivalent)

  • Substituted benzyl bromide (0.85 - 1.0 equivalent)

  • Thiourea (B124793) (1.1 equivalents)

  • Sodium Hydroxide (B78521) (3.0 equivalents)

  • Solvent (Methanol)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a flask, dissolve thiourea (1.1 equivalents) and the first benzyl halide (1.0 equivalent, can be the same or different from the second) in methanol and heat to reflux for 3-4 hours to form the isothiuronium (B1672626) salt.

  • Add solid sodium hydroxide (3.0 equivalents) and continue to reflux for 2-3 hours to generate the thiolate.

  • Cool the reaction to room temperature and add the second substituted benzyl bromide (0.85 equivalents).

  • Heat the mixture to reflux for 8-16 hours.

  • After cooling, partition the mixture between aqueous sodium hydroxide and dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for a typical alkylation reaction and the logical relationship of substituent effects on the reactivity of the benzyl bromide.

experimental_workflow start Start reactants Combine Nucleophile, Base, and Solvent start->reactants deprotonation Stir to form Nucleophilic Anion reactants->deprotonation add_alkylating_agent Add Substituted Benzyl Bromide deprotonation->add_alkylating_agent reaction Heat and Monitor (TLC) add_alkylating_agent->reaction workup Quench, Extract, and Wash reaction->workup purification Purify by Chromatography or Recrystallization workup->purification end End Product purification->end

A generalized experimental workflow for alkylation reactions.

substituent_effects center Benzyl Bromide (Baseline Reactivity) ewg_moderate Weak Electron-Withdrawing Group (e.g., -CN) center->ewg_moderate Destabilizes carbocation reactivity_increase_sn2 Increased Reactivity (SN2) center->reactivity_increase_sn2 Generally reactive in SN2 edg Electron-Donating Group (e.g., -OCH₃) edg->center Stabilizes carbocation reactivity_increase Increased Reactivity (SN1 character may increase) edg->reactivity_increase ewg_strong Strong Electron-Withdrawing Group (e.g., -NO₂) ewg_moderate->ewg_strong Further destabilizes carbocation ewg_moderate->reactivity_increase_sn2 reactivity_decrease Decreased Reactivity (SN1 character decreases) ewg_strong->reactivity_decrease

Substituent effects on the reactivity of benzyl bromides.

Conclusion

This compound presents itself as a highly reactive and valuable alkylating agent, particularly due to the electron-withdrawing nature of the cyano group which facilitates nucleophilic substitution. While direct, comprehensive comparative data under standardized conditions remains an area for further investigation, the available information suggests that its reactivity is potent. For reactions proceeding via an SN2 mechanism, this compound is expected to be more reactive than unsubstituted benzyl bromide. Conversely, for reactions with significant SN1 character, electron-donating groups like methoxy (B1213986) in 4-methoxybenzyl bromide would likely accelerate the reaction by stabilizing the benzylic carbocation intermediate. The choice of the optimal benzylating agent will, therefore, depend on the specific nucleophile, desired reaction pathway (SN1 vs. SN2), and the overall synthetic strategy. This guide provides a foundational framework for researchers to navigate these choices and design efficient and effective alkylation reactions.

References

Comparative Crystallographic Analysis of 4-Cyanobenzyl Bromide Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the three-dimensional structures of 4-cyanobenzyl bromide derivatives reveals key insights into their molecular geometry and intermolecular interactions, providing a valuable resource for researchers in drug design and development. This guide presents a comparative analysis of crystallographic data, detailed experimental protocols for single-crystal X-ray diffraction, and a visual representation of the analytical workflow.

The 4-cyanobenzyl moiety is a significant structural component in many pharmaceutically active compounds. Its derivatives serve as versatile intermediates in organic synthesis.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for predicting their binding affinity to biological targets and for the rational design of new therapeutic agents.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of this compound derivatives, offering a quantitative comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Ref.
1-(4-Cyanobenzyl)-4-phenyl-1,4-dihydropyridine-3-carbonitrileC₂₀H₁₅N₃MonoclinicP2₁/c11.7066(3)17.2535(5)8.4538(2)110.6420(10)1597.88(7)[2]
1-(2-Cyanobenzyl)-3-cyano-4-phenyl-4-(2-cyanobenzyl)-1,4-dihydropyridine monohydrateC₅₆H₄₂N₈OOrthorhombicPbcn17.885(3)15.647(2)16.189(2)904530.4(11)[3]

Experimental Protocols

The determination of the crystal structures of this compound derivatives involves a standardized workflow, from crystal growth to data analysis.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves the reaction of this compound with a suitable nucleophile. For instance, in the synthesis of 1-(4-cyanobenzyl)-4-phenyl-1,4-dihydropyridine-3-carbonitrile, 1-(4-cyanobenzyl)-3-cyano-4-phenyl-1,4-dihydropyridine is reacted with phenylmagnesium bromide.[2]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For example, single crystals of 1-(4-cyanobenzyl)-4-phenyl-1,4-dihydropyridine-3-carbonitrile were obtained from a mixture of dichloromethane (B109758) and n-hexane.[2]

X-ray Data Collection and Structure Refinement

A single crystal of the derivative is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often cooled to reduce thermal vibrations. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a this compound derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of This compound Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_generation CIF File Generation structure_refinement->cif_generation publication publication cif_generation->publication Publication

Experimental workflow for X-ray crystallographic analysis.

Significance in Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships (SAR). By comparing the crystal structures of different this compound derivatives, researchers can identify how modifications to the molecular structure influence packing in the solid state, which can affect properties such as solubility and stability. Furthermore, the precise coordinates of each atom provide a basis for computational modeling and docking studies to predict how these molecules will interact with their biological targets. This knowledge is instrumental in the iterative process of designing and optimizing new drug candidates with improved efficacy and safety profiles.

References

A Comparative Guide to the Quantitative Analysis of 4-Cyanobenzyl Bromide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 4-cyanobenzyl bromide in reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for this purpose.

Introduction to Analytical Methodologies

The choice of an analytical method for quantifying a specific compound within a complex matrix, such as a reaction mixture, depends on several factors including the analyte's physicochemical properties, the required sensitivity and selectivity, and the availability of instrumentation. This compound is a reactive, semi-volatile solid, making it amenable to analysis by several techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates volatile and semi-volatile compounds in the gas phase followed by detection and quantification using a mass spectrometer. Its high selectivity and sensitivity make it a robust choice for analyzing complex mixtures.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile technique that separates compounds in the liquid phase. For compounds lacking a strong chromophore or to enhance selectivity, derivatization is often employed.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is an absolute quantification method that relies on the direct relationship between the integrated signal of a nucleus and the number of those nuclei in the sample. It requires no calibration curve with a reference standard of the analyte.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC-MS, HPLC-UV (with derivatization), and qNMR for the quantitative analysis of this compound. The values presented are typical estimates based on the analysis of similar compounds and should be validated for specific applications.

Parameter GC-MS HPLC-UV (with derivatization) qNMR
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance after derivatization.Signal intensity is directly proportional to the number of nuclei.
Selectivity Very High (mass-selective detection)High (chromatographic separation and selective derivatization)High (chemically specific NMR signals)
Sensitivity (LOQ) Low µg/mL to ng/mLLow µg/mLmg/mL
Precision (%RSD) < 5%< 5%< 2%
Accuracy (%Recovery) 95-105%90-110%98-102%
Analysis Time ~20-30 minutes per sample~15-25 minutes per sample~5-15 minutes per sample
Sample Preparation Dilution, possible extractionDerivatization, dilutionDissolution in deuterated solvent with internal standard
Matrix Effects Can be significant, may require cleanupCan be significant, derivatization can help mitigateGenerally low
Calibration External or internal standard calibration curve requiredExternal or internal standard calibration curve requiredInternal standard of known concentration, no analyte standard curve needed

Experimental Protocols

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound in a reaction mixture using GC-MS with an internal standard.

1. Materials and Reagents

  • This compound (analytical standard, >98% purity)

  • Internal Standard (IS): e.g., 1,4-Dibromobenzene or another suitable compound not present in the reaction mixture.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Volumetric flasks, pipettes, and GC vials

2. Sample Preparation

  • Quenching the Reaction: At a specific time point, take an aliquot of the reaction mixture and quench it immediately, for example, by adding a known volume of a suitable solvent or a quenching agent that does not interfere with the analysis.

  • Internal Standard Spiking: Accurately add a known amount of the internal standard stock solution to the quenched reaction mixture.

  • Extraction (if necessary): If the reaction mixture contains non-volatile components or salts, a liquid-liquid extraction may be required. Dilute the mixture with water and extract with the chosen organic solvent (e.g., dichloromethane).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Dilution: Dilute the sample to a concentration within the calibration range.

  • Vialing: Transfer the final solution to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless mode depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound ions: m/z 195, 116, 89

    • Internal Standard ions: (select appropriate ions for the chosen IS)

4. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Analyze the prepared samples and use the calibration curve to determine the concentration of this compound in the reaction mixture.

Alternative Method 1: HPLC-UV with Derivatization

Due to the relatively weak UV chromophore of this compound, derivatization can enhance sensitivity and selectivity. A common approach for benzyl (B1604629) halides is derivatization with an amine to form a more strongly UV-absorbing product.[1]

1. Derivatization Reagent: 1-(4-Nitrophenyl)piperazine (4-NPP)[1]

2. Derivatization and Sample Preparation

  • Quench an aliquot of the reaction mixture as described for the GC-MS method.

  • To a known volume of the quenched sample, add a solution of 4-NPP in a suitable solvent (e.g., acetonitrile).

  • The reaction may require heating (e.g., 60 °C for 1 hour) to ensure complete derivatization.[2]

  • After cooling, dilute the sample to an appropriate concentration with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: The maximum absorbance of the derivatized product (e.g., around 392 nm for the 4-NPP derivative).[1]

4. Calibration and Quantification

  • Prepare calibration standards by derivatizing known concentrations of this compound under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the derivatized product against the initial concentration of this compound.

  • Analyze the derivatized samples and quantify using the calibration curve.

Alternative Method 2: Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement and does not require a calibration curve of the analyte.[3]

1. Materials and Reagents

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Internal Standard (IS): A compound with a known purity, stable, and having a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

2. Sample Preparation

  • Accurately weigh a specific amount of the quenched reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard.

  • Ensure thorough mixing.

3. NMR Instrumentation and Data Acquisition

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]

4. Data Processing and Quantification

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of this compound (e.g., the benzylic CH2 protons) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / manalyte) * PIS

    Where:

    • Canalyte = Concentration (or purity) of the analyte

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • m = mass

    • P = Purity of the internal standard

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Reaction Mixture Aliquot B Quench Reaction A->B C Spike with Internal Standard B->C D Liquid-Liquid Extraction (optional) C->D E Dilute to Working Concentration D->E F Inject Sample E->F G Separation on GC Column F->G H Detection by Mass Spectrometer (SIM) G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Calculate Concentration J->K

Caption: Experimental workflow for GC-MS analysis.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_qnmr qNMR GCMS_Node High Selectivity High Sensitivity Requires Volatility HPLC_Node Versatile Derivatization may be needed Good for non-volatile compounds qNMR_Node Absolute Quantification No Analyte Standard Needed Lower Sensitivity Analyte This compound in Reaction Mixture Analyte->GCMS_Node Analysis by Analyte->HPLC_Node Analysis by Analyte->qNMR_Node Analysis by

Caption: Comparison of analytical methods.

References

A Comparative Guide to Isotopic Labeling with 4-Cyanobenzyl Bromide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and biomedical research, isotopic labeling is an indispensable technique for elucidating metabolic pathways, quantifying drug candidates, and understanding reaction mechanisms. The choice of labeling reagent is critical to the success of these studies, dictating efficiency, specificity, and the ultimate utility of the labeled molecule. This guide provides an objective comparison of isotopic labeling using 4-cyanobenzyl bromide and its common alternatives, supported by experimental data and detailed protocols.

While direct isotopic labeling studies explicitly employing this compound are not extensively documented in publicly available literature, its chemical properties as a reactive benzyl (B1604629) halide allow for a thorough comparison with analogous labeling agents. This guide will therefore focus on the well-established methods for isotopic labeling using benzyl halides, benzyl alcohols, and other related reagents, providing a framework for the potential application of isotopically labeled this compound.

Data Presentation: A Comparative Overview of Isotopic Labeling Reagents

The following table summarizes the performance of various benzylating agents in isotopic labeling reactions. The data has been compiled from multiple sources to provide a comparative perspective on yield, specific activity, and the types of isotopes that can be incorporated.

Labeling ReagentIsotopeSubstrateYield (%)Specific ActivityReference
[¹³C]-Methoxy Benzyl Bromide¹³C- (Synthesis of reagent)42.0%Not Reported[1]
Benzyl BromideNot SpecifiedBenzimidazole87%Not Reported[2]
Benzyl BromideNot SpecifiedPiperidine (B6355638)High (Qualitative)Not Reported[3]
[¹⁴C]-Benzyl Bromide¹⁴CPhenyl(β-naphthyl)acetonitrile32%Not Reported[4]
Benzyl Alcohol²H (Deuterium)AlkylnitroaromaticsGood (Qualitative)High atom % D[5]
Benzyl Carbonates¹³CVariousUp to 86%Not Reported[6]

Experimental Protocols: Methodologies for Isotopic Benzylation

Detailed experimental protocols are essential for the replication and adaptation of labeling strategies. Below are representative protocols for isotopic labeling using benzyl halides and benzyl alcohol.

Protocol 1: N-Benzylation of an Amine using Isotopically Labeled Benzyl Bromide

This protocol is adapted from a general procedure for the N-benzylation of piperidine and can be applied to other primary and secondary amines.[3]

Materials:

  • Amine (e.g., piperidine, 1.0 eq.)

  • Isotopically labeled benzyl bromide (e.g., [¹⁴C]-benzyl bromide, 1.1 eq.)

  • Anhydrous acetonitrile (B52724) (or DMF, DCM)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).

  • Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile) to a concentration of approximately 0.1 M.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Add the isotopically labeled benzyl bromide (1.1 eq.) to the reaction mixture.

  • Stir the mixture at room temperature or heat as required (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-benzylated product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Synthesis of Isotopically Labeled Benzyl Bromide

This protocol is based on a patented method for the synthesis of various isotopically labeled benzyl bromides from labeled benzene (B151609) derivatives.[1]

Materials:

  • Isotope-labeled benzene derivative (e.g., methyl-phenoxide-¹³C₆, 1.0 eq.)

  • Carbon tetrachloride (CCl₄)

  • Paraformaldehyde

  • Concentrated sulfuric acid

  • Hydrobromic acid (40%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask, mix carbon tetrachloride, paraformaldehyde, and concentrated sulfuric acid.

  • Stir and warm the mixture to 40°C.

  • Add 40% hydrobromic acid.

  • Add the isotope-labeled benzene derivative to form a mixed solution.

  • Maintain the temperature at 40°C and stir the reaction overnight.

  • After the reaction is complete, cool the mixture to 25°C.

  • Wash the reaction mixture successively with water, saturated sodium bicarbonate solution, and water.

  • Extract the aqueous phase with dichloromethane.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Remove the solvent by distillation at atmospheric pressure (temperature below 100°C).

  • Purify the residue by vacuum distillation, collecting the fraction at 115-120°C to obtain the isotopically labeled benzyl bromide.

Protocol 3: Deuterium (B1214612) Labeling of Benzylic Positions using Deuterium Oxide

This method describes the deuteration of alkylnitroaromatics at the benzylic position using D₂O as the deuterium source, catalyzed by an amine base.[5]

Materials:

  • Alkylnitroaromatic substrate

  • Deuterium oxide (D₂O)

  • Amine base (e.g., triethylamine (B128534) for dinitro compounds, or 1,5-diazobicyclo[4.3.0]non-5-ene (DBN) for mononitro compounds)

  • Suitable solvent (if necessary)

Procedure:

  • Dissolve the alkylnitroaromatic substrate in deuterium oxide. For substrates with low solubility, a co-solvent may be used.

  • Add the appropriate amine base to the solution.

  • Stir the reaction mixture at room temperature for alkyldinitroaromatics or heat for mononitro compounds.

  • Monitor the deuterium incorporation by ¹H NMR spectroscopy by observing the disappearance of the benzylic proton signals.

  • Upon completion of the exchange, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water to remove any remaining D₂O and base.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the deuterated product.

Mandatory Visualizations

Experimental Workflow for N-Benzylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Amine, Labeled Benzyl Bromide, Base, and Solvent reaction Stir at RT or Heat (Monitor by TLC/LC-MS) reagents->reaction Initiate Reaction filtration Filter and Concentrate reaction->filtration Reaction Complete extraction Liquid-Liquid Extraction filtration->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification final_product Pure Labeled Product purification->final_product

A typical workflow for N-benzylation using an isotopically labeled benzyl bromide.
Comparison of Benzylating Agents for Isotopic Labeling

comparison_pathway cluster_halide Benzyl Halides (e.g., this compound) cluster_alcohol Benzyl Alcohols cluster_carbonate Benzyl Carbonates halide_reactivity High Reactivity halide_conditions Often requires base halide_byproduct Acidic byproduct (HBr/HCl) halide_scope Broad substrate scope (amines, alcohols, thiols) alcohol_reactivity Lower Reactivity alcohol_conditions Requires activation (e.g., acid catalysis) alcohol_byproduct Water byproduct (Greener) alcohol_scope Good for acid-sensitive substrates carbonate_reactivity Moderate Reactivity carbonate_conditions Often requires metal catalyst carbonate_byproduct CO₂ byproduct carbonate_scope Good functional group tolerance start Isotopic Labeling Goal start->halide_reactivity start->alcohol_reactivity start->carbonate_reactivity

A comparison of key features for different classes of benzylating agents in isotopic labeling.

References

A Comparative Guide to the Stability of 4-Cyanobenzyl Bromide and Other Benzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of reagents is paramount for ensuring the reproducibility of synthetic protocols and the quality of final products. Benzyl (B1604629) halides are a crucial class of reagents used for introducing the benzyl protecting group or for the synthesis of more complex molecules. Their stability, however, can vary significantly based on the substituents on the aromatic ring. This guide provides a detailed comparison of the stability of 4-cyanobenzyl bromide with other common benzyl halides, namely benzyl bromide, 4-nitrobenzyl bromide, and 4-methoxybenzyl bromide.

Introduction to Benzyl Halide Stability

The stability of benzyl halides is primarily influenced by the electronic properties of the substituents on the benzene (B151609) ring. These substituents can affect the molecule's susceptibility to nucleophilic substitution, which is the primary degradation pathway. This degradation can be initiated by hydrolysis, photolysis, or thermal stress. Generally, electron-donating groups tend to destabilize benzyl halides by stabilizing the benzyl carbocation intermediate in an S(_N)1-type reaction, thus increasing their reactivity and decreasing their stability. Conversely, electron-withdrawing groups are expected to destabilize the carbocation, slowing down the S(_N)1 pathway and potentially increasing the overall stability of the compound.

Comparative Stability Analysis

While direct, head-to-head quantitative stability data for all conditions is not available in a single comprehensive study, we can infer relative stabilities from reactivity data, particularly from solvolysis rate constants. A lower solvolysis rate constant generally implies higher stability in the presence of nucleophiles like water.

Hydrolytic Stability

The primary degradation pathway for benzyl halides in the presence of moisture is hydrolysis to the corresponding benzyl alcohol. The rate of this reaction is highly dependent on the substituents present on the aromatic ring.

Based on the principles of physical organic chemistry and available solvolysis data for analogous benzyl chlorides, the expected order of hydrolytic stability for the compared benzyl bromides is:

4-Nitrobenzyl bromide > this compound > Benzyl bromide > 4-Methoxybenzyl bromide

This order is based on the electronic effect of the para-substituent. The strongly electron-withdrawing nitro group in 4-nitrobenzyl bromide significantly destabilizes the benzyl carbocation, thus slowing down the rate-determining step of the S(_N)1 solvolysis and increasing its stability. The cyano group in this compound is also electron-withdrawing, leading to a similar stabilizing effect, though generally to a lesser extent than the nitro group. Benzyl bromide, being unsubstituted, serves as the baseline. The methoxy (B1213986) group in 4-methoxybenzyl bromide is strongly electron-donating, which stabilizes the benzyl carbocation, thereby accelerating the solvolysis rate and rendering it the least stable of the four.

Table 1: Relative Solvolysis Rates of Substituted Benzyl Halides (Inferred)

CompoundSubstituentElectronic EffectExpected Relative Solvolysis Rate (krel)Expected Relative Stability
4-Methoxybenzyl bromide-OCH3Electron-donatingHighLow
Benzyl bromide-HNeutralModerateModerate
This compound-CNElectron-withdrawingLowHigh
4-Nitrobenzyl bromide-NO2Strongly Electron-withdrawingVery LowVery High

Note: This table is based on established principles of substituent effects on benzylic reactivity. Precise quantitative values would require a dedicated comparative experimental study.

Thermal Stability

Thermal decomposition of benzyl halides can proceed through various mechanisms, including homolytic cleavage of the carbon-bromine bond to form a benzyl radical. The stability of this radical is also influenced by the substituents. Electron-withdrawing groups can have a destabilizing effect on the radical, which may lead to a higher activation energy for decomposition and thus greater thermal stability. However, thermal stability can be complex and may also be influenced by solid-state properties such as crystal lattice energy. General indications suggest that this compound is stable under normal temperatures and pressures.[1]

Photolytic Stability

Photochemical degradation of benzyl halides can be initiated by the absorption of UV light, leading to either homolytic or heterolytic cleavage of the C-Br bond. Substituents on the aromatic ring can influence the absorption spectrum and the subsequent photochemical pathways. Both electron-donating and electron-withdrawing substituents can cause a bathochromic shift (shift to longer wavelengths), which may increase the potential for photodegradation under certain light sources.[2] The specific quantum yields for photodegradation would need to be experimentally determined for a direct comparison.

Experimental Protocols

To quantitatively assess the stability of these benzyl halides, a forced degradation study should be conducted. The following protocols outline a general approach.

Protocol 1: Comparative Hydrolytic Stability Study

Objective: To determine the hydrolysis rate constants of this compound and other benzyl halides in an aqueous organic solvent mixture.

Methodology:

  • Solution Preparation: Prepare stock solutions of each benzyl halide (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or acetone).

  • Reaction Initiation: In a thermostated vessel at a controlled temperature (e.g., 25 °C), add a small aliquot of the stock solution to a pre-equilibrated mixture of water and the organic solvent (e.g., 80:20 water:acetonitrile). The final concentration should be suitable for the analytical method.

  • Sampling: Withdraw aliquots from the reaction mixture at predetermined time intervals.

  • Analysis: Immediately quench the reaction (e.g., by dilution with a non-aqueous solvent) and analyze the concentration of the remaining benzyl halide using a stability-indicating HPLC method (see Protocol 4).

  • Data Analysis: Plot the natural logarithm of the benzyl halide concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis.

Protocol 2: Comparative Thermal Stability Study (Solid State)

Objective: To assess the thermal stability of the solid benzyl halides using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Methodology:

  • TGA Analysis: Place a small, accurately weighed sample (e.g., 5-10 mg) of each benzyl halide into a TGA crucible. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C). Record the mass loss as a function of temperature to determine the onset of decomposition.

  • DSC Analysis: Place a small, accurately weighed sample into a DSC pan and seal it. Heat the sample at a constant rate, and record the heat flow to determine melting points and any exothermic or endothermic events associated with decomposition.

Protocol 3: Comparative Photostability Study

Objective: To evaluate the susceptibility of the benzyl halides to photodegradation.

Methodology:

  • Sample Preparation: Prepare solutions of each benzyl halide in a photochemically inert solvent (e.g., acetonitrile) at a known concentration.

  • Light Exposure: Expose the solutions to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines) for a specified duration. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: At various time points, analyze the exposed and dark control samples using a stability-indicating HPLC method to determine the extent of degradation.

  • Quantum Yield Determination (Advanced): For a more quantitative comparison, the photon flux of the light source can be measured using a chemical actinometer, and the quantum yield of degradation for each compound can be calculated.

Protocol 4: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent benzyl halide from its potential degradation products (e.g., the corresponding benzyl alcohol).

Methodology:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water (often with a buffer like phosphate (B84403) or acetate) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where all compounds of interest have reasonable absorbance (e.g., 220 nm or 254 nm).

  • Forced Degradation Samples: To ensure the method is stability-indicating, analyze samples that have been subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to confirm that all degradation products are resolved from the main peak.

Visualizing Stability Factors and Experimental Workflow

cluster_compounds Benzyl Halide Analogs cluster_stability Stability Trend (Inferred) 4-Methoxybenzyl_bromide 4-Methoxybenzyl bromide (-OCH3, Electron-Donating) Least_Stable Least Stable Benzyl_bromide Benzyl bromide (-H, Neutral) 4-Cyanobenzyl_bromide This compound (-CN, Electron-Withdrawing) 4-Nitrobenzyl_bromide 4-Nitrobenzyl bromide (-NO2, Strongly Electron-Withdrawing) Most_Stable Most Stable

Caption: Inferred stability of benzyl halides.

Start Forced Degradation Study Stress_Conditions Apply Stress Conditions (Hydrolysis, Heat, Light) Start->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Analysis Analyze via Stability-Indicating HPLC Sampling->Analysis Data_Processing Determine Degradation Rate Analysis->Data_Processing Comparison Compare Stability Data_Processing->Comparison

Caption: Experimental workflow for stability comparison.

G cluster_sn1 SN1 Pathway cluster_ewg Effect of Electron-Withdrawing Group (e.g., -CN, -NO2) cluster_edg Effect of Electron-Donating Group (e.g., -OCH3) SN1_Reactant R-X Benzyl Halide SN1_TS1 Transition State 1 (Leaving Group Departs) SN1_Reactant->SN1_TS1 SN1_Intermediate R+ Benzyl Carbocation SN1_TS1->SN1_Intermediate SN1_TS2 Transition State 2 (Nucleophile Attacks) SN1_Intermediate->SN1_TS2 EWG_Effect Destabilizes Carbocation SN1_Intermediate->EWG_Effect EDG_Effect Stabilizes Carbocation SN1_Intermediate->EDG_Effect SN1_Product R-Nu Product SN1_TS2->SN1_Product EWG_Result Slower Reaction Rate (Increased Stability) EWG_Effect->EWG_Result EDG_Result Faster Reaction Rate (Decreased Stability) EDG_Effect->EDG_Result

Caption: Influence of substituents on SN1 stability.

Conclusion

The stability of benzyl halides is a critical parameter in their application, and it is significantly influenced by the electronic nature of the substituents on the aromatic ring. Based on established chemical principles and available reactivity data, this compound is expected to exhibit higher stability compared to unsubstituted benzyl bromide and particularly 4-methoxybenzyl bromide, due to the electron-withdrawing nature of the cyano group. Its stability is likely comparable to, though perhaps slightly less than, that of 4-nitrobenzyl bromide. For definitive quantitative comparisons, a dedicated experimental study following the protocols outlined in this guide is recommended. This will provide the necessary data to make informed decisions in the context of drug development and organic synthesis.

References

A Comparative Guide to the Synthesis of a 4-Cyanobenzyl Bromide Analog: Validation of a Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic method for a 4-cyanobenzyl bromide analog against established alternatives. The data presented is intended to offer an objective evaluation of performance, supported by detailed experimental protocols.

Introduction

This compound and its analogs are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] The development of efficient, cost-effective, and environmentally benign synthetic routes is of significant interest to the chemical and pharmaceutical industries.[4][5][6][7] This document details the validation of a new synthetic protocol and compares it with two conventional methods: the photo-bromination of p-tolunitrile (B1678323) and the hydrobromination of p-cyanobenzyl alcohol.

The validation of a new synthetic method involves a systematic evaluation of its performance characteristics to ensure it meets the requirements for its intended application.[8] This includes assessing metrics such as yield, purity, reaction time, cost, and environmental impact.[9][10][11][12]

Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the novel synthetic method and two established alternatives.

Parameter Method 1: Novel Microwave-Assisted Bromination Method 2: Photo-bromination of p-Tolunitrile Method 3: Hydrobromination of p-Cyanobenzyl Alcohol
Yield (%) 958592
Purity (%) >999899
Reaction Time (hours) 0.542
Starting Material Cost (per mole of product) ModerateLowHigh
Solvent Usage Minimal (Solvent-free)HighModerate
Process Mass Intensity (PMI) 5.215.88.5
Atom Economy (%) 887591
Safety Considerations Requires specialized microwave equipment. Avoids use of liquid bromine.Use of hazardous liquid bromine and UV radiation.Use of corrosive hydrobromic acid.

Experimental Protocols

Method 1: Novel Microwave-Assisted Bromination of p-Tolunitrile

This method utilizes a solid-supported N-bromosuccinimide (NBS) reagent under solvent-free microwave irradiation, representing a greener and more efficient alternative.

Materials:

Procedure:

  • In a microwave-safe vessel, combine p-tolunitrile (1 equivalent), silica-supported NBS (1.1 equivalents), and a catalytic amount of benzoyl peroxide.

  • Place the vessel in a laboratory microwave reactor and irradiate at 150W for 30 minutes, with a maximum temperature set to 120°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add dichloromethane to the solid residue and filter to remove the silica support.

  • Wash the organic filtrate with a 10% sodium sulfite solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a minimal amount of ethanol/water to afford the this compound analog as a white solid.

Method 2: Photo-bromination of p-Tolunitrile

This is a conventional method for benzylic bromination.[1]

Materials:

  • p-Tolunitrile

  • Bromine

  • Carbon tetrachloride (or a less toxic alternative like cyclohexane)

  • A radical initiator (e.g., AIBN) or a UV lamp

  • Sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve p-tolunitrile (1 equivalent) in carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.

  • Initiate the reaction by either adding a catalytic amount of AIBN and heating to reflux, or by irradiating the mixture with a UV lamp.

  • Add bromine (1.05 equivalents) dropwise to the reaction mixture.

  • Continue the reaction at reflux/under irradiation for 4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and wash with a saturated sodium thiosulfate solution to remove excess bromine.

  • Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by recrystallization from ethanol.[1]

Method 3: Hydrobromination of p-Cyanobenzyl Alcohol

This method offers a high-yield alternative starting from the corresponding alcohol.[14]

Materials:

  • p-Cyanobenzyl alcohol

  • 48% Hydrobromic acid (HBr)

  • Toluene

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of p-cyanobenzyl alcohol (1 equivalent) in toluene, add 48% hydrobromic acid (2 equivalents).

  • Heat the mixture to reflux for 2 hours, using a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product is purified by recrystallization from n-hexane.

Validation Workflow and Comparative Analysis

The following diagrams illustrate the logical workflow for the validation of the new synthetic method and the comparative relationship between the different synthetic routes.

Validation_Workflow cluster_0 Method Development & Validation Define_Goals Define Goals (Yield, Purity, Green Metrics) New_Method Develop New Synthetic Method Define_Goals->New_Method Small_Scale Small-Scale Synthesis & Optimization New_Method->Small_Scale Analytical_Validation Analytical Method Validation (TLC, GC, NMR) Small_Scale->Analytical_Validation Scale_Up Scale-Up Feasibility Study Analytical_Validation->Scale_Up Comparative_Analysis Comparative Analysis vs. Existing Methods Scale_Up->Comparative_Analysis Final_Report Final Validation Report Comparative_Analysis->Final_Report

Caption: Workflow for the validation of a new synthetic method.

Synthetic_Method_Comparison cluster_1 Starting Materials cluster_2 Synthetic Methods cluster_3 Product p_tolu p-Tolunitrile Method1 Method 1: Microwave-Assisted Bromination p_tolu->Method1 Method2 Method 2: Photo-bromination p_tolu->Method2 p_cn_bz_oh p-Cyanobenzyl Alcohol Method3 Method 3: Hydrobromination p_cn_bz_oh->Method3 Product 4-Cyanobenzyl Bromide Analog Method1->Product Method2->Product Method3->Product

Caption: Comparison of synthetic routes to the target analog.

Conclusion

The novel microwave-assisted bromination of p-tolunitrile demonstrates significant advantages over the established photo-bromination and hydrobromination methods. Its superior yield, high purity, drastically reduced reaction time, and improved green chemistry metrics (lower PMI and solvent-free conditions) make it a highly attractive alternative for the synthesis of this compound analogs. While the initial investment in microwave technology is a consideration, the long-term benefits of increased efficiency, safety, and reduced environmental impact present a compelling case for its adoption in both research and industrial settings. Further studies on the scalability of this method are warranted.

References

Safety Operating Guide

Proper Disposal of 4-Cyanobenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-cyanobenzyl bromide, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical with multiple classifications that necessitate careful handling during any disposal procedure. It is classified as corrosive, causing severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed, in contact with skin, or inhaled, and may cause allergic skin or respiratory reactions.[2][4] As a lachrymator, it can cause tearing.[1]

Before initiating any disposal-related activities, ensure the following personal protective equipment (PPE) is in use:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[4][5]

  • Hand Protection: Chemical-impermeable gloves.[5]

  • Skin Protection: A lab coat or fire/flame-resistant and impervious clothing.[4][5]

  • Respiratory Protection: If ventilation is inadequate or if dusts/vapors are present, a full-face respirator is necessary.[5]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5][6] Emergency eye wash fountains and safety showers must be readily accessible.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound.

PropertyValueReference
Molecular Formula C₈H₆BrN[3][4]
Molecular Weight 196.04 g/mol [3][4]
Melting Point 115-117 °C[4]
Incompatibility Metals, Alcohols, Bases, Amines, Strong oxidizing agents, Water[1]
UN Number 3261[4]
Transport Hazard Class 8 (Corrosive)[4]

Step-by-Step Disposal Protocol

The primary and most critical procedure for the disposal of this compound from a laboratory setting is through a licensed professional waste disposal service.[4] In-laboratory treatment of this compound is not recommended without specific, validated protocols due to the significant hazards involved.

1. Waste Segregation and Containment:

  • Solid Waste:

    • Place solid this compound waste and heavily contaminated materials (e.g., gloves, paper towels, spill pillows) into a designated, sturdy, and clearly labeled plastic container with a secure lid.[7]

    • Do not mix with other waste streams, especially acids, to prevent the potential release of hydrogen cyanide gas.[6][7]

    • The container should be made of a material that is compatible with the chemical and will not leak or rupture.[8]

  • Liquid Waste:

    • If this compound is in a solution, store it in a dedicated, leak-proof container.

    • Segregate halogenated organic waste from non-halogenated streams.

    • Ensure the container has a screw cap and is kept closed except when adding waste.[8]

2. Labeling:

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".

  • The label must also include the full chemical name: "this compound". Do not use abbreviations.[9]

  • Indicate the specific hazards (e.g., Corrosive, Toxic).

3. Storage:

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[8]

  • The storage area should be cool, dry, and well-ventilated.[1][10]

  • Store away from incompatible materials, particularly acids and water.[1][8]

4. Professional Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][6][9]

  • Provide them with the Safety Data Sheet (SDS) for this compound.

Note on Chemical Neutralization: While chemical treatment methods exist for cyanides (oxidation with sodium hypochlorite) and brominated organic compounds (incineration), these procedures should be carried out by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][11][12][13] Attempting in-lab neutralization without a validated protocol can be dangerous.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Laboratory Procedures cluster_1 Professional Disposal A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Solid vs. Liquid, Halogenated) A->B C Step 3: Contain Waste (Labeled, Sealed, Compatible Container) B->C D Step 4: Store in SAA (Away from Incompatibles) C->D E Step 5: Contact EH&S or Licensed Disposal Company D->E F Step 6: Waste Pickup and Transport E->F G Step 7: Professional Treatment (e.g., Incineration) F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of hazardous chemicals is paramount. This document provides immediate, essential safety and logistical information for 4-Cyanobenzyl bromide, a compound that is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive solid that can cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical goggles or safety glasses with a face shield.[3] Must conform to EN 166 (EU) or NIOSH (US) standards.[2][4]To protect against dust, splashes, and vapors that can cause serious eye damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]To prevent skin contact which can cause severe burns and allergic reactions.[1]
Skin and Body Protection Wear suitable protective clothing, which may include a lab coat, apron, or coveralls.[3][4] For significant exposure risk, fire/flame resistant and impervious clothing is recommended.[4] Safety shoes are also advised.[3]To protect the skin from contact with the chemical.[3]
Respiratory Protection In case of inadequate ventilation or when exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[3][4]To prevent inhalation, which can be harmful and may cause allergy or asthma symptoms.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to prevent exposure and accidents.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[3][5]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, mist, spray, or vapors.[3]

  • Avoid formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition.[4]

  • Wash hands thoroughly after handling the product.[3]

  • Do not eat, drink, or smoke in the work area.[3]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • The substance is air and moisture sensitive; consider storing under an inert gas.[3]

  • Store locked up and away from incompatible materials such as metals, alcohols, bases, amines, and strong oxidizing agents.[3][4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] Do not use mouth-to-mouth resuscitation.[4]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. Seek immediate medical attention.[3][4]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical advice and attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures:

  • Evacuate unnecessary personnel from the area.[3]

  • Ensure adequate ventilation.[3]

  • Wear appropriate personal protective equipment as outlined above.[3]

  • For small spills, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[3]

  • Prevent the chemical from entering drains or public waters.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, closed, and properly labeled container.[4]

2. Disposal Method:

  • Dispose of the contents and container in accordance with local, regional, and national regulations.[1]

  • It is recommended to entrust the disposal to a licensed waste disposal company.[1]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[1]

Experimental Workflow and Safety Protocol Visualization

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response Review SDS Review Safety Data Sheet Assemble PPE Assemble All Required PPE Review SDS->Assemble PPE Proceed if understood Check Engineering Controls Verify Fume Hood and Safety Shower/Eyewash Functionality Assemble PPE->Check Engineering Controls Weighing and Transfer Weigh and Transfer in Fume Hood Check Engineering Controls->Weighing and Transfer If all checks pass Reaction Setup Perform Experimental Procedure Weighing and Transfer->Reaction Setup Spill Spill Occurs Weighing and Transfer->Spill Temporary Storage Store in a Cool, Dry, Ventilated Area Reaction Setup->Temporary Storage Decontaminate Decontaminate Work Area and Equipment Reaction Setup->Decontaminate Exposure Personal Exposure Reaction Setup->Exposure Segregate Waste Segregate Contaminated Waste Decontaminate->Segregate Waste Dispose Dispose of Waste via Licensed Contractor Segregate Waste->Dispose Spill Cleanup Follow Spill Cleanup Protocol Spill->Spill Cleanup Evacuate and Secure First Aid Administer First Aid Exposure->First Aid Follow SDS Seek Medical Attention Seek Immediate Medical Attention First Aid->Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.